4-(Trimethylsilylethynyl)benzyl alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(2-trimethylsilylethynyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,13H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXRSFSSANBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459786 | |
| Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275386-60-2 | |
| Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of a Versatile Building Block
An In-Depth Technical Guide to the Synthesis of 4-(Trimethylsilylethynyl)benzyl alcohol
This compound is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1][2] Its structure incorporates a protected terminal alkyne (the trimethylsilyl group) and a primary alcohol, making it a valuable synthon for constructing more complex molecular architectures. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, which can be selectively removed under specific conditions to reveal the terminal acetylene for further coupling reactions.[3] The benzyl alcohol moiety provides a handle for oxidation, esterification, or conversion into a leaving group.
This guide provides a comprehensive, field-tested protocol for the synthesis of this compound via the Sonogashira cross-coupling reaction. Beyond a simple recitation of steps, this document elucidates the underlying mechanistic principles, explains the rationale behind procedural choices, and offers practical insights for troubleshooting, ensuring a reliable and reproducible synthesis.
Part 1: The Core Chemistry: A Mechanistic Look at the Sonogashira Coupling
The formation of the C(sp²)-C(sp) bond between the benzyl ring and the acetylene is most efficiently achieved through the Sonogashira cross-coupling reaction.[2][4][5] This reaction, first reported in 1975, has become a cornerstone of modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[4][6][7] The transformation is catalyzed by a palladium complex and typically requires a copper(I) salt as a co-catalyst and an amine base.[8]
The reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.[6][9][10]
-
The Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodobenzyl alcohol), forming a Pd(II) intermediate.
-
The Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of the amine base to form a copper(I) acetylide intermediate.[4] This step is crucial as it activates the alkyne.
-
Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex in a step called transmetalation. This is often the rate-determining step of the overall reaction.[10][11]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[10]
The amine base plays a critical dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (e.g., HI) formed as a byproduct.[4][12]
Caption: Fig. 1: The Catalytic Cycles of the Sonogashira Reaction
Part 2: Experimental Protocol for Synthesis
This protocol details the synthesis starting from 4-iodobenzyl alcohol, which is generally more reactive than its 4-bromo counterpart, leading to faster reaction times and higher yields.[13]
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Notes |
| 4-Iodobenzyl alcohol | C₇H₇IO | 234.03 | 5.0 | 1.0 | Starting aryl halide. |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 6.0 | 1.2 | The alkyne component. |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.05 | 0.01 | Palladium catalyst. |
| Copper(I) Iodide | CuI | 190.45 | 0.10 | 0.02 | Co-catalyst. |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | - | Base and solvent. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - | Co-solvent, anhydrous. |
| Schlenk Flask (100 mL) | - | - | 1 | - | For inert atmosphere. |
| Magnetic Stirrer & Bar | - | - | 1 | - | For agitation. |
| Argon/Nitrogen Supply | - | - | 1 | - | To prevent side reactions. |
Experimental Workflow Diagram
Caption: Fig. 2: Experimental Synthesis Workflow
Step-by-Step Methodology
-
System Preparation : A 100 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and subsequently backfilled with argon. Maintaining an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction promoted by oxygen.[5][14]
-
Reagent Loading : To the flask, add 4-iodobenzyl alcohol (1.17 g, 5.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol, 1 mol%), and copper(I) iodide (19 mg, 0.10 mmol, 2 mol%).[13]
-
Solvent Addition : Add anhydrous tetrahydrofuran (THF, 15 mL) and triethylamine (Et₃N, 15 mL) via syringe. The flask should be sealed, and the mixture stirred to ensure dissolution. Triethylamine serves as both the base and a co-solvent.[12]
-
Degassing : It is best practice to degas the solvent mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles. This further removes any dissolved oxygen.
-
Alkyne Addition : Add trimethylsilylacetylene (0.84 mL, 6.0 mmol, 1.2 equiv) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring : Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 2-4 hours, indicated by the consumption of the 4-iodobenzyl alcohol spot.
-
Aqueous Work-up : Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash sequentially with saturated aqueous ammonium chloride (2 x 25 mL) to remove copper salts, and brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as a solid.
Part 3: Purification and Characterization
The crude product is typically a yellow or brown solid. Purification is necessary to remove residual catalyst, unreacted starting materials, and any side products.
Purification Protocol
Flash Column Chromatography : The most effective method for purification is flash column chromatography on silica gel.[15]
-
Stationary Phase : Silica gel (230-400 mesh).
-
Eluent : A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective. The product fractions can be identified by TLC.
-
Post-Purification : Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a white to off-white solid.[16] A typical yield is in the range of 85-95%. Note that some sources suggest the compound may have some instability on silica gel, so prolonged exposure should be avoided.[17]
Characterization Data
The identity and purity of the final product should be confirmed by spectroscopic methods.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆OSi | [16][18] |
| Molecular Weight | 204.34 g/mol | [16][18] |
| Appearance | White to off-white solid | [16] |
| Melting Point | 68-72 °C | [16][19] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) : The expected proton NMR spectrum will show characteristic signals.[20]
-
δ 7.45 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the alkynyl group.
-
δ 7.28 (d, J = 8.0 Hz, 2H): Aromatic protons ortho to the CH₂OH group.
-
δ 4.70 (s, 2H): Benzylic CH₂ protons.
-
δ 1.75 (br s, 1H): Hydroxyl OH proton (signal may be broad and its position can vary).
-
δ 0.25 (s, 9H): Trimethylsilyl (TMS) group protons.
-
-
¹³C NMR (101 MHz, CDCl₃) :[20]
-
δ 141.5 (Ar-C-CH₂OH)
-
δ 132.2 (Ar-CH)
-
δ 126.8 (Ar-CH)
-
δ 122.5 (Ar-C-C≡)
-
δ 104.8 (-C≡C-Si)
-
δ 95.2 (-C≡C-Si)
-
δ 64.5 (-CH₂OH)
-
δ 0.0 (-Si(CH₃)₃)
-
-
Infrared (IR) Spectroscopy (ATR) :
-
~3350 cm⁻¹ (broad): O-H stretch from the alcohol.[21]
-
~2158 cm⁻¹ (sharp, medium): C≡C stretch of the silyl-protected alkyne.
-
~1250, 840 cm⁻¹: Characteristic Si-C stretches from the TMS group.
-
Part 4: Troubleshooting and Field Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents/solvents. | 1. Use fresh PdCl₂(PPh₃)₂ or a more active Pd(0) source like Pd(PPh₃)₄. 2. Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas. 3. Use anhydrous solvents and freshly distilled triethylamine. |
| Significant Glaser Homocoupling | Presence of oxygen in the reaction mixture. | Improve degassing procedure (use freeze-pump-thaw cycles). Ensure all glassware is properly sealed. |
| Formation of Desilylated Product | Presence of fluoride ions or strongly basic/aqueous conditions during workup. | Avoid fluoride-containing reagents. Perform a non-aqueous work-up if possible or minimize exposure to basic aqueous solutions. |
| Difficulty in Purification | Co-elution of product with triphenylphosphine oxide (a byproduct of the catalyst). | Optimize the eluent system for column chromatography. Sometimes, letting the crude mixture stand with hexane can precipitate some phosphine oxides before chromatography. |
Conclusion
The Sonogashira coupling provides a highly reliable and efficient pathway for the synthesis of this compound. By understanding the core mechanism and paying close attention to experimental details, particularly the maintenance of an inert atmosphere, researchers can consistently achieve high yields of this versatile chemical building block. The protocol described herein, coupled with the provided characterization data and troubleshooting guide, serves as a self-validating system for professionals in drug development and materials science.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 6. byjus.com [byjus.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. mdpi.com [mdpi.com]
- 16. This compound 97 275386-60-2 [sigmaaldrich.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. This compound | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 20. rsc.org [rsc.org]
- 21. jcsp.org.pk [jcsp.org.pk]
An In-depth Technical Guide to the Characterization of 4-(Trimethylsilylethynyl)benzyl alcohol
This guide provides a comprehensive technical overview of the characterization of 4-(Trimethylsilylethynyl)benzyl alcohol, a key building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, purification, and detailed spectroscopic analysis of this versatile compound, grounding all protocols and interpretations in established scientific principles.
Introduction: Significance and Physicochemical Properties
This compound, with the CAS Number 275386-60-2, is a bifunctional molecule that incorporates a protected alkyne and a primary alcohol.[1][2] The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions such as homocoupling (Glaser coupling) during cross-coupling reactions.[3] This strategic protection allows for the sequential and controlled introduction of the ethynylbenzyl scaffold into more complex molecular architectures. The benzyl alcohol moiety provides a reactive handle for further functionalization, such as oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution.
The compound typically presents as a solid with a melting point in the range of 68-72 °C.[4] Its molecular formula is C₁₂H₁₆OSi, corresponding to a molecular weight of 204.34 g/mol .[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 275386-60-2 | [2] |
| Molecular Formula | C₁₂H₁₆OSi | [2] |
| Molecular Weight | 204.34 g/mol | |
| Appearance | Solid | [4] |
| Melting Point | 68-72 °C | [4] |
| Purity | ≥96% | [2] |
Synthesis via Sonogashira Cross-Coupling: A Validated Protocol
The most efficient and widely adopted method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[5][6] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] In this case, 4-iodobenzyl alcohol is coupled with trimethylsilylacetylene.
The choice of 4-iodobenzyl alcohol as the aryl halide is deliberate. The carbon-iodine bond is weaker than the corresponding carbon-bromine or carbon-chlorine bonds, leading to a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[6] The use of a copper(I) co-catalyst, typically copper(I) iodide, is crucial for the deprotonation of the terminal alkyne and the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[7] An amine base, such as triethylamine, serves as both the solvent and the acid scavenger to neutralize the hydrogen iodide generated during the reaction.[7]
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Sonogashira Coupling
-
System Validation: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), and the final product identity and purity are confirmed by the comprehensive characterization methods detailed in the subsequent sections.
-
Materials:
-
4-Iodobenzyl alcohol (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (NEt₃), anhydrous (solvent)
-
Tetrahydrofuran (THF), anhydrous (co-solvent)
-
-
Procedure:
-
To a dry, oven-baked Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodobenzyl alcohol, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous triethylamine and anhydrous tetrahydrofuran to dissolve the solids. The use of a co-solvent like THF can improve the solubility of the reactants.
-
Degas the solution by bubbling argon through it for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can lead to catalyst deactivation and promote the unwanted homocoupling of the alkyne.
-
Add trimethylsilylacetylene dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC, observing the consumption of the 4-iodobenzyl alcohol starting material.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine base.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Spectroscopic Characterization
Comprehensive spectroscopic analysis is essential to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of the compound. Spectra should be recorded in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
-
Trimethylsilyl (TMS) Protons: A sharp singlet peak is expected around δ 0.25 ppm , integrating to 9 protons. This upfield chemical shift is characteristic of protons on a silicon atom.
-
Benzylic Protons: A singlet or a doublet (if coupled to the hydroxyl proton) will appear for the two protons of the -CH₂OH group, typically in the range of δ 4.6-4.8 ppm .
-
Aromatic Protons: The para-substituted benzene ring will give rise to two doublets, each integrating to 2 protons. These will appear in the aromatic region, typically between δ 7.2 and 7.5 ppm .
-
Hydroxyl Proton: A broad singlet for the -OH proton is expected. Its chemical shift can vary depending on the concentration and temperature but is often observed between δ 1.5 and 2.5 ppm .
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
-
Trimethylsilyl (TMS) Carbons: A signal for the methyl carbons of the TMS group will be present near δ 0.0 ppm .
-
Benzylic Carbon: The carbon of the -CH₂OH group is expected around δ 64-66 ppm .
-
Alkynyl Carbons: Two distinct signals for the alkyne carbons (-C≡C-) will be observed between δ 90 and 105 ppm .
-
Aromatic Carbons: Four signals for the aromatic carbons are expected in the range of δ 120-140 ppm . The carbon attached to the alcohol group will be the most downfield in this region.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples.[8]
Table 2: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 (broad) | O-H | Stretching |
| ~3030 | C-H (aromatic) | Stretching |
| ~2960 | C-H (aliphatic) | Stretching |
| ~2160 | -C≡C- (alkyne) | Stretching |
| ~1600, ~1500 | C=C (aromatic) | Stretching |
| ~1250 | Si-CH₃ | Bending |
| ~1020 | C-O | Stretching |
| ~840 | C-H (aromatic) | Out-of-plane bending |
The presence of a broad absorption band around 3300 cm⁻¹ is a clear indication of the hydroxyl group. The sharp, medium-intensity peak around 2160 cm⁻¹ is characteristic of the carbon-carbon triple bond of the alkyne. The strong absorption at approximately 1250 cm⁻¹ is due to the symmetric bending of the methyl groups attached to the silicon atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique used for this analysis.
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is 204.34 .
-
Key Fragmentation Patterns:
-
Loss of a methyl group ([M-15]⁺): A prominent peak at m/z 189 is expected due to the loss of a methyl radical from the trimethylsilyl group, forming a stable silicon-centered cation.
-
Loss of the benzyl group ([M-91]⁺): Cleavage of the bond between the aromatic ring and the alkyne can lead to a peak at m/z 113 .
-
Formation of the trimethylsilyl cation ([Si(CH₃)₃]⁺): A characteristic peak at m/z 73 corresponding to the trimethylsilyl cation is a strong indicator of the presence of this group.
-
Solubility
Based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexane will be moderate, and it is expected to be poorly soluble in water due to the predominantly non-polar nature of the molecule.
Conclusion
The thorough characterization of this compound using a combination of NMR, IR, and mass spectrometry provides a clear and unambiguous confirmation of its structure and purity. The Sonogashira coupling reaction stands as a reliable and efficient method for its synthesis. This detailed guide provides the necessary protocols and interpretative insights for researchers to confidently synthesize and validate this important chemical building block for its diverse applications in scientific research and development.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-(三甲基硅基乙炔基)苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. This compound | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-(Trimethylsilylethynyl)benzyl alcohol
Abstract: 4-(Trimethylsilylethynyl)benzyl alcohol is a bifunctional organic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and materials science. Its structure incorporates a benzyl alcohol moiety, a common pharmacophore and synthetic handle, along with a trimethylsilyl (TMS)-protected terminal alkyne. This TMS group serves as a robust protecting group for the ethynyl functionality, which can be readily deprotected for subsequent transformations, such as the Sonogashira coupling. A comprehensive understanding of its physical and chemical properties is paramount for its effective storage, handling, and application in experimental design. This guide provides an in-depth analysis of the core physical properties, spectroscopic characterization, and safe handling protocols for this compound, grounded in established experimental methodologies and data.
Chemical Identity and Structure
The unique reactivity and physical behavior of this compound stem directly from its molecular architecture. It features a para-substituted benzene ring, with a hydroxymethyl group (-CH₂OH) affording it the properties of a primary alcohol, and a trimethylsilylethynyl group (-C≡CSi(CH₃)₃) providing a masked alkyne functionality.
Caption: 2D Chemical Structure of this compound.
This structure bestows a balance of polar (hydroxyl) and nonpolar (TMS-alkyne, aromatic ring) characteristics, which dictates its solubility and chromatographic behavior. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | [4-(2-trimethylsilylethynyl)phenyl]methanol | PubChem[1] |
| CAS Number | 275386-60-2 | Sigma-Aldrich, PubChem[1][2] |
| Molecular Formula | C₁₂H₁₆OSi | PubChem, Santa Cruz Biotechnology[2] |
| Molecular Weight | 204.34 g/mol | Sigma-Aldrich, PubChem[1][3][2] |
| InChI Key | WBNXRSFSSANBSA-UHFFFAOYSA-N | Sigma-Aldrich[3] |
| SMILES String | C--INVALID-LINK--(C)C#Cc1ccc(CO)cc1 | Sigma-Aldrich[3] |
| Purity (Typical) | ≥96-97% | Sigma-Aldrich, Santa Cruz Biotechnology[3][2] |
Core Physical Properties
The macroscopic physical properties of a compound are essential for its practical application in the laboratory, informing decisions from solvent selection to reaction setup and purification.
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich[3] |
| Melting Point | 68-72 °C | Sigma-Aldrich[3] |
| Boiling Point | Data not available (potential decomposition) | N/A |
| Solubility | Insoluble in water (predicted); Soluble in common organic solvents (e.g., alcohols, CH₂Cl₂, THF) | Inferred from structure[4] |
Appearance and Physical State
At standard temperature and pressure, this compound exists as a solid[3]. This is consistent with its relatively high molecular weight and the planar, crystalline packing facilitated by the aromatic ring.
Melting Point
The melting point is a critical indicator of purity. Commercial sources report a melting range of 68-72 °C[3]. A narrow melting range within this window is indicative of high sample purity. Broadening of this range typically suggests the presence of impurities, which disrupt the crystalline lattice of the solid.
-
Sample Preparation: Place a small, finely powdered amount of the solid into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to approximately 10-15 °C below the expected melting point (i.e., ~55 °C).
-
Refinement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Validation: For authoritative results, perform the measurement in triplicate.
Boiling Point
A boiling point for this compound at atmospheric pressure is not reported. This is common for multifunctional organic molecules of this size. The high temperature required for boiling at 760 mmHg may lead to decomposition, such as self-polymerization or dehydration of the benzyl alcohol. The determination of a boiling point would necessitate vacuum distillation, which lowers the temperature required for the liquid-to-gas phase transition.
Solubility Profile
The solubility is dictated by the principle of "like dissolves like". The polar hydroxyl group suggests potential solubility in polar protic solvents, while the large, nonpolar aromatic and trimethylsilyl moieties predict solubility in nonpolar organic solvents. Benzyl alcohol itself has moderate solubility in water, but the addition of the bulky, hydrophobic TMS-alkyne group is expected to render this derivative effectively insoluble in aqueous media[4].
This workflow is designed to establish a practical solubility profile for use in reaction setup and purification.
Caption: Workflow for qualitative solubility testing.
Recommended Test Solvents: Water, Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Hexanes.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the chemical identity and structural integrity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. An ATR-IR spectrum is available from chemical suppliers, and the expected vibrational modes are key to confirming the structure[1].
| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |
| 3500 - 3200 (broad) | O-H stretch | Confirms the presence of the alcohol group.[5] |
| 3100 - 3000 | Aromatic C-H stretch | Indicates the benzene ring. |
| 2960 - 2850 | Aliphatic C-H stretch | Corresponds to the -CH₂- and -Si(CH₃)₃ groups.[5] |
| ~2160 | C≡C stretch (alkyne) | Diagnostic for the ethynyl group.[6] |
| 1610 - 1450 | Aromatic C=C stretch | Confirms the aromatic backbone. |
| ~1250 (strong) | Si-C stretch | A very strong, characteristic peak for the TMS group.[6] |
| ~840 (strong) | Si-C rock | Also characteristic of the TMS group. |
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum.
-
Data Collection: Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. While specific spectra are not publicly indexed, the expected signals can be reliably predicted based on the structure.
-
¹H NMR:
-
~0.2 ppm (singlet, 9H): The nine equivalent protons of the trimethylsilyl (-Si(CH₃)₃) group. This signal is highly characteristic.
-
~1.5-2.5 ppm (singlet or broad singlet, 1H): The hydroxyl (-OH) proton. Its chemical shift is concentration and solvent-dependent, and it may exchange with deuterium if D₂O is added.
-
~4.7 ppm (singlet, 2H): The two protons of the benzylic methylene (-CH₂OH) group.
-
~7.2-7.5 ppm (multiplet, 4H): The four protons on the para-substituted aromatic ring, which will likely appear as two distinct doublets (an AA'BB' system).
-
-
¹³C NMR:
-
~0 ppm: The methyl carbons of the TMS group.
-
~65 ppm: The benzylic carbon (-CH₂OH).
-
~95 ppm & ~105 ppm: The two sp-hybridized carbons of the alkyne.
-
~120-140 ppm: The six carbons of the aromatic ring (four signals expected due to symmetry).
-
-
Sample Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial. Chloroform-d (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds.
-
Dissolution: Gently agitate or vortex the vial to fully dissolve the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer for analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of identity.
-
Molecular Ion (M⁺): The exact mass of the molecule is 204.0970 g/mol [1]. In a low-resolution mass spectrum, a peak would be expected at m/z = 204, corresponding to the intact molecule with a single positive charge.
-
Major Fragmentation Pathways: Under electron ionization (EI), the molecule would be expected to fragment in predictable ways. The stability of the benzyl cation is a major driver for fragmentation.
Caption: Predicted major fragmentation pathways in EI-MS.
-
Loss of a Methyl Radical (-•CH₃): Fragmentation of the TMS group can lead to a stable ion at m/z = 189.
-
Loss of Water (-H₂O): Dehydration of the benzyl alcohol is a common pathway for alcohols, leading to an ion at m/z = 186.[7]
-
Loss of the Hydroxymethyl Radical (-•CH₂OH): Cleavage of the benzylic C-C bond results in a silylated aromatic cation at m/z = 173.
-
Formation of Tropylium Ion: A very common fragmentation for benzyl derivatives is the formation of the highly stable tropylium cation at m/z = 91.[8]
Handling, Storage, and Safety
Proper handling and storage are essential to maintain the integrity of the compound and ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. The compound is classified under Storage Class 11 (Combustible Solids)[3].
-
Toxicity: While specific toxicity data is not available, it should be handled with the care afforded to all laboratory chemicals. Avoid inhalation of dust and contact with skin and eyes. The WGK (Water Hazard Class) is 3, indicating it is severely hazardous to water[3].
Conclusion
This compound is a well-defined solid with a moderate melting point and predictable solubility in organic solvents. Its chemical identity is readily confirmed through a combination of spectroscopic techniques, including IR, NMR, and MS, each providing unique and complementary structural information. The presence of both a primary alcohol and a protected alkyne makes it a versatile building block for chemical synthesis. The data and protocols outlined in this guide provide the necessary foundation for researchers, scientists, and drug development professionals to confidently and safely incorporate this valuable reagent into their workflows.
References
- 1. This compound | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound 97 275386-60-2 [sigmaaldrich.com]
- 4. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of 4-(Trimethylsilylethynyl)benzyl alcohol in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(trimethylsilylethynyl)benzyl alcohol, a key intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications. While empirical data for this specific compound is not extensively published, this paper establishes a robust theoretical framework to predict its solubility in a range of common organic solvents. This framework is built upon the principles of "like dissolves like," considering the distinct contributions of the benzyl alcohol and trimethylsilylethynyl functionalities. Furthermore, this guide presents a detailed, self-validating experimental protocol for the quantitative determination of its solubility, empowering researchers to verify and apply these findings in their work. The information is tailored for researchers, scientists, and drug development professionals, providing both predictive insights and practical methodologies.
Introduction: The Significance of this compound
This compound is a bifunctional organic compound of increasing importance in synthetic chemistry.[1][2][3] Its structure uniquely combines a polar benzyl alcohol moiety with a nonpolar, sterically significant trimethylsilylethynyl group. The benzyl alcohol portion offers a reactive site for further functionalization, while the trimethylsilyl (TMS) group serves as a common protecting group for the terminal alkyne, which can be deprotected for subsequent coupling reactions.[4][5][6] This versatile architecture makes it a valuable building block in the synthesis of pharmaceuticals, organic electronics, and advanced materials.
A thorough understanding of the solubility of this compound is critical for its effective use. Solubility dictates the choice of solvents for chemical reactions, purification processes such as recrystallization and chromatography, and formulation development. Inefficient dissolution can lead to poor reaction kinetics, reduced yields, and difficulties in product isolation and purification. This guide aims to provide a detailed understanding of its solubility profile to facilitate its seamless integration into synthetic workflows.
Theoretical Framework for Predicting Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound presents both polar and nonpolar characteristics, suggesting a nuanced solubility profile.
-
The Benzyl Alcohol Moiety : This part of the molecule is polar due to the hydroxyl (-OH) group, which can participate in hydrogen bonding as both a donor and an acceptor. This feature promotes solubility in polar protic and aprotic solvents. For instance, the parent compound, benzyl alcohol, is miscible with alcohols and diethyl ether and has moderate solubility in water.[7][8][9][10]
-
The Trimethylsilylethynyl Moiety : This group is predominantly nonpolar. The trimethylsilyl group is bulky and hydrophobic, contributing to van der Waals interactions. The ethynyl (alkyne) linkage is linear and relatively nonpolar. This part of the molecule favors solubility in nonpolar and weakly polar aprotic solvents.[11] Alkynes, in general, are soluble in nonpolar organic solvents like hexane and toluene.[11]
The interplay between these two distinct functionalities will determine the overall solubility of the molecule. It is anticipated that this compound will exhibit good solubility in a range of solvents with intermediate to moderate polarity.
Predicted Solubility Profile
Based on the analysis of its functional groups and by drawing parallels with the known solubility of benzyl alcohol and silyl-protected alkynes, a qualitative and predicted quantitative solubility profile for this compound is presented in Table 1. It is important to note that these are predictions and should be experimentally verified for critical applications.
Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature (approx. 20-25 °C)
| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |
| Polar Protic Solvents | |||
| Methanol | Polar Protic | High | The hydroxyl group of methanol can hydrogen bond with the alcohol functionality of the solute. |
| Ethanol | Polar Protic | High | Similar to methanol, ethanol's hydroxyl group facilitates hydrogen bonding.[7] |
| Water | Polar Protic | Low | The large, nonpolar trimethylsilylethynyl group is expected to significantly reduce aqueous solubility compared to benzyl alcohol. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | Polar Aprotic | High | DCM's polarity is sufficient to interact with the benzyl alcohol moiety, while its organic nature accommodates the nonpolar part. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | THF is a good solvent for a wide range of organic compounds and can accept hydrogen bonds. |
| Acetone | Polar Aprotic | High | Acetone's carbonyl group can act as a hydrogen bond acceptor, and it is a versatile polar aprotic solvent.[7] |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Offers a balance of polarity and nonpolar character suitable for this molecule. |
| Acetonitrile | Polar Aprotic | Moderate | While polar, its interaction with the nonpolar TMS group might be less favorable than other polar aprotic solvents. |
| Dimethylformamide (DMF) | Polar Aprotic | High | A highly polar aprotic solvent capable of solvating a wide range of organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Another highly polar aprotic solvent that should readily dissolve the compound. |
| Nonpolar Solvents | |||
| Hexanes | Nonpolar | Low to Moderate | The nonpolar TMS-alkyne tail will favor solubility, but the polar benzyl alcohol head will disfavor it. |
| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic ring of toluene can engage in π-stacking with the benzene ring of the solute, enhancing solubility. |
| Diethyl Ether | Weakly Polar | High | A versatile solvent that can solvate both polar and nonpolar functionalities effectively.[7][9] |
Experimental Determination of Solubility: A Self-Validating Protocol
To empirically validate the predicted solubilities, the following detailed protocol for the isothermal shake-flask method is recommended. This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or small glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
Experimental Workflow
The overall workflow for the experimental determination of solubility is depicted in the following diagram:
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve.
-
Analyze the diluted sample from step 3 under the same conditions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Discussion and Interpretation of Solubility
The predicted high solubility in polar aprotic solvents like THF, DCM, and acetone is consistent with the presence of the polar benzyl alcohol group, which can engage in dipole-dipole interactions and hydrogen bonding with these solvents. The moderate to high solubility in aromatic solvents like toluene can be attributed to favorable π-π stacking interactions between the aromatic rings of the solvent and the solute.
The lower predicted solubility in highly nonpolar solvents such as hexanes is a direct consequence of the polarity of the benzyl alcohol functionality. Conversely, the limited solubility in water is dominated by the large, hydrophobic trimethylsilylethynyl group.
For practical applications, a solvent that offers high solubility, is inert to the reactants, and is easily removed is often desired. Based on the predicted profile, THF, dichloromethane, and ethyl acetate are likely to be excellent choices for reactions involving this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the solubility of this compound in a variety of common organic solvents, grounded in the fundamental principles of chemical interactions. The dual nature of its molecular structure, possessing both polar and nonpolar functionalities, results in a broad solubility range, with a preference for solvents of moderate polarity. The provided step-by-step experimental protocol offers a robust method for researchers to obtain precise, quantitative solubility data. By understanding and empirically determining the solubility of this key synthetic intermediate, scientists and developers can optimize reaction conditions, enhance purification efficiency, and streamline the development of novel pharmaceuticals and materials.
References
- 1. scbt.com [scbt.com]
- 2. 275386-60-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Benzylalkohol – Möller Chemie [moellerchemie.com]
- 9. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 10. 无水苄醇,99.8 C6H5CH2OH [sigmaaldrich.com]
- 11. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Chemical Properties of 4-(Trimethylsilylethynyl)benzyl alcohol (CAS Number: 275386-60-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trimethylsilylethynyl)benzyl alcohol, identified by CAS number 275386-60-2, is a bifunctional organic molecule that has garnered interest in the fields of organic synthesis and medicinal chemistry. Its structure, incorporating a trimethylsilyl-protected alkyne and a primary alcohol on a benzene ring, offers a versatile scaffold for the development of novel compounds. The trimethylsilyl group serves as a removable protecting group for the terminal alkyne, allowing for selective reactions at either the alcohol or the alkyne functionality. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a solid at room temperature with a melting point in the range of 68-72 °C. While comprehensive experimental data on all its physical properties are not extensively published, a summary of its key identifiers and known or predicted properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 275386-60-2 | [1][2] |
| Molecular Formula | C₁₂H₁₆OSi | [1][2] |
| Molecular Weight | 204.34 g/mol | [1][2] |
| IUPAC Name | [4-(2-trimethylsilylethynyl)phenyl]methanol | [1] |
| Synonyms | (4-((Trimethylsilyl)ethynyl)phenyl)methanol, 4-((2-Trimethylsilyl)ethynyl)benzyl alcohol | [2] |
| Appearance | Solid | |
| Melting Point | 68-72 °C | |
| Boiling Point (Predicted) | 274.6 ± 32.0 °C | |
| Density (Predicted) | 0.99 ± 0.1 g/cm³ | |
| pKa (Predicted) | 14.46 ± 0.10 |
Spectroscopic Data
Synthesis and Reactivity
The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[7]
A plausible synthetic route is the coupling of 4-iodobenzyl alcohol with trimethylsilylacetylene.
Figure 1. Proposed synthetic workflow for this compound.
The reactivity of this compound is dictated by its three primary functional components: the aromatic ring, the primary alcohol, and the protected alkyne.
-
Alcohol Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification.
-
Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, with the substitution pattern influenced by the existing substituents.
-
Protected Alkyne: The trimethylsilyl group can be selectively removed under mild conditions, such as treatment with a fluoride source (e.g., tetrabutylammonium fluoride) or a base, to reveal the terminal alkyne.[8][9] This terminal alkyne can then be used in a variety of subsequent reactions, including further Sonogashira couplings, click chemistry, and hydration.
Experimental Protocols
General Sonogashira Coupling Protocol
This protocol is a general guideline and may require optimization for specific substrates and scales.[7][10][11][12]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzyl alcohol (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 2-5 mol%), and a copper(I) co-catalyst like CuI (e.g., 4-10 mol%).
-
Solvent and Base Addition: Add an anhydrous and degassed solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a suitable base, typically an amine like triethylamine or diisopropylamine (2-3 equivalents).
-
Alkyne Addition: Add trimethylsilylacetylene (1.1-1.5 equivalents) dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Purification of Silyl-Protected Alkynes
Purification of silyl-protected alkynes is typically achieved using standard chromatographic techniques.[13][14]
-
Column Preparation: Prepare a silica gel column using a suitable solvent system, often a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. The choice of solvent system will depend on the polarity of the specific compound and can be determined by TLC analysis.
-
Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a compatible solvent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the desired product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of this compound and related compounds. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a modifier like formic acid or phosphoric acid for improved peak shape, would be a good starting point for method development.[15][16][17][18] Detection can be achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm.
Pharmacological and Toxicological Considerations
The incorporation of both silyl and alkyne functionalities into molecules can have significant effects on their pharmacological properties. The silyl group can increase lipophilicity, which may enhance cell membrane permeability and alter metabolic stability.[19] The alkyne moiety is present in a number of approved drugs and can participate in key binding interactions with biological targets.[20][21][22][23]
Conclusion
This compound is a valuable building block in organic synthesis, offering multiple avenues for chemical modification. Its synthesis via the Sonogashira coupling is a well-established and efficient method. The distinct reactivity of the alcohol and the protected alkyne allows for a stepwise and controlled elaboration of the molecular scaffold. While specific biological activity and toxicity data for this compound are limited, its structural motifs suggest potential for its use in the design and synthesis of novel therapeutic agents. Further research into the biological properties of this and related compounds is warranted to fully explore their potential in drug discovery and development.
References
- 1. This compound | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Benzyl alcohol(100-51-6) 1H NMR [m.chemicalbook.com]
- 4. Benzyl alcohol(100-51-6) 13C NMR spectrum [chemicalbook.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Benzyl alcohol, TMS derivative [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rsc.org [rsc.org]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. benchchem.com [benchchem.com]
- 13. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 14. JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents [patents.google.com]
- 15. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. helixchrom.com [helixchrom.com]
- 17. researchgate.net [researchgate.net]
- 18. japsonline.com [japsonline.com]
- 19. Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic Insights into the Pharmacological Significance of Silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Silyl-based alkyne-modifying linker for the preparation of C-terminal acetylene-derivatized protected peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological studies on the anti-inflammatory action of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. search.library.ucsf.edu [search.library.ucsf.edu]
An In-Depth Technical Guide to the Safe Handling of (4-((Trimethylsilyl)ethynyl)phenyl)methanol
For researchers, scientists, and drug development professionals, the novel reagents employed in synthesis are both tools of innovation and sources of potential risk. (4-((Trimethylsilyl)ethynyl)phenyl)methanol, a versatile building block in organic synthesis, is no exception. A thorough understanding of its hazard profile is not merely a regulatory formality but a cornerstone of responsible and successful research. This guide provides a detailed examination of the safety data associated with this compound, moving beyond mere compliance to foster a culture of intrinsic safety in the laboratory.
Compound Identification and Hazard Overview
(4-((Trimethylsilyl)ethynyl)phenyl)methanol is identified by CAS Number 275386-60-2 .[1][2] While comprehensive toxicological data for this specific molecule is not extensively published, safety data sheets for structurally related compounds and functional group analysis provide a strong basis for hazard assessment. The primary hazards associated with this compound are skin and eye irritation.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:
-
Skin Corrosion/Irritation, Category 2
-
Serious Eye Damage/Eye Irritation, Category 2A
These classifications necessitate specific handling protocols to mitigate the risk of exposure. The "Warning" signal word is applied, indicating a moderate level of hazard.
Caption: GHS Hazard Profile for the Compound.
Toxicological Profile and Routes of Exposure
The primary toxicological concerns are localized irritation upon direct contact.
-
Skin Contact : Classified as a Category 2 irritant, direct contact can cause redness, itching, and inflammation. Prolonged or repeated exposure may lead to more severe dermatitis. The causality lies in the chemical's ability to disrupt the lipid bilayer of skin cells, leading to an inflammatory response.
-
Eye Contact : As a Category 2A irritant, this compound can cause significant and potentially painful irritation upon contact with the eyes. This is due to the potential for the molecule to interact with proteins and lipids in the corneal and conjunctival tissues. Immediate and thorough rinsing is critical to prevent lasting damage.
-
Inhalation : While data is limited, vapors or aerosols may cause respiratory tract irritation.[3] Handling in a well-ventilated area is a necessary precaution.
-
Ingestion : Harmful if swallowed.[3] Ingestion can lead to gastrointestinal irritation.
It is crucial to understand that the absence of comprehensive long-term toxicity data does not imply the absence of risk. A conservative approach, treating the compound with respect and minimizing all routes of exposure, is the most scientifically sound strategy.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by rigorous use of PPE.
Engineering Controls:
-
Fume Hood: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.[5]
Personal Protective Equipment (PPE): The selection of PPE is not a matter of preference but a scientifically-driven choice based on the identified hazards.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[4] Gloves must be inspected before use and changed immediately if contamination is suspected.[3] Proper glove removal technique is paramount to avoid skin contact.
-
Eye Protection: Chemical splash goggles are mandatory.[3] Standard safety glasses do not provide a sufficient seal to protect against splashes.
-
Skin and Body Protection: A lab coat, fully buttoned with sleeves of sufficient length, must be worn.[4] Full-length pants and closed-toe shoes are also required to protect the skin.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved particulate respirator may be necessary.[3]
Caption: Hierarchy of Controls for Safe Handling.
First-Aid and Emergency Procedures
Immediate and appropriate action following an exposure is critical to minimizing harm.
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice. |
| Ingestion | Rinse mouth with water.[3] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5] |
Accidental Release Measures: In the event of a spill, evacuate non-essential personnel. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Ensure adequate ventilation in the area of the spill.
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Use in a well-ventilated area, preferably a fume hood.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Storage:
-
Store in a tightly closed container.
-
Protect from light and moisture.[8]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H16OSi[2] |
| Molecular Weight | 204.34 g/mol [9] |
| Appearance | Data not consistently available (likely a solid) |
| CAS Number | 275386-60-2[2] |
Stability and Reactivity
The compound is generally stable under recommended storage conditions. However, it is important to avoid:
-
Strong Oxidizing Agents: Can lead to vigorous reactions.[6]
-
Heat and Direct Sunlight: May promote degradation.[7]
Hazardous decomposition products under combustion may include carbon oxides (CO, CO2) and silicon oxides.
References
- 1. 275386-60-2|(4-((Trimethylsilyl)ethynyl)phenyl)methanol|BLD Pharm [bldpharm.com]
- 2. 4-(Trimethylsilylethynyl)benzyl alcohol | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. achmem.com [achmem.com]
Thermogravimetric analysis of 4-(Trimethylsilylethynyl)benzyl alcohol
An In-depth Technical Guide to the Thermogravimetric Analysis of 4-(Trimethylsilylethynyl)benzyl alcohol
Abstract
This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of this compound (TSEBA), a bifunctional organic molecule of significant interest in materials science and pharmaceutical development. Leveraging the principles of thermogravimetric analysis (TGA), this document outlines a detailed experimental protocol, predicts the multi-stage decomposition pathway based on the compound's distinct functional moieties, and discusses the interpretation of the resulting data. The trimethylsilyl (TMS) protected alkyne and the benzyl alcohol group are analyzed for their individual and combined contributions to the molecule's thermal behavior. This guide serves as a critical resource for researchers, enabling the determination of processing limits, storage conditions, and degradation pathways essential for advanced applications.
Introduction
This compound is a versatile chemical building block characterized by a rigid phenylacetylene core, a reactive benzyl alcohol functional group, and a trimethylsilyl (TMS) protecting group on the terminal alkyne. This unique structure makes it a valuable precursor for the synthesis of conjugated polymers, functional materials, and complex pharmaceutical intermediates. The thermal stability of such a precursor is a paramount parameter, dictating its viability in high-temperature polymerization reactions, formulation processes, and ensuring its shelf-life and handling safety.
Thermogravimetric Analysis (TGA) is an essential analytical technique used to measure the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For a compound like TSEBA, TGA provides critical data on its decomposition temperatures, the kinetics of its degradation, and the nature of its residual products. This guide provides the scientific rationale for experimental design and a robust protocol for obtaining reliable and reproducible TGA data.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical properties is foundational to any analytical study. The key properties of TSEBA are summarized below.
| Property | Value | Reference |
| IUPAC Name | [4-(2-trimethylsilylethynyl)phenyl]methanol | [1] |
| CAS Number | 275386-60-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆OSi | [1][2][3] |
| Molecular Weight | 204.34 g/mol | [1][2][3] |
| Appearance | Solid | [2] |
| Melting Point (mp) | 68-72 °C | [2][4] |
| Purity | Typically ≥96-97% | [2][3] |
Core Principles of Thermogravimetric Analysis
TGA measures mass changes in a material as a function of temperature under a controlled atmosphere. The output is a TGA curve, plotting mass percentage against temperature. The first derivative of this curve (DTG) shows the rate of mass change and helps identify the temperature of maximum decomposition rate.
Key parameters derived from a TGA curve include:
-
T_onset (Onset of Decomposition): The temperature at which significant mass loss begins.
-
T_peak (Peak Decomposition Temperature): The temperature at which the rate of mass loss is maximal, identified from the peak of the DTG curve.
-
Mass Loss (%): The percentage of the initial mass lost during a specific decomposition step.
-
Residue (%): The percentage of mass remaining at the end of the analysis, often indicative of char or inorganic material formation.
Predicted Thermal Decomposition Profile of TSEBA
The thermal degradation of TSEBA is hypothesized to be a multi-stage process, governed by the distinct thermal labilities of its functional groups.
-
Influence of the Trimethylsilyl (TMS) Group: The TMS group is widely used to protect terminal alkynes.[5][6][7] Importantly, it can increase the thermal stability of the alkynyl system compared to its unprotected analogue.[6][8] Therefore, the C≡C-Si bond is expected to be relatively stable at lower temperatures.
-
Influence of the Benzyl Alcohol Group: The benzylic C-O bond and the O-H bond are typically more susceptible to thermal cleavage. The decomposition of benzyl alcohol itself can proceed through complex pathways, including dehydration, oxidation (if oxygen is present), and fragmentation to form products like benzene, toluene, and benzaldehyde.[9][10][11]
Proposed Decomposition Pathway:
-
Stage 1 (approx. 180-300°C): The initial mass loss is predicted to originate from the benzyl alcohol moiety. This could occur via intermolecular condensation (dehydration) between two molecules to form an ether and water, or through the direct loss of the hydroxymethyl group (-CH₂OH). This temperature range is consistent with the decomposition of other benzyl alcohol derivatives.[12][13]
-
Stage 2 (approx. 300-500°C): Following the initial decomposition, the second stage likely involves the cleavage of the more stable trimethylsilyl group and the fragmentation of the core aromatic structure. This would lead to the loss of silyl fragments and the breakdown of the phenylacetylene backbone.
-
Final Stage (>500°C): At higher temperatures, the remaining organic structure is expected to pyrolyze, leading to the formation of a stable carbonaceous char (residue).
Experimental Protocols
To ensure data integrity, the following protocols are designed to be self-validating. The use of a complementary technique like Differential Scanning Calorimetry (DSC) is highly recommended to provide a complete thermal profile.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of TSEBA by measuring its mass change as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground TSEBA into a clean, tared ceramic or platinum crucible. A smaller sample size minimizes thermal gradients within the sample.
-
Instrument Setup: Place the crucible onto the TGA balance mechanism. Ensure the instrument is clean and calibrated.
-
Atmosphere: Purge the furnace with an inert gas (Nitrogen 99.99% pure) at a flow rate of 20-50 mL/min.[14] This is critical to prevent thermo-oxidative degradation, which would complicate the decomposition profile.
-
Thermal Program:
-
Data Analysis: Plot the resulting mass percent versus temperature. Calculate the first derivative (DTG) to precisely identify peak decomposition temperatures.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To identify thermal transitions such as melting and to confirm decomposition events by measuring heat flow.
Instrumentation: A calibrated differential scanning calorimeter.
Detailed Steps:
-
Sample Preparation: Accurately weigh 2-5 mg of TSEBA into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Atmosphere: Purge the cell with Nitrogen at a flow rate of 20-50 mL/min.[14]
-
Thermal Program:
-
Equilibrate at 25°C.
-
Heat from 25°C to 350°C at a rate of 10°C/min. This range will cover the melting point and the initial decomposition stages.
-
-
Data Analysis: Plot heat flow versus temperature. The melting point (T_m) will be observed as an endothermic peak. Decomposition is often seen as a complex series of overlapping exothermic or endothermic events.
Data Interpretation and Expected Results
Based on the compound's known properties and the behavior of analogous structures, the following results are anticipated.
| Parameter | Expected Value | Rationale |
| Melting Point (T_m) from DSC | ~68-72 °C | Corresponds to the literature value for the solid-to-liquid phase transition.[2][4] |
| T_onset (Stage 1) | ~180 °C | Onset of decomposition, likely initiated at the benzyl alcohol group.[14] |
| T_peak (Stage 1) | ~240-260 °C | Maximum rate of decomposition for the first stage. Similar to other benzyl derivatives.[12] |
| Mass Loss (Stage 1) | ~15-25% | Corresponds to the loss of water or the -CH₂OH group. |
| T_peak (Stage 2) | ~350-450 °C | Maximum rate of decomposition for the silyl group and aromatic core. |
| **Residue at 800°C (in N₂) ** | ~10-20% | Formation of a stable carbonaceous char. |
The TGA curve is expected to show at least two distinct mass loss steps, corresponding to the proposed decomposition pathway. The DSC thermogram should show a sharp endotherm at ~68-72°C, confirming the melting point, followed by broad, irregular peaks at higher temperatures indicating decomposition.
Conclusion and Applications
The thermogravimetric analysis of this compound provides indispensable data on its thermal limitations. The predicted multi-stage decomposition, initiated by the benzyl alcohol moiety followed by the fragmentation of the silyl-protected core, offers a clear framework for interpreting experimental results. This information is critically important for:
-
Drug Development Professionals: Understanding the thermal stability is crucial for designing stable formulations, determining appropriate drying temperatures, and assessing compatibility with excipients during drug product manufacturing.
-
Materials Scientists: The decomposition temperature defines the upper processing limit for creating polymers or other materials from this precursor, preventing degradation and ensuring the integrity of the final product.
By following the detailed protocols and interpretative framework presented in this guide, researchers can confidently assess the thermal properties of TSEBA, ensuring its effective and safe use in their specific applications.
References
- 1. This compound | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 275386-60-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 6. gelest.com [gelest.com]
- 7. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Introduction - Gelest [technical.gelest.com]
- 9. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 11. researchgate.net [researchgate.net]
- 12. Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. docta.ucm.es [docta.ucm.es]
Introduction: A Multifunctional Building Block in Modern Chemistry
An In-depth Technical Guide to the Crystal Structure of 4-(Trimethylsilylethynyl)benzyl alcohol
Abstract: This technical guide provides a comprehensive analysis of the anticipated crystal structure and intermolecular interactions of this compound. While a definitive public crystal structure is not available, this document leverages established principles of crystal engineering and data from analogous compounds to construct a predictive model of its solid-state behavior. We provide detailed, field-proven protocols for the synthesis and crystallization of this versatile building block. The causality behind experimental choices is explained, offering a framework for researchers, medicinal chemists, and materials scientists to understand and utilize this compound in rational design.
This compound is a molecule of significant interest, positioned at the intersection of medicinal chemistry, materials science, and synthetic methodology. It incorporates three key functional motifs, each conferring distinct and valuable properties:
-
The Benzyl Alcohol Group: A versatile functional handle for subsequent chemical transformations, and a potent hydrogen bond donor, which is critical for directing intermolecular interactions in both biological systems and solid-state materials.[1]
-
The Ethynyl Linker: A rigid, linear spacer that provides a defined geometric vector for orienting substituents. This predictability is paramount in the rational design of linkers for antibody-drug conjugates (ADCs) or probes for chemical biology.
-
The Trimethylsilyl (TMS) Cap: A bulky, lipophilic group that serves to protect the terminal alkyne during synthesis and can enhance the metabolic stability and solubility of parent molecules in non-polar environments.
Understanding the three-dimensional arrangement of these motifs in the solid state is crucial for predicting the compound's physical properties (e.g., solubility, melting point) and its propensity for self-assembly. This guide will therefore outline the synthesis, crystallization, and a detailed, predictive analysis of the crystal packing of this compound.
Synthesis and Crystallization: A Practical Workflow
Rationale and Synthesis Protocol
The most robust and widely adopted method for constructing aryl-alkyne bonds is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction offers high yields and excellent functional group tolerance. Our approach involves the coupling of a suitable aryl halide, 4-iodobenzyl alcohol, with trimethylsilylacetylene. The iodine substituent is chosen over bromine or chlorine for its higher reactivity in the oxidative addition step of the catalytic cycle, ensuring a more efficient reaction.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodobenzyl alcohol (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Solvent and Reagent Addition: Add degassed anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio. To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Reaction Execution: Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aryl iodide.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. This step is critical to remove unreacted starting materials and catalyst byproducts, yielding the pure this compound as a solid.[2][3]
Synthetic Workflow Diagram:
Caption: Workflow for the Sonogashira synthesis and purification.
Crystallization Strategy
Growing single crystals suitable for X-ray diffraction requires a slow, controlled transition from a disordered solution state to an ordered solid state. For a moderately polar molecule like this compound, slow evaporation is an effective and straightforward technique. The choice of solvent is paramount; a binary system provides fine control over solubility and evaporation rates.
Step-by-Step Crystallization Protocol:
-
Dissolve 15-25 mg of the purified product in a minimal volume (~0.5 mL) of a solvent such as dichloromethane or ethyl acetate.
-
Add a less polar co-solvent (an "anti-solvent") such as hexane dropwise until the solution becomes faintly turbid. Add a single drop of the primary solvent to redissolve the precipitate.
-
Transfer the clear solution to a small, clean vial and cover it with parafilm. Pierce the parafilm with a needle to create 1-2 small holes.
-
Place the vial in a location free from vibration and temperature fluctuations.
-
Allow the solvent to evaporate slowly over several days. High-quality, needle-like or prismatic crystals should form.
Anticipated Crystal Structure and Intermolecular Interactions
While specific crystallographic data for this compound is not publicly deposited, a robust prediction of its packing motifs can be made based on the analysis of analogous structures, such as other para-substituted benzyl alcohols.[4] The hierarchy of intermolecular forces will dictate the final crystal packing.
Primary Interaction: The O-H···O Hydrogen Bond
The strongest and most directional interaction available is the hydrogen bond from the benzyl alcohol's hydroxyl group.[5][6] It is overwhelmingly probable that this motif will be the primary driver of self-assembly. The hydroxyl group of one molecule will act as a hydrogen bond donor to the hydroxyl oxygen of a neighboring molecule. This interaction typically leads to the formation of infinite one-dimensional chains (a catemer motif) that extend throughout the crystal lattice.
Logical Diagram of Supramolecular Assembly:
Caption: Hierarchical assembly from hydrogen-bonded chains to 3D packing.
Secondary and Tertiary Interactions
Once the primary hydrogen-bonded chains are formed, these chains will pack together to form the three-dimensional crystal. This packing is guided by weaker, yet collectively significant, interactions:[4]
-
π-π Stacking: The electron-rich benzene rings of adjacent chains are likely to stack in an offset or parallel-displaced manner to maximize attractive electrostatic and van der Waals forces.
-
C-H···π Interactions: The hydrogen atoms of the TMS group or the aromatic ring can interact with the face of the benzene ring of a neighboring molecule. These interactions, though weak, are numerous and play a crucial role in stabilizing the final crystal packing.[4]
Representative Crystallographic Data
The following table presents illustrative crystallographic parameters that would be typical for a small organic molecule of this nature. This data is provided for educational context and is not derived from an experimental determination of this specific compound.
| Parameter | Representative Value | Rationale |
| Crystal System | Monoclinic | One of the most common crystal systems for organic molecules lacking high symmetry. |
| Space Group | P2₁/c | A very common centrosymmetric space group for achiral organic molecules, allowing for efficient packing. |
| a (Å) | 12 - 16 | Reflects the length of the molecule along one axis. |
| b (Å) | 5 - 8 | Often corresponds to the shorter dimension, potentially related to the stacking distance of the chains. |
| c (Å) | 14 - 18 | The third dimension of the unit cell. |
| β (°) | 95 - 110 | The non-90° angle characteristic of the monoclinic system. |
| Z (Molecules/Unit Cell) | 4 | A typical value for the P2₁/c space group. |
| Hydrogen Bonds | O-H···O, D···A distance ~2.7-2.9 Å | Standard geometry for alcohol-alcohol hydrogen bonds. |
Applications in Drug Development and Materials Science
The structural rigidity and predictable intermolecular interactions of this compound make it a highly valuable scaffold.
-
Medicinal Chemistry: The benzyl alcohol can be oxidized to an aldehyde for further elaboration or converted to an ether or ester, serving as a non-cleavable linker in ADCs. The TMS-alkyne provides a rigid spacer to position a pharmacophore at an optimal distance from a binding pocket.
-
Materials Science: The propensity for strong hydrogen bonding and π-π stacking suggests potential applications in the design of self-assembling materials, liquid crystals, or components for organic electronics where ordered molecular packing is essential.
Conclusion
This guide has provided a scientifically grounded framework for understanding the synthesis, crystallization, and solid-state structure of this compound. By applying first principles of crystal engineering, we predict a structure dominated by robust O-H···O hydrogen-bonded chains, which are further organized by weaker π-π and C-H···π interactions. The detailed protocols and predictive analysis herein offer researchers and drug development professionals the foundational knowledge required to confidently employ this versatile molecule in their work, enabling the rational design of complex chemical systems with precisely controlled architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound 97 275386-60-2 [sigmaaldrich.com]
- 4. Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategic Use of 4-(Trimethylsilylethynyl)benzyl Alcohol in Convergent Dendrimer Synthesis
Introduction
Dendrimers are a fascinating class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture.[1] Their well-defined, monodisperse structure emanates from a central core, with layers of repeating units forming successive "generations," and a high density of functional groups on their periphery.[1][2] This unique topology makes them exceptional candidates for advanced applications in drug delivery, gene transfection, catalysis, and materials science.[3][4]
The synthesis of dendrimers can be broadly categorized into two approaches: divergent and convergent.[1] In the divergent method, the dendrimer grows outwards from the core.[5] Conversely, the convergent strategy, first introduced by Hawker and Fréchet, involves the synthesis of dendritic fragments, or "dendrons," from the periphery inwards, which are then attached to a multifunctional core in the final step.[5][6] The convergent approach is often favored for its ability to produce dendrimers with high purity and structural perfection, as it simplifies the purification of intermediates.[2][6]
This application note details the strategic use of 4-(Trimethylsilylethynyl)benzyl alcohol as a versatile building block for the convergent synthesis of poly(aryl ether) dendrimers. This molecule is uniquely equipped for this role due to its two orthogonal reactive sites: a benzyl alcohol that can be readily activated for etherification, and a terminal alkyne protected by a trimethylsilyl (TMS) group. The TMS group is stable under the conditions required for dendron construction yet can be selectively removed to reveal a terminal alkyne, a key functional group for highly efficient coupling reactions such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira cross-coupling reaction.[6][7][8]
Overall Synthetic Strategy
The convergent synthesis outlined here involves a multi-step process that leverages the unique functionalities of this compound. The general workflow is designed to first build the dendritic wedges (dendrons) and then couple them to a central core in the final step.
Figure 1: Convergent synthesis workflow.
Experimental Protocols & Methodologies
Part 1: Synthesis of the Alkyne-Focal Dendron
The initial phase focuses on constructing the first-generation (G1) dendron, culminating in a molecule with a reactive terminal alkyne at its focal point.
Protocol 1: Activation of this compound
Causality: The hydroxyl group of the benzyl alcohol is a poor leaving group. To facilitate the subsequent Williamson ether synthesis, it must be converted into a better leaving group, such as a benzyl bromide.[9] This is a standard and efficient activation step.[10]
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-(trimethylsilylethynyl)benzyl bromide as a crude product, which can often be used in the next step without further purification.
Protocol 2: Synthesis of the TMS-Protected G1 Dendron
Causality: The Williamson ether synthesis is a robust and high-yielding reaction for forming the aryl ether linkages that constitute the dendron backbone.[2] Here, the activated benzyl bromide serves as the electrophile, and the phenolic hydroxyl groups of 3,5-dihydroxybenzyl alcohol act as the nucleophile.
-
To a solution of 3,5-dihydroxybenzyl alcohol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (K₂CO₃, >3.0 eq) and a catalytic amount of 18-crown-6.
-
To this suspension, add a solution of 4-(trimethylsilylethynyl)benzyl bromide (2.1 eq) in anhydrous acetone dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the pure TMS-protected G1 dendron .
Protocol 3: Deprotection of the Trimethylsilyl (TMS) Group
Causality: The TMS group is an excellent protecting group for terminal alkynes due to its stability in many reaction conditions and its facile removal under mild, specific conditions.[8] Fluoride ions (from TBAF) or a simple base like potassium carbonate in methanol are commonly used for this purpose, offering high selectivity without disturbing the ether linkages of the dendron.[11]
-
Dissolve the TMS-protected G1 dendron (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.
-
Add a catalytic amount of potassium carbonate (K₂CO₃) to the solution.
-
Stir the mixture at room temperature for 1-3 hours. Monitor the complete removal of the TMS group by TLC.
-
Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) and remove the solvents under reduced pressure.
-
Extract the product with ethyl acetate, wash with water and brine, and dry over anhydrous MgSO₄.
-
After filtration and concentration, the terminal alkyne-functionalized G1 dendron is obtained and can be purified by column chromatography if necessary.
| Intermediate Compound | Key Characterization Data (Expected) |
| 4-(trimethylsilylethynyl)benzyl bromide | ¹H NMR: Disappearance of the alcohol -OH proton, appearance of a singlet for the benzylic -CH₂Br protons around 4.4-4.5 ppm. MS: Correct molecular ion peak. |
| TMS-protected G1 dendron | ¹H NMR: Signals corresponding to the aromatic protons of both the peripheral and core benzyl units, a singlet for the benzylic -CH₂O- protons around 5.0 ppm. MS (MALDI-TOF): A sharp peak corresponding to the calculated molecular weight.[12] |
| Alkyne-functionalized G1 dendron | ¹H NMR: Disappearance of the TMS singlet (around 0.25 ppm) and appearance of the terminal alkyne proton (-C≡CH) as a singlet around 3.1 ppm. IR: Appearance of a sharp C≡C-H stretch around 3300 cm⁻¹.[13] |
Part 2: Final Dendrimer Assembly via Core Coupling
With the alkyne-focal dendron in hand, the final step is to attach these wedges to a multifunctional core. Two highly efficient and orthogonal methods are presented below.
Protocol 4A: Dendrimer Synthesis via CuAAC ("Click" Chemistry)
Causality: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," known for its high yields, mild reaction conditions, and exceptional functional group tolerance.[11][14] This reaction forms a stable triazole linkage, making it ideal for the final assembly step in dendrimer synthesis.[6][8]
-
In a flask, dissolve the alkyne-functionalized G1 dendron (3.1 eq) and a trifunctional azide core (e.g., 1,3,5-Tris(azidomethyl)benzene) (1.0 eq) in a solvent mixture such as THF/water.
-
To this solution, add sodium ascorbate (0.3 eq per azide) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq per azide).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a dilute aqueous solution of EDTA to remove copper salts, followed by a brine wash.
-
Dry the organic layer, concentrate, and purify the final G1 dendrimer by column chromatography or precipitation to yield the pure product.
Figure 2: CuAAC "Click" Chemistry Coupling.
Protocol 4B: Dendrimer Synthesis via Sonogashira Cross-Coupling
Causality: The Sonogashira reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[7][15] It provides a robust alternative to click chemistry for linking the dendrons to a halogenated core.[13][16]
-
To a degassed solution of the alkyne-functionalized G1 dendron (3.1 eq) and a trifunctional aryl halide core (e.g., 1,3,5-Triiodobenzene) (1.0 eq) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and copper(I) iodide (CuI, 10 mol%).
-
Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), and stir the mixture under an inert (nitrogen or argon) atmosphere.
-
Heat the reaction to 50-70 °C and stir for 8-16 hours, monitoring by TLC.
-
Once complete, cool the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with water and brine, and dry over MgSO₄.
-
Purify the final G1 dendrimer by column chromatography to yield the pure product.
| Final Product | Key Characterization Data (Expected) |
| Dendrimer (from CuAAC) | ¹H NMR: Appearance of a new singlet for the triazole proton around 7.5-8.0 ppm. Disappearance of the terminal alkyne proton signal. MS (MALDI-TOF): A single, sharp peak corresponding to the molecular weight of the fully assembled dendrimer, confirming monodispersity.[12][17] |
| Dendrimer (from Sonogashira) | ¹H NMR: Disappearance of the terminal alkyne proton signal. The aromatic region will show complex patterns corresponding to the coupled core and dendron units. MS (MALDI-TOF): A single, sharp peak corresponding to the molecular weight of the Sonogashira-coupled dendrimer.[12][17] |
Conclusion
This compound is an exceptionally useful and strategic building block for the convergent synthesis of dendrimers. Its pre-protected alkyne functionality allows for the robust construction of poly(aryl ether) dendrons using standard etherification chemistry without interference from the reactive alkyne. The subsequent selective deprotection of the TMS group unmasks a terminal alkyne at the dendron's focal point, which serves as a versatile handle for highly efficient final-step coupling reactions. The protocols detailed herein, utilizing either "click" chemistry or Sonogashira coupling, provide reliable pathways for the synthesis of well-defined, monodisperse dendrimers suitable for a wide array of applications in research and development.
References
- 1. Synthesis of Carbosilane and Carbosilane-Siloxane Dendrons Based on Limonene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Convergent Approach, Single-stage Convergent Synthesis [ebrary.net]
- 3. Convergent Dendrimer Synthesis - ChemistryViews [chemistryviews.org]
- 4. Order and dynamics of a liquid crystalline dendrimer by means of 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometry of dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 16. synarchive.com [synarchive.com]
- 17. Characterization of heterogeneously functionalized dendrimers by mass spectrometry and EPR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Functional Conjugated Polymers Using 4-(Trimethylsilylethynyl)benzyl alcohol
Introduction
Conjugated polymers, characterized by their alternating single and multiple bonds, have emerged as a cornerstone of modern materials science, finding extensive applications in organic electronics such as solar cells, light-emitting diodes, and biosensors.[1][2] The ability to fine-tune their electronic and photophysical properties through rational monomer design is a key driver of innovation in this field. 4-(Trimethylsilylethynyl)benzyl alcohol is a particularly valuable building block for the synthesis of functional poly(phenylene ethynylene)s (PPEs).[3][4] Its unique structure offers several advantages: the trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling (Glaser coupling) during polymerization.[5][6][7] The benzyl alcohol moiety provides a reactive handle for post-polymerization modification, allowing for the introduction of a wide array of functional groups to tailor the polymer's properties for specific applications.[8][9][10]
This guide provides a comprehensive overview of the synthesis of conjugated polymers using this compound, detailing both the polymerization and subsequent functionalization steps. We will delve into the mechanistic underpinnings of the key reactions, offering field-proven insights to ensure reproducible and high-quality results.
Monomer Overview: this compound
This bifunctional monomer is central to the synthetic strategies outlined below.
| Property | Value | Source |
| CAS Number | 275386-60-2 | [4] |
| Molecular Formula | C₁₂H₁₆OSi | [3][4] |
| Molecular Weight | 204.34 g/mol | [3][4] |
| Appearance | Solid | |
| Melting Point | 68-72 °C | [11] |
| Key Functional Groups | Trimethylsilylethynyl, Benzyl alcohol |
The TMS group is a robust protecting group for the terminal alkyne, stable under various cross-coupling conditions but readily removable under mild conditions.[5][12] The primary alcohol on the benzyl group offers a versatile site for introducing functionality through esterification, etherification, or conversion to other leaving groups for nucleophilic substitution.[8]
Polymerization Strategy: Sonogashira Cross-Coupling
The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, making it ideal for the synthesis of PPEs.[13][14][15][16] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[13][14][15]
Reaction Workflow
The overall synthetic strategy involves two key stages:
-
Polymerization: A Sonogashira polycondensation between a dihaloaromatic monomer and a bis-alkyne monomer (derived from this compound).
-
Post-Polymerization Modification: Deprotection of the TMS groups and subsequent functionalization of the benzyl alcohol moieties.
Detailed Protocol: Sonogashira Polymerization
This protocol describes a typical Sonogashira polymerization to synthesize a TMS-protected poly(phenylene ethynylene) with pendant benzyl alcohol groups.
Materials:
-
4,4'-Diiodo-2,2'-disubstitutedbiphenyl (or other suitable dihaloaromatic monomer)
-
1,4-Bis(trimethylsilylethynyl)benzene (can be synthesized from this compound)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), freshly distilled
-
Toluene, anhydrous
Procedure:
-
Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the dihaloaromatic monomer (1.0 eq), 1,4-bis(trimethylsilylethynyl)benzene (1.0 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and freshly distilled triethylamine (typically a 4:1 v/v ratio) via a syringe. The final monomer concentration should be around 0.1 M.
-
Reaction: Stir the reaction mixture at 60-80 °C. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) to track the increase in molecular weight. The reaction is typically complete within 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer sequentially with methanol and acetone to remove residual catalysts and unreacted monomers.
-
-
Purification: Further purification can be achieved by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or THF to dissolve the polymer) to remove oligomeric species and catalyst residues.[17][18] Alternatively, preparative GPC can be used for more precise fractionation.[17]
-
Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxidation, which can deactivate it and halt the polymerization.
-
Anhydrous Solvents: Water can interfere with the catalytic cycle and lead to side reactions.
-
Amine Base: Triethylamine acts as both a base to deprotonate the terminal alkyne (in situ after TMS deprotection in some variants) and as a solvent. It also scavenges the HX byproduct formed during the reaction.[15]
-
Copper(I) Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the cross-coupling reaction.[13][15][16]
Deprotection of the Trimethylsilyl Group
The removal of the TMS protecting group is a crucial step to unmask the terminal alkyne for further reactions or to obtain the final deprotected polymer.
Protocol: TMS Deprotection
Method A: Tetrabutylammonium Fluoride (TBAF)
This method is highly effective but can sometimes be challenging to drive to completion on a polymer.
-
Dissolve the TMS-protected polymer in anhydrous THF.
-
Add a solution of TBAF (1.0 M in THF, 1.1 eq per TMS group) dropwise at room temperature.
-
Stir the reaction for 2-4 hours. Monitor the deprotection by ¹H NMR spectroscopy by observing the disappearance of the TMS peak (around 0.25 ppm).
-
Precipitate the polymer in methanol, filter, and wash thoroughly with methanol to remove TBAF salts.
-
Dry the deprotected polymer under vacuum.
Method B: Potassium Carbonate in Methanol
This is a milder and often more cost-effective method.[5]
-
Dissolve the TMS-protected polymer in a mixture of THF and methanol (e.g., 2:1 v/v).
-
Add potassium carbonate (K₂CO₃, 2-3 eq per TMS group).
-
Stir the mixture at room temperature overnight.
-
Neutralize the mixture with a dilute acid (e.g., 1 M HCl) and then precipitate the polymer in water or methanol.
-
Collect the polymer by filtration, wash with water and methanol, and dry under vacuum.
A mild and efficient alternative for TMS deprotection involves using sodium ascorbate and copper sulfate.[19][20]
Post-Polymerization Functionalization
The pendant benzyl alcohol groups on the polymer backbone are versatile handles for introducing a wide range of functionalities.[1][2][21] This allows for the tuning of properties such as solubility, biocompatibility, and sensing capabilities.
Protocol: Esterification with an Acid Chloride
This protocol describes the functionalization of the benzyl alcohol groups with an exemplary acid chloride.
Materials:
-
Polymer with pendant benzyl alcohol groups
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous pyridine or triethylamine
-
Anhydrous THF or dichloromethane (DCM)
Procedure:
-
Dissolve the polymer in anhydrous THF or DCM in a flame-dried flask under an inert atmosphere.
-
Add pyridine or triethylamine (1.5-2.0 eq per alcohol group) to act as a base and scavenger for the HCl byproduct.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (1.2-1.5 eq per alcohol group) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by FT-IR spectroscopy, looking for the appearance of the ester carbonyl stretch (around 1735 cm⁻¹) and the disappearance of the alcohol O-H stretch.
-
Quench the reaction by adding a small amount of water or methanol.
-
Precipitate the functionalized polymer in a non-solvent (e.g., methanol, hexane).
-
Filter the polymer, wash it thoroughly, and dry it under vacuum.
Characterization
Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized polymers.
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Confirmation of chemical structure, end-group analysis, and extent of functionalization.[22] |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| FT-IR Spectroscopy | Identification of functional groups (e.g., disappearance of -OH, appearance of C=O). |
| UV-Vis and Fluorescence Spectroscopy | Evaluation of photophysical properties (absorption and emission maxima, quantum yield). |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability.[22] |
Conclusion
This compound is a highly effective monomer for the synthesis of functional conjugated polymers. The use of Sonogashira cross-coupling polymerization allows for the creation of well-defined poly(phenylene ethynylene) backbones. The strategic inclusion of the TMS-protected alkyne and the benzyl alcohol moiety provides a robust platform for creating a diverse library of materials through straightforward deprotection and post-polymerization modification protocols. The methods detailed in this guide offer a reliable foundation for researchers to explore and develop novel conjugated polymers with tailored properties for a wide range of applications in materials science and drug development.
References
- 1. Biofunctionalization of Water-Soluble poly(Phenylene Ethynylene)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 9. Benzyl alcohol increases membrane fluidity and modulates cyclic AMP synthesis in intact renal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction [odr.chalmers.se]
- 18. US9045596B2 - Method of purifying conjugated polymers - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Trimethylsilylethynyl)benzyl alcohol in Bioconjugation
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-(Trimethylsilylethynyl)benzyl alcohol as a versatile bifunctional linker in bioconjugation. This linker offers a unique combination of a stable, protected alkyne for "click" chemistry applications and a benzyl alcohol moiety that can be leveraged for further functionalization or the creation of stimulus-responsive systems. We present the core chemical principles, step-by-step protocols for synthesis and conjugation, and expert insights into the strategic advantages of this reagent in the development of advanced bioconjugates, including Antibody-Drug Conjugates (ADCs).
Introduction: The Strategic Advantage of a Dual-Functionality Linker
In the sophisticated landscape of bioconjugation, the linker molecule is a critical determinant of the stability, efficacy, and therapeutic index of the final conjugate.[1] this compound emerges as a highly strategic building block due to its intrinsic dual functionality.
-
A Protected Handle for Click Chemistry: The terminal alkyne is masked with a trimethylsilyl (TMS) group. The TMS group is a well-established protecting group for terminal alkynes, preventing its participation in undesired side reactions while being readily removable under mild conditions to reveal the reactive terminal alkyne.[2][3] This unmasked alkyne is a prime substrate for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" renowned for its high efficiency, specificity, and the formation of a stable triazole linkage.[4][5]
-
A Site for Payload Attachment or Cleavable Systems: The benzyl alcohol group provides a versatile point for modification. It can be activated to attach payloads or, more innovatively, can be used to form silyl ether linkages. Silyl ethers are recognized as acid-labile linkers, which can be engineered to be stable at physiological pH (~7.4) but cleave in the acidic microenvironments of endosomes (pH 5.0–6.5) or lysosomes (pH 4.5–5.0) within target cells.[6][7][8] This offers a pathway to create pH-sensitive, cleavable ADCs.
This guide will detail the synthesis of the linker and provide protocols for its two primary applications: as a stable precursor for click chemistry and as a component in acid-cleavable systems.
Physicochemical Properties & Synthesis
This compound is a solid at room temperature with a molecular weight of 204.34 g/mol .[9] Its synthesis is most commonly achieved via a Sonogashira cross-coupling reaction.
Synthesis via Sonogashira Coupling
The Sonogashira reaction is a robust and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[10][11]
Caption: Synthesis of the linker via Sonogashira coupling.
Protocol 2.1: Synthesis of this compound
This protocol outlines a general procedure for the Sonogashira coupling. Optimization may be required based on specific laboratory conditions and reagent purity.
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-iodobenzyl alcohol (1.0 eq) in a suitable solvent such as degassed tetrahydrofuran (THF) or toluene.
-
Addition of Reagents: To the stirred solution, add trimethylsilylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).
-
Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion, monitoring progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12][13]
Application Protocol I: Bioconjugation via Click Chemistry
This workflow involves a two-step process: removal of the TMS protecting group to generate the reactive terminal alkyne, followed by the CuAAC reaction with an azide-functionalized biomolecule.
Caption: Workflow for bioconjugation using click chemistry.
Step A: TMS Group Deprotection
The cleavage of the silicon-carbon bond is readily achieved under mild basic or fluoride-mediated conditions.[2]
Protocol 3.1: Generation of 4-Ethynylbenzyl alcohol
-
Dissolution: Dissolve this compound (1.0 eq) in a solvent mixture, typically methanol (MeOH) or a THF/MeOH mixture.
-
Base Addition: Add a mild base such as potassium carbonate (K₂CO₃) (1.5-2.0 eq). Alternatively, a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF can be used for more sterically hindered silyl groups.[2]
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC, observing the consumption of the starting material and the appearance of the more polar product spot.
-
Workup: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) and extract the product with an organic solvent. Dry the organic phase, filter, and evaporate the solvent. The resulting 4-ethynylbenzyl alcohol is often used in the next step without extensive purification.
Step B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the deprotected linker, 4-ethynylbenzyl alcohol, to an azide-modified biomolecule (e.g., an antibody).[5][14]
Table 1: Typical Reagent Concentrations for CuAAC
| Reagent | Stock Concentration | Final Concentration | Molar Excess (vs. Antibody) |
| Azide-Modified Antibody | 5-10 mg/mL in PBS | 1-2 mg/mL | 1x |
| 4-Ethynylbenzyl alcohol | 10-20 mM in DMSO | 100-200 µM | 5-10x |
| Copper(II) Sulfate (CuSO₄) | 100 mM in H₂O | 1-2 mM | 50-100x |
| THPTA Ligand | 200 mM in H₂O | 2-4 mM | 100-200x |
| Sodium Ascorbate | 100 mM in H₂O (fresh) | 5-10 mM | 250-500x |
Protocol 3.2: Conjugation to an Azide-Modified Antibody
-
Reagent Preparation: Prepare stock solutions as described in Table 1. Ensure the sodium ascorbate solution is made fresh.
-
Reaction Mixture: In a suitable reaction vessel, combine the azide-modified antibody (in a conjugation-compatible buffer like PBS, pH 7.4) with the 4-ethynylbenzyl alcohol solution.
-
Catalyst Preparation: In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ and THPTA stock solutions. Let it stand for 2-3 minutes.
-
Initiation: Add the copper-ligand complex to the antibody/linker mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the resulting Antibody-Drug Conjugate (ADC) to remove unreacted linker, catalyst, and other reagents. Size-Exclusion Chromatography (SEC) is a common and effective method.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as Hydrophobic Interaction Chromatography (HIC), SEC, UV-Vis spectroscopy, and Mass Spectrometry.
Application Protocol II: Formation of an Acid-Cleavable Silyl Ether Linkage
This advanced application utilizes the benzyl alcohol moiety of the linker to form a pH-sensitive silyl ether bond with a payload, creating a cleavable ADC. This strategy is particularly useful for payloads containing a hydroxyl group. The di-tert-butylsilyl group is shown here as an example due to its enhanced stability at physiological pH compared to less hindered silyl ethers.[6][15]
Caption: Workflow for creating an acid-cleavable ADC.
Protocol 4.1: Synthesis and Conjugation of a Silyl Ether-Linked Payload
This multi-step protocol is for advanced users and requires expertise in organic synthesis.
-
Silyl Ether Formation:
-
React this compound with a hydroxyl-containing payload in the presence of a bifunctional silylating agent (e.g., di-tert-butylsilyl bis(trifluoromethanesulfonate)) and a non-nucleophilic base (e.g., 2,6-lutidine) in an anhydrous solvent like dichloromethane (DCM) at low temperature (e.g., -78 °C).
-
This forms the stable intermediate where the linker and payload are connected via a silyl ether bridge. Purify this construct using chromatography.
-
-
TMS Deprotection:
-
Cleave the TMS protecting group from the alkyne of the linker-payload construct using the method described in Protocol 3.1 . This exposes the terminal alkyne for conjugation.
-
-
Bioconjugation:
-
Conjugate the resulting alkyne-functionalized linker-payload construct to an azide-modified biomolecule using the CuAAC method detailed in Protocol 3.2 .
-
-
Characterization of Release:
-
To validate the acid-cleavable nature of the linkage, incubate the final ADC in buffers of varying pH (e.g., pH 7.4 vs. pH 5.0) and monitor the release of the payload over time using techniques like RP-HPLC or LC-MS. Silyl ether linkers have been shown to be significantly more stable in plasma (pH 7.4) compared to other acid-labile linkers like hydrazones.[15]
-
Conclusion
This compound is a powerful and versatile linker for modern bioconjugation. Its TMS-protected alkyne provides a stable handle for controlled, high-efficiency conjugation via click chemistry after a straightforward deprotection step. Furthermore, the integral benzyl alcohol functionality opens avenues for innovative linker design, including the development of acid-cleavable silyl ether systems for triggered payload release in targeted therapies. The protocols and strategic insights provided herein offer a robust framework for leveraging this linker to advance the development of next-generation bioconjugates.
References
- 1. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Novel Silyl Ether-Based Acid-Cleavable Antibody-MMAE Conjugates with Appropriate Stability and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 12. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A versatile acid-labile linker for antibody–drug conjugates - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Strategic Derivatization of the Hydroxyl Group of 4-(Trimethylsilylethynyl)benzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the chemical derivatization of the hydroxyl group on 4-(Trimethylsilylethynyl)benzyl alcohol. This bifunctional molecule is a valuable building block in medicinal chemistry, diagnostics, and materials science. The trimethylsilyl (TMS)-protected alkyne provides a stable, yet readily addressable, handle for transformations like Sonogashira cross-coupling, while the benzylic alcohol offers a versatile position for modification. This guide details robust protocols for etherification and esterification of the hydroxyl moiety, explains the rationale behind experimental choices, and discusses orthogonal protecting group strategies. The aim is to equip researchers with the practical knowledge to strategically modify this compound for applications ranging from linker synthesis for antibody-drug conjugates (ADCs) to immobilization on solid supports.
Introduction: A Versatile Scaffold for Chemical Innovation
This compound serves as a key intermediate in complex molecular synthesis. Its utility stems from two distinct and strategically important functional groups:
-
The TMS-Protected Alkyne: This group is relatively stable under a variety of reaction conditions, preventing the terminal alkyne's acidic proton from interfering with many base-mediated reactions.[1][2] It can be selectively deprotected, typically using fluoride sources or mild basic conditions, to reveal the terminal alkyne for subsequent coupling reactions.[3]
-
The Primary Benzylic Alcohol: This hydroxyl group is a prime target for derivatization. Its modification allows for the covalent attachment of other molecular fragments, such as payloads, linkers, solubility modifiers, or reporter tags.
Strategic derivatization of the hydroxyl group is central to its application in:
-
Drug Conjugation: Creating linkers for attaching cytotoxic drugs to antibodies or other targeting moieties.
-
PROTACs and Molecular Glues: Synthesizing complex architectures that bring proteins into proximity.
-
Solid-Phase Synthesis: Anchoring the molecule to a resin for the construction of chemical libraries.
-
Materials Science: Incorporating the molecule into polymers and other advanced materials.
A critical consideration in all derivatization efforts is the stability of the TMS-alkyne bond. While generally robust, it is labile to strong acids and bases.[4][5] The protocols outlined below are optimized to be efficient while preserving the integrity of this crucial functional group.
Core Derivatization Strategies: Etherification & Esterification
The two most common and reliable strategies for modifying the hydroxyl group are converting it into an ether or an ester.
Williamson Ether Synthesis: Forging Stable C-O-C Bonds
The Williamson ether synthesis is a classic and highly effective method for forming an ether linkage.[6][7] The reaction proceeds via an SN2 mechanism where the alcohol is first converted to a more potent nucleophile, an alkoxide, which then displaces a halide from an alkyl halide.[6][7][8]
Mechanism & Rationale:
-
Deprotonation: A strong, non-nucleophilic base like sodium hydride (NaH) is used to quantitatively deprotonate the alcohol. NaH is ideal as the only byproduct is hydrogen gas, which is easily removed from the reaction.[6]
-
Nucleophilic Attack: The resulting alkoxide attacks the primary or methyl alkyl halide. The SN2 nature of this step dictates that primary halides are the best substrates to avoid competing elimination reactions.[6][7]
Visual Workflow: Williamson Ether Synthesis
Caption: Step-by-step workflow for the Williamson ether synthesis.
Detailed Experimental Protocol: Synthesis of 4-((Benzyloxy)methyl)-1-(trimethylsilylethynyl)benzene
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (BnBr) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc), Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flask Preparation: Under an inert atmosphere (N₂ or Ar), add this compound to a flame-dried round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve the alcohol in anhydrous THF to a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add the NaH portion-wise. Safety Note: NaH is highly reactive with water and generates flammable H₂ gas. Ensure all equipment is scrupulously dry.
-
Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes until gas evolution ceases.
-
Alkylation: Re-cool the mixture to 0 °C and add benzyl bromide dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel, add EtOAc, and wash with water, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure ether.
Comparative Data for Etherification Reactions
| Alkylating Agent | Base | Temperature | Typical Time | Typical Yield |
| Methyl Iodide | NaH | 0 °C to RT | 12-16 h | >90% |
| Benzyl Bromide | NaH | 0 °C to RT | 12-16 h | >90% |
| Allyl Bromide | NaH | 0 °C to RT | 8-12 h | ~85% |
Acylation: Efficient Formation of Esters
Esterification via acylation with an acid chloride or anhydride is a rapid and high-yielding transformation.[9][10] The reaction typically requires a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct, thereby driving the reaction to completion.[11][12]
Mechanism & Rationale:
-
Nucleophilic Attack: The alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride.
-
Intermediate Collapse & Neutralization: A tetrahedral intermediate forms and then collapses, expelling a chloride ion. The base (e.g., pyridine) scavenges the proton from the resulting oxonium ion, yielding the ester and a pyridinium salt.[12]
Visual Reaction Scheme: Acylation
Caption: General reaction scheme for the acylation of the target alcohol.
Detailed Experimental Protocol: Synthesis of 4-(Trimethylsilylethynyl)benzyl Acetate
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (as base and/or solvent) (≥ 2.0 eq)
-
Acetyl chloride (1.2 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Add this compound to a dry flask under an inert atmosphere.
-
Dissolution: Dissolve in anhydrous DCM (or use pyridine as the solvent). Add pyridine.
-
Acylation: Cool the solution to 0 °C. Add acetyl chloride dropwise. The reaction is often exothermic, and a salt precipitate may form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup: Dilute the mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ (to neutralize excess acid), and finally with brine.
-
Drying & Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude ester is often of high purity. If needed, it can be purified by flash chromatography.
Comparative Data for Esterification Reactions
| Acylating Agent | Base | Temperature | Typical Time | Typical Yield |
| Acetyl Chloride | Pyridine | 0 °C to RT | 1-3 h | >95% |
| Benzoyl Chloride | Triethylamine | 0 °C to RT | 2-4 h | >90% |
| Acetic Anhydride | Pyridine, DMAP (cat.) | 0 °C to RT | 2-4 h | >95% |
Orthogonal Protecting Group Strategies
In a multi-step synthesis, it is often necessary to protect the hydroxyl group while performing chemistry on the alkyne. The choice of protecting group must be "orthogonal" – meaning it can be removed under conditions that do not affect the TMS-alkyne or other functional groups.
-
Silyl Ethers (TBDMS, TIPS): These are common protecting groups for alcohols.[13] They are installed using a silyl chloride (e.g., TBDMS-Cl) and a base like imidazole. They are robust to many reaction conditions but are selectively cleaved by fluoride reagents (e.g., TBAF), which will generally not cleave the more stable TMS-alkyne under controlled conditions.[14]
-
Benzyl Ethers (Bn): As demonstrated in the etherification protocol, a benzyl ether can be installed.[14][15] It is stable to a wide range of acidic and basic conditions. Its primary mode of deprotection is catalytic hydrogenolysis (H₂, Pd/C), conditions under which the TMS-alkyne is completely stable.[16]
Conclusion
The derivatization of this compound is a critical enabling step for its use in advanced chemical synthesis. The Williamson ether synthesis and acylation reactions are high-yielding, reliable methods for modifying the hydroxyl group. These protocols, when executed with care for the stability of the TMS-alkyne, provide a robust platform for creating diverse and complex molecular structures for a wide array of applications in science and medicine.
References
- 1. gelest.com [gelest.com]
- 2. scribd.com [scribd.com]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Khan Academy [khanacademy.org]
- 9. Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. benchchem.com [benchchem.com]
- 12. Propose a mechanism for the reaction of benzyl alcohol with acety... | Study Prep in Pearson+ [pearson.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 16. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
Application Notes and Protocols for Post-Polymerization Modification of Polymers with 4-(Trimethylsilylethynyl)benzyl alcohol
Introduction: Unlocking Advanced Polymer Functionality
In the landscape of materials science and drug development, the ability to precisely functionalize polymers is paramount. Post-polymerization modification offers a powerful strategy to introduce diverse functionalities onto a pre-existing polymer backbone, enabling the creation of materials with tailored properties for specific applications. This guide provides a comprehensive overview and detailed protocols for the post-polymerization modification of polymers using 4-(trimethylsilylethynyl)benzyl alcohol. This reagent is a versatile building block that, after incorporation into a polymer, presents a protected terminal alkyne. The trimethylsilyl (TMS) protecting group offers stability during initial polymerization and handling, and can be efficiently removed to reveal a reactive terminal alkyne. This alkyne is then readily available for highly efficient and specific "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of modern bioconjugation and material synthesis.[1][2][3][4] The presence of the benzyl alcohol moiety further provides a secondary site for potential functionalization or can influence the hydrophilicity and biocompatibility of the final polymer conjugate.
This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful technique for creating advanced polymer architectures, drug delivery systems, and functional biomaterials.
Core Principles and Strategic Considerations
The modification strategy revolves around a two-step process following the initial synthesis of a polymer bearing pendant 4-(trimethylsilylethynyl)benzyl ester or ether groups.
-
Deprotection of the Trimethylsilyl (TMS) Group: The first critical step is the selective removal of the TMS group to unveil the terminal alkyne. The choice of deprotection method is crucial to ensure complete removal without compromising the integrity of the polymer backbone or other functional groups.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): With the terminal alkyne exposed, the polymer is now primed for the CuAAC reaction. This highly efficient and orthogonal reaction allows for the covalent attachment of azide-containing molecules, which can range from small molecule drugs and fluorescent dyes to complex biomolecules like peptides and proteins.[1][5][6]
The causality behind this sequential approach lies in the robustness and orthogonality of the reactions. The TMS protection ensures that the highly reactive terminal alkyne does not undergo undesirable side reactions during the initial polymer synthesis. The subsequent CuAAC reaction is known for its high yield, mild reaction conditions, and tolerance to a wide range of functional groups, making it an ideal choice for modifying complex macromolecular structures.[3][7]
Experimental Workflows and Protocols
This section outlines the detailed, step-by-step methodologies for the key experimental workflows.
Workflow Overview
The overall experimental workflow is depicted in the diagram below.
Caption: Workflow for post-polymerization modification.
Protocol 1: Deprotection of the Trimethylsilyl (TMS) Group
The choice of deprotection reagent depends on the sensitivity of the polymer backbone and other functional groups. Two reliable methods are presented below.
Method A: Fluoride-Mediated Deprotection (TBAF)
This method is highly efficient and generally proceeds under mild conditions.[8][9]
| Reagent | Purpose | Typical Concentration/Amount |
| Polymer-TMS | Starting material | 1 equivalent |
| Tetrabutylammonium fluoride (TBAF) | Deprotecting agent | 1.1 - 1.5 equivalents per TMS group |
| Tetrahydrofuran (THF) | Anhydrous solvent | Sufficient to dissolve the polymer |
Step-by-Step Protocol:
-
Dissolve the TMS-protected polymer in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1 M solution of TBAF in THF to the stirred polymer solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis to confirm the disappearance of the TMS peak (around 0.25 ppm).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the polymer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the deprotected polymer by precipitation in a non-solvent (e.g., cold methanol or hexane) or by dialysis to remove residual salts and TBAF byproducts.[4]
-
Dry the purified polymer under vacuum.
Method B: Base-Catalyzed Methanolysis
This method is a milder, fluoride-free alternative, which can be advantageous if other silicon-containing groups are present in the polymer that need to be preserved.[8]
| Reagent | Purpose | Typical Concentration/Amount |
| Polymer-TMS | Starting material | 1 equivalent |
| Potassium carbonate (K₂CO₃) | Base catalyst | 0.1 - 0.5 equivalents per TMS group |
| Methanol (MeOH) | Solvent and reactant | Sufficient to dissolve the polymer |
| Tetrahydrofuran (THF) | Co-solvent (optional) | To improve polymer solubility |
Step-by-Step Protocol:
-
Dissolve the TMS-protected polymer in a mixture of methanol and THF (if needed for solubility).
-
Add potassium carbonate to the solution.
-
Stir the mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or ¹H NMR.
-
Once the reaction is complete, neutralize the solution with a dilute acid (e.g., 1 M HCl) until the pH is neutral.
-
Remove the solvent under reduced pressure.
-
Redissolve the polymer in a suitable organic solvent and wash with water to remove salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the polymer by precipitation or dialysis as described in Method A.[4]
-
Dry the purified polymer under vacuum.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click" conjugation of an azide-containing molecule to the alkyne-functionalized polymer.[6][10][11]
Caption: Key components of the CuAAC reaction.
| Reagent | Purpose | Typical Concentration/Amount |
| Alkyne-Polymer | Starting material | 1 equivalent (based on alkyne groups) |
| Azide-Molecule | Molecule to be conjugated | 1.1 - 2.0 equivalents |
| Copper(II) sulfate (CuSO₄) | Copper(I) precursor | 0.05 - 0.2 equivalents |
| Sodium ascorbate | Reducing agent | 0.2 - 1.0 equivalents |
| Ligand (e.g., THPTA) | Cu(I) stabilizing and accelerating agent | 0.25 - 1.0 equivalents (optional but recommended for biomolecules) |
| Solvent | Reaction medium | DMF, DMSO, t-BuOH/H₂O, or other suitable solvents |
Step-by-Step Protocol:
-
In a reaction vessel, dissolve the alkyne-functionalized polymer and the azide-containing molecule in the chosen solvent or solvent mixture.
-
Prepare a stock solution of copper(II) sulfate and a separate stock solution of sodium ascorbate in water or a suitable solvent.
-
If using a ligand, pre-mix the copper(II) sulfate solution with the ligand solution.
-
Degas the polymer/azide solution by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate (or copper/ligand) solution.
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours. The reaction is typically sealed to prevent re-entry of oxygen.
-
Monitor the reaction by a suitable analytical technique (e.g., FTIR to observe the disappearance of the azide peak at ~2100 cm⁻¹, or NMR).
-
Upon completion, the copper catalyst needs to be removed. This can be achieved by:
-
Passing the reaction mixture through a column of copper-chelating resin (e.g., Chelex® 100).
-
Precipitating the polymer in a solvent that keeps the copper salts dissolved.
-
Extensive dialysis against a buffer containing a chelating agent like EDTA.[4]
-
-
Isolate the final functionalized polymer by precipitation, filtration, and drying under vacuum.
Applications in Drug Development
The ability to conjugate therapeutic agents to polymers via this methodology opens up numerous possibilities in drug delivery.[12]
-
Enhanced Solubility and Stability: Hydrophobic drugs can be conjugated to hydrophilic polymers to improve their aqueous solubility and stability in biological fluids.
-
Targeted Drug Delivery: By conjugating targeting ligands (e.g., peptides, antibodies) to the polymer, the drug-polymer conjugate can be directed to specific cells or tissues, increasing therapeutic efficacy and reducing off-target side effects.
-
Controlled Release: The linker between the drug and the polymer can be designed to be cleavable under specific physiological conditions (e.g., acidic pH in tumors, presence of specific enzymes), allowing for controlled and triggered drug release.
Conclusion
The post-polymerization modification of polymers using this compound is a robust and versatile strategy for the synthesis of advanced functional materials. The sequential TMS deprotection and CuAAC "click" reaction provide a reliable and efficient means to introduce a wide array of functionalities with high precision. The protocols outlined in this guide offer a solid foundation for researchers to implement this powerful technique in their own work, paving the way for the development of novel polymers for a range of applications, particularly in the ever-evolving field of drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. researchgate.net [researchgate.net]
- 7. PVAylation: precision end-functionalized poly(vinyl alcohol) for site-selective bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwo.scholaris.ca [uwo.scholaris.ca]
- 9. 高分子末端へのアジド基とアルキン基の導入 [sigmaaldrich.com]
- 10. Photo-Mediated Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reactions for Forming Polymer Networks as Shape Memory Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. researchgate.net [researchgate.net]
Copper-free Sonogashira reaction of 4-(Trimethylsilylethynyl)benzyl alcohol
Application Note & Protocol
Topic: Copper-Free Sonogashira Reaction of 4-(Trimethylsilylethynyl)benzyl alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Advancing C-C Bond Formation with Copper-Free Sonogashira Coupling
The Sonogashira reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1][2][3] Traditionally, this cross-coupling of terminal alkynes with aryl or vinyl halides requires a dual catalytic system of palladium and a copper(I) co-catalyst.[4][5] While highly effective, the copper co-catalyst can introduce significant drawbacks, including the promotion of undesirable alkyne homocoupling (Glaser coupling) and challenges related to the removal of toxic copper residues from the final products—a critical concern in pharmaceutical synthesis.[1][3][6]
To circumvent these issues, copper-free variants of the Sonogashira reaction have been developed, offering a cleaner and often more robust methodology.[1][7][8] These protocols eliminate the risk of Glaser side products and simplify purification, aligning with the principles of green chemistry.[3][9]
This application note provides a detailed protocol and expert insights for the copper-free Sonogashira coupling of a functionally rich substrate, This compound . This substrate features a benzyl alcohol moiety, a common structural element in natural products and pharmaceuticals, and a terminal alkyne protected by a trimethylsilyl (TMS) group. The TMS group is instrumental in preventing side reactions at the acidic acetylenic proton and allows for the sequential introduction of different aryl groups if desired, before a straightforward deprotection step.[1][10] We will detail a reliable, step-by-step procedure for coupling this substrate with a representative aryl halide, followed by the efficient removal of the TMS protecting group to yield the terminal alkyne.
Mechanistic Rationale: The "Why" Behind the Protocol
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The copper-free Sonogashira reaction proceeds through a palladium-based catalytic cycle, which, while complex, can be understood through several key steps. The absence of copper necessitates a slightly different pathway for alkyne activation compared to the classic Sonogashira reaction.
The Palladium Catalytic Cycle
The consensus mechanism for the copper-free variant involves the following core transformations:
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate.[1][11][12] This is often the rate-determining step.
-
Alkyne Coordination & Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. A base present in the reaction mixture then deprotonates the alkyne, forming a palladium-acetylide species.[11][13] The choice of base is critical; it must be strong enough to deprotonate the alkyne but not so strong as to cause unwanted side reactions.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-C bond of the desired product (Ar-alkyne) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][11]
Caption: Figure 1: Catalytic Cycle of the Copper-Free Sonogashira Reaction.
Causality Behind Experimental Choices
-
Palladium Precatalyst: We utilize PdCl₂(PPh₃)₂, a stable and commercially available Pd(II) precatalyst. In the reaction mixture, the base and/or alkyne reduces it in situ to the active Pd(0) species required for the catalytic cycle to begin.[5]
-
Phosphine Ligand (PPh₃): The triphenylphosphine ligands stabilize the palladium center, preventing decomposition into palladium black. They also modulate the electronic properties and steric environment of the catalyst, which is crucial for facilitating both the oxidative addition and reductive elimination steps.[14]
-
Base (Diisopropylamine): An amine base like diisopropylamine (DIPA) serves two critical functions. First, it acts as a scavenger for the hydrogen halide (HX) that is formed as a byproduct.[1][5] Second, it facilitates the deprotonation of the alkyne, a key step in forming the reactive acetylide species.[1] Its moderate basicity and steric bulk are well-suited for this purpose.
-
Solvent (THF): Tetrahydrofuran (THF) is an excellent choice as it is aprotic and effectively dissolves the organic substrates, the palladium complex, and the amine base, ensuring a homogeneous reaction mixture.[15][16]
Experimental Workflow Overview
The overall process involves a two-stage synthesis: the palladium-catalyzed cross-coupling reaction followed by the deprotection of the trimethylsilyl group. Each stage includes reaction execution, workup, and purification to isolate the desired product.
Caption: Figure 2: Overall Experimental Workflow.
Protocol 1: Copper-Free Sonogashira Coupling
This protocol describes the coupling of this compound with 4-iodoanisole as a representative aryl halide.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | C₁₂H₁₆OSi | 220.34 | 220 | 1.0 | 1.0 |
| 4-Iodoanisole | C₇H₇IO | 234.03 | 281 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 35 | 0.05 | 0.05 |
| Diisopropylamine (DIPA) | C₆H₁₅N | 101.19 | 304 (0.42 mL) | 3.0 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 10 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (220 mg, 1.0 mmol) and 4-iodoanisole (281 mg, 1.2 mmol).
-
Add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol).
-
Seal the flask with a rubber septum, and purge with dry nitrogen or argon for 10-15 minutes. This is a critical step to prevent catalyst oxidation and potential side reactions.[5]
-
-
Solvent and Base Addition:
-
Using a syringe, add anhydrous tetrahydrofuran (10 mL) to the flask.
-
Stir the mixture until all solids are dissolved.
-
Slowly add diisopropylamine (0.42 mL, 3.0 mmol) via syringe. The solution may change color upon addition of the amine.
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a 10% ethyl acetate in hexanes eluent. The product spot should be less polar than the starting benzyl alcohol. The reaction is typically complete within 3-6 hours.
-
-
Workup Procedure:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with diethyl ether (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the palladium catalyst and ammonium salts.[15][17] Wash the Celite® pad with an additional 10 mL of diethyl ether.
-
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude oil by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, to isolate the pure product.
-
Combine the product-containing fractions and remove the solvent in vacuo to yield the TMS-protected coupled product as a pale yellow solid or oil.
-
Protocol 2: Trimethylsilyl (TMS) Group Deprotection
This protocol details the removal of the TMS protecting group to yield the free terminal alkyne.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| TMS-Protected Coupled Product (from Part 1) | C₁₉H₂₂O₂Si | 326.46 | 326 | 1.0 | 1.0 |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 138.21 | 138 | 1.0 | 1.0 |
| Methanol (MeOH) | CH₃OH | 32.04 | 15 mL | - | - |
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve the TMS-protected product (326 mg, 1.0 mmol) in methanol (15 mL) in a 50 mL round-bottom flask with a magnetic stir bar.
-
-
Reagent Addition:
-
Reaction Execution and Monitoring:
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC (20% ethyl acetate in hexanes). The deprotected product will be more polar than the TMS-protected starting material. The reaction is typically complete in 1-2 hours.
-
-
Workup Procedure:
-
Once the starting material is consumed, remove the methanol under reduced pressure.
-
Add deionized water (15 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an eluent of 20-30% ethyl acetate in hexanes to afford the final deprotected product.
-
Troubleshooting and Expert Insights
-
Low or No Conversion: Ensure all reagents and solvents are anhydrous. Water can inhibit the reaction. Check the quality of the palladium catalyst; if it appears black or decomposed, use a fresh batch.
-
Formation of Byproducts: The appearance of a dark precipitate (palladium black) indicates catalyst decomposition. This can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
-
Incomplete TMS Deprotection: If the deprotection stalls, add a small amount of additional K₂CO₃ or extend the reaction time. For very stubborn substrates, tetrabutylammonium fluoride (TBAF) in THF is a more powerful alternative, but may require more careful purification.[10][19]
-
Yield Loss During Purification: The benzyl alcohol moiety can cause streaking on silica gel columns. Adding 0.5-1% triethylamine to the eluent can help mitigate this effect and improve recovery.
Conclusion
This application note provides a comprehensive and reliable guide for performing the copper-free Sonogashira reaction on this compound. By eliminating the copper co-catalyst, this protocol offers a cleaner, more efficient, and pharmaceutically relevant method for synthesizing substituted aryl alkynes. The detailed mechanistic explanations and step-by-step instructions are designed to empower researchers to confidently apply this powerful synthetic tool in their own laboratories for the development of complex molecules and novel chemical entities.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira_coupling [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 8. researchgate.net [researchgate.net]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. books.lucp.net [books.lucp.net]
- 17. researchgate.net [researchgate.net]
- 18. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 19. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
Application Note: Synthesis of Functionalized Alkynes from 4-(Trimethylsilylethynyl)benzyl alcohol
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse functionalized alkynes utilizing 4-(trimethylsilylethynyl)benzyl alcohol as a versatile starting material. We delve into the underlying chemical principles, provide detailed, step-by-step protocols for key transformations, and discuss the characterization and application of the resulting compounds. The methodologies covered include the critical deprotection of the trimethylsilyl (TMS) group to yield the terminal alkyne, followed by powerful coupling reactions such as the Sonogashira coupling and azide-alkyne "click" chemistry. This guide is designed to be a practical resource, offering field-proven insights to streamline the synthesis of novel molecular entities for applications in medicinal chemistry, materials science, and beyond.
Introduction: The Strategic Importance of Functionalized Alkynes
Alkynes are a cornerstone functional group in modern organic synthesis, prized for their linear geometry and the high reactivity of the carbon-carbon triple bond.[1][2] This reactivity allows for a vast array of chemical transformations, making alkynes invaluable precursors for the construction of complex molecular architectures.[2] In the realms of drug discovery and materials science, functionalized alkynes serve as critical building blocks. Their utility is exemplified in their application in Sonogashira cross-coupling reactions to form C(sp²)-C(sp) bonds and in the highly efficient Huisgen 1,3-dipolar cycloaddition, famously known as "click chemistry".[3][4][5] These reactions are celebrated for their reliability, high yields, and tolerance of a wide range of functional groups, making them ideal for the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4]
This compound emerges as a particularly strategic starting material. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its acidic proton from interfering with other reactions while also enhancing its stability and handling.[6] The benzyl alcohol moiety provides a convenient handle for further functionalization or for modulating the solubility and electronic properties of the molecule. The ability to selectively deprotect the TMS group under mild conditions unveils the terminal alkyne at the desired stage, ready for subsequent coupling reactions.
This application note will provide a detailed exploration of the synthetic pathways originating from this compound, with a focus on practical, reproducible protocols.
Chemical Principles and Mechanisms
The synthetic utility of this compound hinges on a two-step strategy: deprotection of the TMS group followed by a coupling reaction to introduce new functionality.
Deprotection of the Trimethylsilyl (TMS) Group
The removal of the TMS protecting group is a critical first step to unmask the reactive terminal alkyne. The silicon-carbon bond is susceptible to cleavage by fluoride ions or under basic conditions.
Mechanism: The most common method involves the use of a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of fluorine for silicon drives the reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to release the terminal alkyne and a stable fluorosilane. Alternatively, mild basic conditions, such as potassium carbonate in methanol, can also effectively cleave the TMS group.[7] This method is often preferred for its cost-effectiveness and milder reaction conditions.[7]
Key Functionalization Reactions
Once the terminal alkyne, 4-ethynylbenzyl alcohol, is generated, it can be employed in a variety of powerful C-C and C-heteroatom bond-forming reactions.
2.2.1. Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] It is a cornerstone of modern organic synthesis for creating diarylalkynes and other conjugated systems.[1][8]
Mechanism: The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of an amine base.[3][9][10] The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) complex, followed by the formation of a copper(I) acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium complex, and subsequent reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
2.2.2. Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential "click" reaction, forming a stable 1,2,3-triazole ring from a terminal alkyne and an azide.[4][5][11] This reaction is prized for its high efficiency, mild reaction conditions, and orthogonality to many other functional groups, making it ideal for bioconjugation and materials science applications.[4][][13]
Mechanism: The reaction is catalyzed by a copper(I) species, which coordinates to the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form the triazole ring.
Caption: Schematic representation of the CuAAC "Click" reaction.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Deprotection of this compound
This protocol describes the removal of the TMS group to yield 4-ethynylbenzyl alcohol.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Add anhydrous potassium carbonate (0.2 eq) to the solution.[7]
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add dichloromethane and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-ethynylbenzyl alcohol as a solid. The product can be further purified by column chromatography if necessary.
Protocol 2: Sonogashira Coupling of 4-Ethynylbenzyl alcohol with an Aryl Halide
This protocol details the synthesis of a diarylalkyne.
Materials:
-
4-Ethynylbenzyl alcohol
-
Aryl halide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 4-ethynylbenzyl alcohol (1.2 eq), the aryl halide (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and anhydrous triethylamine via syringe.
-
Stir the reaction mixture at 60-80 °C. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired diarylalkyne.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a 1,2,3-triazole.
Materials:
-
4-Ethynylbenzyl alcohol
-
An organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
Procedure:
-
In a round-bottom flask, dissolve 4-ethynylbenzyl alcohol (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure triazole.
Data Presentation and Characterization
Successful synthesis of the target compounds should be confirmed by standard analytical techniques.
| Compound | Starting Material | Reagents | Expected Yield (%) | Key Spectroscopic Data |
| 4-Ethynylbenzyl alcohol | 4-(TMS-ethynyl)benzyl alcohol | K₂CO₃, MeOH | >90% | ¹H NMR: signal for ≡C-H proton ~3.0 ppm.[14] IR: sharp C≡C-H stretch ~3300 cm⁻¹. |
| 4-((4-iodophenyl)ethynyl)benzyl alcohol | 4-Ethynylbenzyl alcohol, 1,4-diiodobenzene | PdCl₂(PPh₃)₂, CuI, TEA | 70-85% | ¹³C NMR: two distinct alkyne carbon signals between 80-100 ppm.[15] Mass Spec: [M]+ corresponding to the coupled product. |
| (4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methanol | 4-Ethynylbenzyl alcohol, Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | >90% | ¹H NMR: characteristic triazole proton signal ~7.5-8.0 ppm. |
¹H and ¹³C NMR Spectroscopy: NMR is crucial for structural elucidation. For terminal alkynes, the acetylenic proton (≡C-H) typically appears around 2-3 ppm in the ¹H NMR spectrum.[14] In the ¹³C NMR spectrum, the sp-hybridized carbons of the alkyne resonate between 65-90 ppm.[14][16] Upon functionalization, these chemical shifts will change, providing evidence of a successful reaction.
Infrared (IR) Spectroscopy: IR spectroscopy is a quick and effective method to monitor the deprotection step. The disappearance of the Si-C stretch and the appearance of a sharp C≡C-H stretching vibration around 3300 cm⁻¹ confirms the formation of the terminal alkyne.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, providing definitive evidence of their elemental composition.
Applications in Research and Development
The functionalized alkynes synthesized from this compound are valuable intermediates with broad applications.
-
Drug Discovery: The diarylalkyne and triazole moieties are present in numerous biologically active molecules. These scaffolds can be further elaborated to generate libraries of compounds for high-throughput screening.[11][17] The benzyl alcohol group can be oxidized to an aldehyde or carboxylic acid for further conjugation or can act as a key pharmacophoric feature.
-
Materials Science: Diarylalkynes are important building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials due to their rigid, conjugated structures.[8] The ability to tune the electronic properties by varying the substituents on the aryl rings makes them highly versatile.
-
Bioconjugation: The alkyne handle is widely used in "click" chemistry to attach molecules to biomolecules, such as proteins and nucleic acids, for applications in diagnostics, imaging, and targeted drug delivery.[4][]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete TMS Deprotection | Insufficient reaction time or inactive K₂CO₃. | Increase reaction time and monitor by TLC. Use freshly opened or properly stored anhydrous K₂CO₃. |
| Low Yield in Sonogashira Coupling | Inactive catalyst; presence of oxygen. | Use fresh catalysts. Ensure the reaction is performed under a strictly inert atmosphere. Degas solvents before use. |
| Homocoupling (Glaser coupling) in Sonogashira Reaction | Presence of oxygen, which promotes the homocoupling of the terminal alkyne. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas. |
| No Reaction in Click Chemistry | Inactive copper(I) catalyst. | Ensure sodium ascorbate is added to reduce Cu(II) to the active Cu(I) species. Use freshly prepared solutions. |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of functionalized alkynes. The straightforward deprotection of the TMS group, followed by robust and high-yielding coupling reactions like the Sonogashira coupling and CuAAC, provides a reliable pathway to novel molecular structures. The protocols and insights provided in this application note are intended to empower researchers to efficiently synthesize and explore new chemical entities for a broad range of scientific applications.
References
- 1. Synthesis of Arylalkynes from Diaryl Sulfoxides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Functionalized Alkynes [sigmaaldrich.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Coupling to alkynes: the Sonogashira reaction [ns1.almerja.com]
- 11. pcbiochemres.com [pcbiochemres.com]
- 13. researchgate.net [researchgate.net]
- 14. Alkynes | OpenOChem Learn [learn.openochem.org]
- 15. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 16. rsc.org [rsc.org]
- 17. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Building Block: A Guide to 4-(Trimethylsilylethynyl)benzyl Alcohol in Materials Science
Introduction: A Molecule of Strategic Importance
In the dynamic landscape of materials science, the pursuit of novel functionalities is intrinsically linked to the molecular architecture of the building blocks employed. 4-(Trimethylsilylethynyl)benzyl alcohol has emerged as a strategically important molecule, offering a unique combination of reactive sites that enable precise control over the construction of complex macromolecular structures. This guide provides an in-depth exploration of its applications, underpinned by detailed protocols and the scientific rationale for its use in the synthesis of advanced materials.
At its core, this compound, with a molecular formula of C12H16OSi and a molecular weight of 204.34 g/mol , is a trifunctional molecule.[1][2] It features a primary benzyl alcohol, a versatile handle for initiating polymerizations or for conversion to other functional groups. The opposing end of the molecule is capped with a trimethylsilyl (TMS)-protected alkyne, a gateway to the highly efficient and specific "click chemistry" reactions. The TMS group serves as a robust protecting group for the terminal alkyne, ensuring its stability during other synthetic transformations.
This unique combination of a hydroxyl group and a protected alkyne on a rigid phenyl backbone makes it an ideal candidate for the synthesis of a diverse range of materials, including functional polymers, dendrimers, and modified surfaces. This document will serve as a comprehensive resource for researchers, providing not only the "how" but also the "why" behind the experimental methodologies.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective utilization in materials synthesis.
| Property | Value | Reference |
| CAS Number | 275386-60-2 | [2][3] |
| Molecular Formula | C12H16OSi | [1][4] |
| Molecular Weight | 204.34 g/mol | [1][4][2] |
| Appearance | Solid | [3] |
| Melting Point | 68-72 °C | [2][3] |
| Boiling Point | 274.6±32.0 °C (Predicted) | [5] |
| Solubility | Soluble in common organic solvents such as THF, DCM, DMF, and acetone. |
Core Synthetic Methodologies
The journey from this building block to advanced materials involves a series of well-established yet powerful chemical transformations. This section details the fundamental protocols for the synthesis of the molecule itself and its subsequent modifications.
Protocol 1: Synthesis via Sonogashira Coupling
The most common route to this compound involves a Sonogashira cross-coupling reaction.[6][7][8] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide.[6][8] In this case, 4-iodobenzyl alcohol is coupled with trimethylsilylacetylene.
Reaction Scheme:
Caption: Sonogashira coupling for the synthesis of the target molecule.
Materials:
-
4-Iodobenzyl alcohol
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add 4-iodobenzyl alcohol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF to dissolve the solids.
-
To the stirred solution, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Expertise & Causality: The use of a palladium catalyst is crucial for the oxidative addition to the aryl iodide, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen iodide formed during the reaction. Performing the reaction under an inert atmosphere is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[6]
Protocol 2: Deprotection of the Trimethylsilyl (TMS) Group
To utilize the alkyne functionality in reactions such as click chemistry, the TMS protecting group must be removed. This is typically achieved under mild conditions using a fluoride source.[9]
Reaction Scheme:
Caption: Deprotection of the TMS group to reveal the terminal alkyne.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask at 0 °C (ice bath).
-
Slowly add the TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 4-ethynylbenzyl alcohol can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Trustworthiness: The high affinity of fluoride for silicon drives this reaction to completion under mild conditions.[9] The byproducts, tetrabutylammonium salts and trimethylsilyl fluoride, are typically soluble in the aqueous phase, simplifying the workup.
Applications in Materials Synthesis
The true power of this compound lies in its ability to be incorporated into a wide array of materials, imparting specific functionalities and properties.
Application 1: Synthesis of Functional Polymers via "Click" Chemistry
The terminal alkyne, unmasked after TMS deprotection, is a perfect substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[7][10][11] This reaction allows for the efficient and specific conjugation of the alkyne-containing molecule to an azide-functionalized polymer or surface.
Workflow for Post-Polymerization Modification:
Caption: Workflow for functionalizing a polymer using click chemistry.
Protocol 3: CuAAC "Click" Reaction for Polymer Functionalization
This protocol describes the conjugation of 4-ethynylbenzyl alcohol to an azide-functionalized polymer backbone.
Materials:
-
4-Ethynylbenzyl alcohol (from Protocol 2)
-
Azide-functionalized polymer (e.g., poly(ethylene glycol) azide, azide-modified polystyrene)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
A suitable solvent system (e.g., DMF/water, THF/water)
Procedure:
-
In a reaction vessel, dissolve the azide-functionalized polymer (1.0 eq of azide groups) and 4-ethynylbenzyl alcohol (1.2-1.5 eq) in the chosen solvent system.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05-0.1 eq) and the ligand (e.g., THPTA, 0.1-0.2 eq) in a small amount of the reaction solvent.
-
Add the catalyst solution to the polymer/alkyne mixture and stir.
-
Prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in the reaction solvent and add it to the reaction mixture to initiate the click reaction.
-
Stir the reaction at room temperature for 12-24 hours.
-
Purify the functionalized polymer by precipitation in a non-solvent (e.g., cold diethyl ether or hexane), followed by filtration and drying under vacuum. Dialysis may also be used for purification.
Authoritative Grounding: The CuAAC reaction is highly efficient and forms a stable triazole linkage.[10][11] The use of a ligand like THPTA or TBTA stabilizes the catalytically active Cu(I) oxidation state and prevents unwanted side reactions.[2] Sodium ascorbate acts as a reducing agent to generate Cu(I) in situ from the more stable Cu(II) salt.[2]
Application 2: Initiator for Ring-Opening Polymerization
The benzyl alcohol functionality can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) or cyclic ethers, leading to the formation of polymers with a terminal alkyne group.[9][12] This "end-functionalized" polymer can then be used in subsequent click reactions to create block copolymers or to attach the polymer to surfaces.
Conceptual Workflow for ROP and Subsequent Functionalization:
Caption: Synthesis of functional polymers via ROP and click chemistry.
Application 3: Building Block for Dendrimer Synthesis
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[13] this compound can be used in both convergent and divergent strategies for dendrimer synthesis. For instance, the benzyl alcohol can be converted to a benzyl bromide, which can then react with a multifunctional core in a Williamson ether synthesis. The terminal alkynes can then be deprotected and reacted with azide-functionalized branches to build up the dendritic structure.
Characterization of Synthesized Materials
The successful synthesis of materials using this compound must be confirmed through rigorous characterization.
| Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the chemical structure of intermediates and final products. | Disappearance of the TMS protons (~0.25 ppm) after deprotection. Appearance of the triazole proton (~7.5-8.0 ppm) after click reaction. Integration of polymer backbone and end-group signals to determine molecular weight.[14] |
| FT-IR Spectroscopy | To identify key functional groups. | Disappearance of the alkyne C-H stretch (~3300 cm⁻¹) and the azide stretch (~2100 cm⁻¹) after click reaction. Appearance of characteristic ester or ether stretches in polymers. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of polymers. | A narrow PDI is indicative of a controlled polymerization process. |
| Differential Scanning Calorimetry (DSC) | To determine thermal properties such as glass transition temperature (Tg) and melting point (Tm). | Changes in Tg can indicate successful functionalization or block copolymer formation. |
Conclusion and Future Outlook
This compound stands as a testament to the power of molecular design in advancing materials science. Its trifunctional nature provides a versatile platform for the synthesis of a wide range of functional materials with precise control over their architecture. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable building block. As the demand for sophisticated materials with tailored properties continues to grow, the applications of this compound are poised to expand into new and exciting frontiers, from targeted drug delivery systems to advanced electronic materials.
References
- 1. scispace.com [scispace.com]
- 2. 4-(三甲基硅基乙炔基)苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. d-nb.info [d-nb.info]
- 10. aml.iaamonline.org [aml.iaamonline.org]
- 11. Insight into the Alcohol-Free Ring-Opening Polymerization of TMC Catalyzed by TBD [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Universal polymer analysis by (1)H NMR using complementary trimethylsilyl end groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Reactions for 4-(Trimethylsilylethynyl)benzyl alcohol Synthesis
Welcome to the technical support center for the Sonogashira cross-coupling reaction, with a specific focus on the synthesis of key intermediates like 4-(Trimethylsilylethynyl)benzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.
The Sonogashira reaction is a cornerstone of modern organic synthesis, prized for its ability to couple terminal alkynes with aryl or vinyl halides under mild conditions.[1][2] Its application in synthesizing molecules such as this compound is critical for building complex architectures in pharmaceuticals and organic materials.[1] This guide provides field-proven insights to navigate the nuances of this reaction.
The Engine of the Reaction: Understanding the Catalytic Cycle
A deep understanding of the reaction mechanism is not just academic; it is the foundation of effective troubleshooting. The Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a crucial copper co-catalyst cycle.
The palladium cycle is generally considered the rate-determining part of the reaction.[3] It begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (e.g., 4-iodobenzyl alcohol).[4] Meanwhile, the copper cycle activates the terminal alkyne. The copper(I) salt coordinates to the alkyne, increasing its acidity and allowing a mild amine base to deprotonate it, forming a copper acetylide intermediate.[3][5] This copper acetylide then engages in transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond, releases the product, and regenerates the active Pd(0) catalyst to continue the cycle.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the cause and the solution.
Question 1: My reaction has a very low or zero yield. Where should I start troubleshooting?
Answer: When a reaction fails, it's crucial to systematically check the core components.
-
Catalyst Activity: The primary suspect is often an inactive catalyst.[6]
-
Palladium: Pd(0) catalysts are sensitive to air.[7] If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) form.[1] The appearance of a black precipitate ("palladium black") is a clear sign of catalyst decomposition.[6]
-
Copper: The copper(I) iodide (CuI) co-catalyst can oxidize over time. Use a fresh bottle or a recently purchased batch for optimal results.[7]
-
-
Reaction Atmosphere: The Sonogashira reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst and, more importantly, promote the unwanted homocoupling of the alkyne (Glaser coupling).[1][6] It is critical to thoroughly degas your solvent(s) and run the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[7]
-
Reagent Purity: Impurities in the aryl halide, alkyne, solvent, or base can poison the catalyst.[7] Ensure all reagents are of high purity. The amine base, in particular, should be anhydrous; consider distillation before use.[7]
-
Temperature: While aryl iodides are the most reactive and can often be coupled at room temperature, less reactive aryl bromides may require gentle heating.[6] For your target synthesis, if using 4-bromobenzyl alcohol, temperatures around 50-80°C might be necessary.[8]
Question 2: I'm observing a significant amount of a byproduct that I suspect is the homocoupled alkyne dimer (Glaser coupling). How can I prevent this?
Answer: Glaser-Hay coupling is the most common and frustrating side reaction in copper-mediated Sonogashira couplings.[3][9] It is an oxidative dimerization of your terminal alkyne.
-
Eliminate Oxygen: This is the most critical step. Oxygen is the oxidant required for this side reaction.[3] Use rigorous degassing techniques (e.g., three freeze-pump-thaw cycles for sensitive reactions) and maintain a positive pressure of an inert gas.[7]
-
Slow Addition of Alkyne: Maintaining a low concentration of the free alkyne can disfavor the bimolecular homocoupling reaction.[3][10] This can be achieved by adding the alkyne to the reaction mixture slowly over a period of time using a syringe pump.
-
Reduce Copper Loading: While catalytic, excess copper can accelerate the rate of homocoupling.[3] Try reducing the amount of CuI to the minimum effective loading.
-
Switch to a Copper-Free Protocol: If homocoupling persists, the most definitive solution is to eliminate the copper co-catalyst entirely.[1][6] Numerous copper-free Sonogashira protocols have been developed. These often require specific, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or different base/solvent systems to facilitate the reaction, but they completely circumvent the Glaser coupling pathway.[3][11]
Question 3: My reaction mixture turns black shortly after starting. What is happening?
Answer: The formation of a black precipitate, known as "palladium black," indicates the decomposition and agglomeration of your palladium catalyst.[7] The finely dispersed, catalytically active Pd(0) nanoparticles have crashed out of solution, rendering them inactive.
-
Causes:
-
Oxygen: As with low yield, oxygen can oxidize and destabilize the Pd(0) catalyst.[7]
-
High Temperature: Excessive heat can accelerate catalyst decomposition, especially with less stable ligands.[8]
-
Solvent Choice: Some solvents are more prone to causing this issue. For instance, THF has been anecdotally reported to promote the formation of palladium black in some cases.[6][12]
-
Ligand Issues: The phosphine ligand stabilizes the Pd(0) center. If the ligand is not robust enough for the reaction conditions or is used in insufficient quantity, the catalyst will be unstable.
-
-
Solutions:
-
Ensure a rigorously inert atmosphere.[7]
-
Use the lowest effective temperature for the reaction.
-
Consider screening alternative solvents like DMF, toluene, or even using the amine base (e.g., triethylamine) as the solvent.[6][13]
-
Ensure the correct stoichiometry of the phosphine ligand relative to the palladium source. Using bulkier, more electron-donating ligands can increase catalyst stability.[14]
-
Frequently Asked Questions (FAQs)
Q: Which palladium source is best for coupling with 4-halobenzyl alcohol? A: The choice depends on the halide. For a more reactive starting material like 4-iodobenzyl alcohol, a simple and common precatalyst like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) is often sufficient.[15] For the less reactive 4-bromobenzyl alcohol, a more active catalyst system may be needed. This could involve using a pre-formed Pd(0) source like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or generating a more active catalyst in situ by using a palladium(II) source with bulkier, electron-rich phosphine ligands.[3][14]
Q: How do I choose the right base? A: The base has two primary roles: neutralizing the hydrogen halide (HX) byproduct and deprotonating the terminal alkyne to form the reactive acetylide.[5][16]
-
Amine Bases: Liquid amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are very common because they are effective and can often serve as the solvent or co-solvent.[6]
-
Inorganic Bases: In some cases, particularly in copper-free systems, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are used.[11] The choice often depends on the solvent and the specific catalyst system employed.
Q: What is the best way to degas my reaction? A: For most applications, bubbling a stream of inert gas (argon or nitrogen) through the solvent for 20-30 minutes is sufficient. For highly sensitive or problematic reactions, the freeze-pump-thaw method is superior. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times removes virtually all dissolved gases.
Optimization & Recommended Protocol
The following table summarizes key parameters for consideration when optimizing the Sonogashira coupling to form this compound.
| Parameter | Condition A (Standard Cu-Catalyzed) | Condition B (Copper-Free) | Rationale & Key Considerations |
| Aryl Halide | 4-Iodobenzyl alcohol | 4-Bromobenzyl alcohol | Reactivity order is I > Br > Cl. Iodides react at lower temperatures.[6] |
| Pd Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(OAc)₂ (1-2 mol%) | Pd(OAc)₂ is a common precursor for generating active catalysts with advanced ligands. |
| Ligand | PPh₃ (2-4 eq. to Pd) | XPhos or SPhos (2-4 eq. to Pd) | Bulky, electron-rich ligands are often required for copper-free systems and less reactive halides.[3] |
| Cu Source | CuI (2-10 mol%) | None | Eliminating copper prevents Glaser homocoupling.[1] |
| Base | Triethylamine (TEA) or DIPEA | K₂CO₃ or Cs₂CO₃ | Amine bases are standard; inorganic bases are often used in modern copper-free protocols.[11][16] |
| Solvent | THF or DMF | Toluene or Dioxane | Solvent must dissolve all components; amines can sometimes be used as the solvent.[6] |
| Temperature | Room Temp to 60 °C | 60 °C to 100 °C | Higher temperatures may be needed for less reactive substrates and copper-free conditions.[8] |
Experimental Protocol: Copper-Catalyzed Sonogashira Coupling
This protocol is a general guideline for the coupling of 4-iodobenzyl alcohol with trimethylsilylacetylene. Quantities should be adjusted based on reaction scale.
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzyl alcohol (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (or DMF) and triethylamine (2.0 eq.) via syringe.
-
Alkyne Addition: Add trimethylsilylacetylene (1.2 eq.) dropwise to the stirring mixture.
-
Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Side reactions of 4-(Trimethylsilylethynyl)benzyl alcohol in basic media
Introduction: 4-(Trimethylsilylethynyl)benzyl alcohol is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its structure offers two distinct reactive sites: a primary alcohol for derivatization and a trimethylsilyl (TMS)-protected alkyne for cross-coupling reactions. However, the interplay of these functional groups, especially the lability of the TMS group and the reactivity of the benzylic alcohol, can lead to specific side reactions under basic conditions. This guide provides in-depth troubleshooting for common issues encountered during its use, ensuring the integrity of your synthetic pathways.
Troubleshooting Guide: Common Side Reactions
This section addresses the most frequently encountered challenges when using this compound in basic media. Each query is structured to explain the underlying mechanism, provide actionable solutions, and detail verification methods.
Query 1: I'm observing the premature loss of the trimethylsilyl (TMS) group in my reaction. What is happening and how can I prevent it?
Expert Analysis:
This is the most common side reaction and is known as protodesilylation. The trimethylsilyl group is a labile protecting group for terminal alkynes, particularly susceptible to cleavage under both acidic and basic conditions.[1] In basic media, a base (B⁻) can coordinate to the silicon atom, or more commonly, abstract the acetylenic proton if a protic solvent is present, facilitating cleavage of the Carbon-Silicon bond. Even mild bases in the presence of nucleophiles or protic solvents like methanol or water can induce this cleavage.
Troubleshooting & Prevention Protocol:
-
Reagent Selection - The "Right Tool for the Job":
-
Avoid Strong Inorganic Bases: Hydroxides (NaOH, KOH), alkoxides (NaOtBu, KOMe), and carbonates (K₂CO₃) in protic solvents are common culprits.
-
Employ Milder, Non-Nucleophilic Organic Bases: Sterically hindered amines such as triethylamine (TEA), N,N-diisopropylethylamine (DIPEA or Hünig's base), or 2,6-lutidine are excellent choices. They are generally sufficient to act as acid scavengers without promoting desilylation.
-
Consider Fluoride-Free Conditions: While fluoride ions (e.g., from TBAF) are standard for TMS deprotection, even trace amounts can be problematic. Ensure your base is not a significant source of fluoride ions.[2][3]
-
-
Solvent & Temperature Control:
-
Use Anhydrous Aprotic Solvents: Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene minimize the availability of protons that facilitate the cleavage.
-
Maintain Low Temperatures: Perform the reaction at 0 °C or below. Lower temperatures decrease the rate of the desilylation side reaction more significantly than many desired transformations.
-
-
Alternative Protective Group Strategy:
-
If the required reaction conditions are too harsh for the TMS group, consider replacing it with a more robust silyl group like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS), which exhibit greater stability in basic environments.[1]
-
Verification:
-
¹H NMR Spectroscopy: Look for the disappearance of the characteristic singlet around 0.25 ppm corresponding to the nine protons of the TMS group and the appearance of a new singlet for the terminal alkyne proton between 3.0-3.5 ppm.
-
Mass Spectrometry: The mass of the product will be 72 Da lower than expected, corresponding to the loss of the Si(CH₃)₃ moiety.
Query 2: My starting material is being consumed, but I'm observing new peaks in the aldehyde or carboxylic acid region of my spectra. What is causing this oxidation?
Expert Analysis:
Benzylic alcohols are susceptible to oxidation, yielding first a benzaldehyde and then a benzoic acid derivative.[4][5] This transformation can be initiated by several factors in a basic medium:
-
Atmospheric Oxygen: In the presence of a base, particularly with trace metal catalysis, atmospheric oxygen can oxidize the alcohol.
-
Oxidizing Reagents: Certain reagents, even if not intended as oxidants, may contain oxidizing impurities.
-
Disproportionation (See Query 3): If some aldehyde is formed, it can undergo further reactions.
Troubleshooting & Prevention Protocol:
-
Inert Atmosphere is Critical:
-
Always run reactions involving benzylic alcohols under an inert atmosphere of nitrogen or argon. This is the most effective way to prevent aerobic oxidation.
-
Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
-
Purify Reagents and Solvents:
-
Ensure all reagents are of high purity and solvents are freshly distilled or from a reliable anhydrous source to eliminate metallic or oxidizing impurities.
-
-
Protect the Alcohol:
-
If the alcohol is not the intended reactive site, protect it before subjecting the molecule to basic conditions. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are generally stable to the non-fluoride bases used to preserve the TMS-alkyne.
-
Verification:
-
¹H NMR Spectroscopy: The disappearance of the benzylic CH₂ peak (around 4.7 ppm) and the alcohol OH proton will be accompanied by the appearance of a new aldehyde proton peak (around 9.9-10.1 ppm) or the disappearance of all benzylic protons for the carboxylic acid.
-
Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ for the aldehyde or a broad O-H stretch and a C=O stretch around 1680 cm⁻¹ for the carboxylic acid.
Query 3: My reaction mixture is complex, showing the simultaneous formation of a carboxylic acid derivative alongside my starting alcohol. Could this be a Cannizzaro reaction?
Expert Analysis:
Yes, this is a strong possibility and represents a secondary side reaction. The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde lacking an alpha-hydrogen).[6][7]
The process occurs in two stages:
-
Initial Oxidation: Some of your starting this compound is first oxidized to 4-(trimethylsilylethynyl)benzaldehyde (as described in Query 2).
-
Disproportionation: In the presence of a strong base (typically concentrated hydroxide), one molecule of the newly formed aldehyde is reduced back to the starting alcohol, while a second molecule is oxidized to the corresponding carboxylate salt.[8][9][10]
This side reaction is particularly prevalent with strong bases like NaOH or KOH and at elevated temperatures.
Troubleshooting & Prevention Protocol:
-
Prevent the Prerequisite: The most effective strategy is to prevent the initial oxidation of the alcohol to the aldehyde. All protocols listed under Query 2 (inert atmosphere, pure reagents) are the primary defense against a subsequent Cannizzaro reaction.
-
Base Selection: Avoid using concentrated strong bases like NaOH or KOH if possible. If a strong base is required, consider a non-hydroxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent, which are less likely to promote the Cannizzaro pathway.
Verification:
-
The key diagnostic is the concurrent presence of the starting alcohol and the corresponding carboxylic acid (or its carboxylate salt) in the reaction mixture, which can be confirmed by LC-MS or NMR analysis.
Summary and Workflow
Data Presentation: Side Reaction Troubleshooting Matrix
| Issue Observed | Side Reaction | Primary Cause | Key Prevention Strategies |
| Loss of TMS group (Mass -72 Da) | Protodesilylation | Strong base; protic solvent | Use mild organic bases (TEA, DIPEA); anhydrous aprotic solvents; low temperature. |
| Aldehyde formation (C=O at ~1700 cm⁻¹) | Oxidation | Atmospheric oxygen; impurities | Run under inert (N₂/Ar) atmosphere; use purified reagents and solvents. |
| Alcohol and Carboxylic Acid | Cannizzaro Reaction | Oxidation followed by disproportionation | Prevent initial oxidation (see above); avoid concentrated hydroxide bases. |
Experimental Workflow: A Logic Diagram for Troubleshooting
Caption: Troubleshooting workflow for side reactions.
Frequently Asked Questions (FAQs)
-
Q1: What is the single most important factor to prevent side reactions with this molecule in basic media?
-
A: Rigorous exclusion of air (using an inert atmosphere) and water (using anhydrous solvents) is paramount. These two factors are the root cause of oxidation and facilitate protodesilylation, respectively.
-
-
Q2: I need to perform a reaction that requires a strong base. How can I protect the TMS-alkyne?
-
A: If a strong base is unavoidable, your best option is to work at the lowest possible temperature (e.g., -78 °C) and use a strong, non-nucleophilic base like LDA or LiHMDS in an anhydrous aprotic solvent like THF. Add the base slowly and keep the reaction time to a minimum.
-
-
Q3: Can I use a base like potassium carbonate (K₂CO₃)?
-
A: K₂CO₃ is a borderline case. In a completely anhydrous, aprotic solvent at low temperatures, it is often mild enough. However, in the presence of even catalytic amounts of water or an alcohol solvent, it can be basic enough to cause slow desilylation. Its use should be evaluated on a case-by-case basis, and milder organic bases are generally a safer choice.
-
Model Experimental Protocol: Tosylation of this compound
This protocol for converting the alcohol to a tosylate (a good leaving group) incorporates best practices to minimize the side reactions discussed.[11]
-
Preparation:
-
A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is fitted with a rubber septum and a nitrogen inlet adapter.
-
The flask is cooled to room temperature under a positive pressure of dry nitrogen.
-
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq) and p-toluenesulfonyl chloride (1.2 eq).
-
Via syringe, add anhydrous dichloromethane (DCM, ~0.1 M solution).
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reaction Execution:
-
Slowly add triethylamine (TEA, 1.5 eq) dropwise via syringe over 5 minutes. Note: TEA acts as an HCl scavenger and is a mild enough base to not promote desilylation.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC (Thin Layer Chromatography).
-
-
Workup:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(trimethylsilylethynyl)benzyl tosylate.
-
Caption: Key side reaction pathways from the starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 5. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. kvmwai.edu.in [kvmwai.edu.in]
- 8. Transformation of aryl aldehydes to alcohols by solvent-less crossed cannizaro reaction [ajgreenchem.com]
- 9. Cannizzaro Reaction | Definition, Mechanism & Examples - Lesson | Study.com [study.com]
- 10. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Stability of 4-(Trimethylsilylethynyl)benzyl alcohol in acidic conditions
Technical Support Center: 4-(Trimethylsilylethynyl)benzyl alcohol
Guide Topic: Navigating the Stability of this compound in Acidic Conditions
Welcome to the technical support resource for this compound. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block. Our goal is to provide in-depth, field-proven insights into its behavior, specifically addressing the challenges encountered under acidic conditions. By understanding the underlying chemical principles, you can preemptively troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your synthetic routes.
Core Instability Mechanisms: A Dual Reactivity Profile
The chemical instability of this compound in the presence of acid stems from two distinct, and sometimes competing, reactive sites within its structure: the trimethylsilyl (TMS)-protected alkyne and the benzyl alcohol moiety.
-
Acid-Labile Silyl Group: The trimethylsilyl (TMS) group is one of the most common protecting groups for terminal alkynes. However, it is notoriously labile and can be easily cleaved under even mildly acidic conditions to reveal the terminal alkyne.[1][2] This desilylation is often an unintended side reaction that consumes the starting material.
-
Reactive Benzylic Alcohol: The benzyl alcohol functional group is prone to acid-catalyzed reactions. The hydroxyl group can be protonated by an acid, transforming it into a good leaving group (water). This departure generates a resonance-stabilized benzylic carbocation, a highly reactive intermediate that can undergo various subsequent reactions, including nucleophilic attack, elimination, or polymerization.[3][4]
The interplay between these two pathways dictates the outcome of a reaction performed under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My TMS group was unintentionally cleaved during my reaction. Why is this happening?
This is the most common issue encountered. The silicon-carbon bond in the TMS-alkyne is susceptible to cleavage by protic acids (like HCl, acetic acid, or even wet solvents with a Lewis acid).[2] The reaction, known as protodesilylation, proceeds readily because the TMS group is sterically accessible and electronically predisposed to attack.
Q2: I'm observing significant starting material loss and the formation of a sticky, insoluble byproduct. What is the likely cause?
This strongly suggests acid-catalyzed polymerization or self-condensation of the benzyl alcohol moiety.[4] Upon protonation of the hydroxyl group and loss of water, a benzylic carbocation is formed. This electrophilic intermediate can then be attacked by the hydroxyl group of another molecule of this compound, leading to the formation of a dibenzyl ether. This process can continue, resulting in oligomers or polymers.[4]
Q3: What are the typical acidic reagents or conditions that I must avoid?
You should exercise extreme caution with the following:
-
Strong Brønsted acids: HCl, H₂SO₄, TsOH, TFA.
-
Lewis acids in protic solvents: Catalysts like ZnCl₂, AlCl₃, or FeCl₃ can become potent Brønsted acids in the presence of trace water.
-
Acidic reaction workups: Quenching a reaction with aqueous acid (e.g., 1M HCl) can cause rapid desilylation or degradation, even at low temperatures.
-
Prolonged heating: Even weak acids can cause degradation over time, especially with increased temperature.
Q4: Are there more robust alternatives to the TMS group for protecting the alkyne under acidic conditions?
Yes. The stability of silyl protecting groups against acid-catalyzed hydrolysis is highly dependent on the steric bulk around the silicon atom.[5] If your synthetic route requires acidic steps, consider using a bulkier silyl group like triisopropylsilyl (TIPS) or tert-butyldimethylsilyl (TBDMS).[1][6] The diphenylphosphoryl (Ph₂P(O)) group is another alternative known for its stability in acidic media.
| Protecting Group | Relative Stability in Acid | Comments |
| TMS (Trimethylsilyl) | Low | Very labile; easily removed with mild acid.[2][5] |
| TBS/TBDMS (tert-Butyldimethylsilyl) | Moderate | Significantly more stable than TMS.[6] |
| TIPS (Triisopropylsilyl) | High | Very robust due to high steric hindrance.[5][6] |
| TBDPS (tert-Butyldiphenylsilyl) | Very High | Even more stable than TIPS.[1] |
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Solution & Rationale |
| Partial or complete loss of the TMS signal in NMR/MS. | Protodesilylation. The reaction conditions (reagents, solvent, or workup) are too acidic. | 1. Buffer the System: If a weak acid is necessary, add a base (e.g., pyridine, 2,6-lutidine) to scavenge protons. 2. Use Aprotic Solvents: Switch from protic solvents (like methanol or ethanol) to aprotic solvents (like THF, Dichloromethane, or Toluene) to minimize proton sources. 3. Modify Workup: Use a neutral (water) or slightly basic (saturated NaHCO₃ solution) aqueous wash instead of an acid wash. |
| Low yield with formation of high molecular weight, insoluble material. | Benzylic Carbocation Formation & Polymerization. The acidic catalyst is activating the benzyl alcohol for self-condensation.[4] | 1. Protect the Alcohol: Before subjecting the molecule to acidic conditions, protect the benzyl alcohol (e.g., as a TBDMS or TIPS ether). This removes the reactive hydroxyl group from the equation. 2. Lower Temperature: Run the reaction at the lowest possible temperature (e.g., 0 °C or -78 °C) to slow the rate of carbocation formation and subsequent side reactions. |
| Formation of unexpected products, such as 4-(trimethylsilylethynyl)benzyl chloride. | Nucleophilic Substitution (Sₙ1). A nucleophile (e.g., Cl⁻ from HCl or an organochloride solvent) is present and is trapping the benzylic carbocation intermediate.[3] | 1. Use a Non-Nucleophilic Acid: If an acid is required, use one with a non-nucleophilic counterion (e.g., HBF₄, HClO₄). 2. Change Solvent: Avoid solvents that can act as or generate nucleophiles under the reaction conditions. |
Validated Experimental Protocols
To provide a practical context for the stability challenges, we present two validated protocols. The first demonstrates a controlled, mild deprotection, illustrating the inherent lability of the TMS group. The second outlines a strategy to prevent degradation during a subsequent reaction.
Protocol 1: Controlled TMS Deprotection under Mild Basic Conditions
This protocol is the standard method for removing the TMS group when desired, highlighting its sensitivity. Performing this gives a baseline for the compound's reactivity.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, approx. 0.2 eq) to the solution.[7][8]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-3 hours).
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting 4-ethynylbenzyl alcohol by flash column chromatography.
Protocol 2: Protecting the Hydroxyl Group Prior to Acidic Reactions
To perform a subsequent reaction that requires acidic conditions without degrading the molecule, the benzyl alcohol must first be protected.
Step-by-Step Methodology (Silylation of Alcohol):
-
Setup: Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the doubly-protected product by flash column chromatography. The resulting molecule, with both the alkyne and alcohol protected, will be significantly more stable to a wider range of reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 3. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 4. chemcess.com [chemcess.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
Catalyst poisoning in Sonogashira coupling with 4-(Trimethylsilylethynyl)benzyl alcohol
Technical Support Center: Sonogashira Coupling Reactions
Topic: Catalyst Poisoning and Troubleshooting for the Sonogashira Coupling of 4-(Trimethylsilylethynyl)benzyl alcohol
Audience: Researchers, scientists, and drug development professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth, field-proven insights into one of the most powerful C-C bond-forming reactions in modern synthesis: the Sonogashira coupling. We will focus specifically on the challenges and solutions associated with a common and useful substrate, this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
Visualizing the Process: The Catalytic Cycle and Its Pitfalls
Before troubleshooting, it is crucial to understand the ideal reaction pathway and the common points of failure. The Sonogashira reaction relies on a synergistic relationship between two catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[1]
The Ideal Sonogashira Catalytic Cycle
The diagram below illustrates the key steps in a successful Sonogashira coupling. The palladium catalyst (initially a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species) undergoes oxidative addition with the aryl halide.[1][2] Simultaneously, the copper co-catalyst activates the terminal alkyne, forming a copper acetylide.[1] A transmetalation step between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final product and regenerates the active Pd(0) catalyst.
Caption: The dual catalytic cycles of the Sonogashira coupling.
Common Catalyst Deactivation and Poisoning Pathways
Catalyst deactivation is a primary cause of reaction failure. The active Pd(0) species is electron-rich and sensitive, making it susceptible to various deactivation pathways, often visually indicated by the formation of a black precipitate known as "palladium black."[3]
Caption: Key pathways leading to palladium catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned black shortly after starting, and I see no product formation. What happened? The formation of a black precipitate, known as palladium black, indicates that your active Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive.[3][4] This is one of the most common failure modes and is typically caused by:
-
Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen.[3]
-
High Temperatures: Excessive heat can accelerate the decomposition of the catalyst complex.[3]
-
Impurities: Contaminants in your solvent, base, or starting materials can poison the catalyst.[3]
Q2: I am observing a major byproduct that corresponds to the dimer of my alkyne. How can I prevent this? You are observing Glaser-Hay homocoupling, a common side reaction in copper-mediated Sonogashira couplings.[5][6] This occurs when the copper acetylide intermediate oxidatively dimerizes. It is promoted by the presence of oxygen and the copper(I) co-catalyst.[5] The most effective way to prevent this is to switch to a copper-free protocol.[3][7] Alternatively, you can try rigorously deoxygenating your reaction and reducing the copper catalyst loading.[3][5]
Q3: Is the trimethylsilyl (TMS) group on my alkyne stable under the reaction conditions? Generally, yes. The TMS group is used as a protecting group specifically because it is stable under standard Sonogashira conditions and prevents coupling at that terminus.[8][9] However, some reagents used for in situ deprotection in tandem reactions, like excess tetra-n-butylammonium fluoride (TBAF), can cleave the TMS group.[10] Standard amine bases like triethylamine or diisopropylamine will not cause premature deprotection.
Q4: Can the benzyl alcohol functional group on my substrate interfere with the reaction? While the Sonogashira coupling is known for its excellent functional group tolerance, hydroxyl groups can potentially coordinate with the palladium center.[4] In most cases, this interaction is weak and does not significantly impede the reaction. However, if you are working with a particularly sensitive system or experiencing consistently low yields, protecting the alcohol as a silyl ether (e.g., TBDMS) is a valid troubleshooting step.[4]
In-Depth Troubleshooting Guide
This section is organized by observable symptoms to help you diagnose and solve specific experimental issues.
Symptom 1: Low to No Product Yield
A low or non-existent yield is a frustrating but common problem that requires systematic investigation.
| Potential Cause | Diagnostic & Solution | Preventative Measures |
| Inactive or Decomposed Catalyst | The Pd(0) catalyst is air-sensitive. If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), the in situ reduction to Pd(0) may have failed.[1][2] Solution: Use a fresh batch of catalyst from a reliable supplier. Consider using an air-stable precatalyst.[11] | Store palladium catalysts, especially Pd(0) sources, in a desiccator or glovebox under an inert atmosphere. |
| Poor Reagent Quality | Impurities in starting materials, solvents, or the base can poison the catalyst.[3] Amine bases are particularly susceptible to oxidation and moisture. Solution: Use high-purity, anhydrous solvents. Distill liquid amine bases (e.g., triethylamine, piperidine) over CaH₂ before use. Ensure your this compound is pure. | Always use freshly distilled and degassed solvents. Purify starting materials if their quality is suspect. |
| Insufficiently Inert Atmosphere | Oxygen is a potent poison. It leads to catalyst decomposition (palladium black) and promotes the unwanted Glaser homocoupling side reaction.[3][5] Solution: Ensure all components are rigorously deoxygenated. Use Schlenk techniques or a glovebox for the entire setup and reaction. See Protocol 1 for details. | Make rigorous degassing a standard part of your workflow for all cross-coupling reactions. |
| Inappropriate Base | The base is not just an acid scavenger; it's a critical component of the catalytic cycle, facilitating the formation of the copper acetylide.[12][13] An incorrect choice or insufficient amount can halt the reaction. Solution: Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are common choices. Ensure at least 2-3 equivalents are used. If the reaction is sluggish, a stronger, more sterically hindered base might be required.[14] | Screen a few different amine bases during initial reaction optimization for a new substrate class. |
Symptom 2: Significant Alkyne Homocoupling (Glaser Byproduct)
The formation of a symmetric butadiyne from the self-coupling of your alkyne is a clear sign that the Glaser pathway is outcompeting the desired cross-coupling.
| Potential Cause | Diagnostic & Solution | Preventative Measures |
| Presence of Oxygen | Oxygen is the primary oxidant for the copper-mediated dimerization of the alkyne.[5][6] Solution: This is the most common cause. Re-evaluate your degassing procedure. Ensure there are no leaks in your system. See Protocol 1 . | A well-sealed reaction vessel under a positive pressure of inert gas (e.g., via a balloon or bubbler) is essential. |
| High Copper(I) Concentration | While the copper co-catalyst accelerates the desired reaction, it is the primary mediator of the homocoupling pathway.[15] An excessive amount will favor the side reaction. Solution: Reduce the loading of CuI. Typical loadings are 1-5 mol%. Try reducing it to 0.5-1 mol%.[16] | Use the minimum amount of copper co-catalyst required to achieve a reasonable reaction rate. |
| High Alkyne Concentration | The homocoupling is a bimolecular reaction. A high concentration of the alkyne at the start of the reaction can favor this pathway. Solution: Add the this compound solution slowly over a period of 1-2 hours using a syringe pump. This keeps the instantaneous concentration low.[16] | For particularly valuable or prone-to-dimerize alkynes, slow addition should be the default strategy. |
| Inherent Substrate Reactivity | For some combinations of a highly reactive alkyne and a very unreactive aryl halide, homocoupling can dominate even under optimized conditions.[16] Solution: The most definitive solution is to switch to a copper-free protocol .[7][17] These methods eliminate the primary mechanism for Glaser coupling. See Protocol 2 . | For challenging aryl bromides or chlorides, starting with a copper-free protocol is often more efficient than troubleshooting a copper-catalyzed one.[17] |
Symptom 3: Reaction Stalls or Proceeds Sluggishly
If the reaction starts but fails to reach completion, or is extremely slow, the catalyst's turnover is likely being inhibited.
| Potential Cause | Diagnostic & Solution | Preventative Measures |
| Poor Ligand Choice | The phosphine ligands stabilize the Pd(0) active species. If the ligand is not sufficiently electron-donating or is sterically inappropriate for the substrate, the oxidative addition step (often the rate-limiting step) will be slow.[17] Ligands can also be oxidized to the corresponding phosphine oxide, deactivating the catalyst.[1] Solution: For challenging substrates, switch to a more electron-rich and bulky phosphine ligand, such as those developed by Buchwald (e.g., XPhos, SPhos).[17][18] | For new or difficult couplings, perform a small ligand screen to identify the optimal choice for your system. |
| Low Reaction Temperature | While many Sonogashira reactions proceed at room temperature, less reactive aryl halides (bromides, and especially chlorides) often require heating to facilitate the oxidative addition step.[14] Solution: Gradually increase the reaction temperature. For an aryl bromide, try heating to 50-80 °C. Monitor for catalyst decomposition (blackening) as you increase the heat. | Consult the literature for typical conditions required for your class of aryl halide. |
| Inhibiting Impurities | Trace impurities that don't immediately kill the catalyst can cause slow poisoning, leading to a stalled reaction. Common culprits include sulfur compounds, cyanides, or other strongly coordinating species.[19] Solution: Purify all reagents. If you suspect your aryl halide is the source, consider recrystallizing it or running it through a silica plug. | Maintain high standards of laboratory hygiene. Avoid using spatulas or syringes that may have been contaminated with catalyst poisons. |
Key Experimental Protocols
Protocol 1: Rigorous Degassing of Reaction Solvents (Freeze-Pump-Thaw)
This method is superior to simple sparging for removing dissolved oxygen.
-
Setup: Place the solvent in a robust Schlenk flask equipped with a magnetic stir bar and a high-vacuum stopcock. The flask should not be more than half full.
-
Freeze: Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
-
Thaw: Close the stopcock to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see gas bubbles being released from the liquid as it thaws; this is the dissolved gas coming out of solution.
-
Repeat: Repeat this entire freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved oxygen.
-
Storage: After the final cycle, backfill the flask with an inert gas (argon or nitrogen) and store the solvent under a positive pressure of this gas.
Protocol 2: General Procedure for a Copper-Free Sonogashira Coupling
This protocol is recommended to avoid Glaser homocoupling.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂; 2 mol%), and a suitable phosphine ligand (e.g., SPhos; 4 mol%).[5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Solvent and Base Addition: Add the degassed solvent (e.g., toluene or dioxane) via syringe, followed by the degassed amine base (e.g., diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the this compound (1.1-1.2 equiv.) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
- 18. gessnergroup.com [gessnergroup.com]
- 19. Catalyst poisoning - Wikipedia [en.wikipedia.org]
Technical Support Center: Oxidation of 4-(Trimethylsilylethynyl)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the oxidation of 4-(trimethylsilylethynyl)benzyl alcohol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating this synthetic transformation. Our goal is to explain the causality behind experimental choices and provide self-validating protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal and expected product of oxidizing this compound?
The primary objective is the selective oxidation of the primary benzylic alcohol to its corresponding aldehyde. The expected major product is 4-(trimethylsilylethynyl)benzaldehyde . This transformation is crucial for synthesizing complex molecules where the aldehyde serves as a versatile synthetic handle for subsequent reactions, while the trimethylsilyl (TMS) group protects the terminal alkyne.[1][2]
Q2: Which oxidizing agents are recommended for this conversion to minimize byproducts?
For converting a primary alcohol to an aldehyde, mild and selective oxidizing agents are essential to prevent over-oxidation to the carboxylic acid.[3] The most commonly recommended reagents for this specific transformation are:
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent known for its mild conditions (room temperature, neutral pH), high chemoselectivity, and simple workup.[4][5] It is often the preferred method for sensitive substrates.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C).[6][7] It offers excellent yields and is compatible with many functional groups, though it requires cryogenic conditions and produces volatile, odorous byproducts.[7]
Stronger, chromium-based oxidants (e.g., Jones reagent) are generally not recommended as they will likely lead to significant over-oxidation to the carboxylic acid.[3]
Q3: What are the most common byproducts I should anticipate in this reaction?
Even with mild oxidants, several byproducts can arise depending on the reaction conditions and workup procedure. Being aware of these possibilities is the first step in troubleshooting.
| Byproduct | Chemical Name | Reason for Formation | Relevant Oxidants |
| Over-oxidation | 4-(trimethylsilylethynyl)benzoic acid | Reaction run for too long, at too high a temperature, or with an oxidant that is not sufficiently mild.[8][9] | All, but more common with stronger reagents. Can occur with DMP under specific conditions.[10] |
| Desilylation | 4-Ethynylbenzaldehyde | Cleavage of the TMS group, typically under acidic or basic conditions during the reaction or workup.[11][12] | All, dependent on workup pH. |
| Incomplete Reaction | This compound | Insufficient oxidant, low temperature, short reaction time, or impure reagents. | All |
| Reagent-Specific | Iodinane derivatives | Byproduct from the reduction of DMP.[13] | Dess-Martin Periodinane |
| Reagent-Specific | Dimethyl sulfide (DMS) | Volatile and odorous byproduct from the Swern oxidation mechanism.[7] | Swern Oxidation |
Q4: How can I effectively monitor the reaction's progress?
The most common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC) . Spot the reaction mixture alongside the starting material. The disappearance of the starting alcohol spot and the appearance of a new, less polar aldehyde spot (higher Rf value) indicates reaction progression. A typical mobile phase for this analysis would be a mixture of hexanes and ethyl acetate (e.g., 4:1 or 3:1 v/v).
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction is incomplete. TLC and NMR show significant unreacted starting material.
This is a common issue that can usually be traced back to reagent stoichiometry or reaction conditions.
Possible Causes & Solutions:
-
Inactive Oxidant:
-
Dess-Martin Periodinane (DMP): DMP is sensitive to moisture. Ensure it has been stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). If in doubt, use a freshly opened bottle or a recently purchased batch.
-
Swern Oxidation: The activating agent (oxalyl chloride or TFAA) and DMSO must be of high purity and anhydrous. The reaction must be maintained at a very low temperature (-78 °C) during the activation and alcohol addition steps.[7] Allowing the temperature to rise prematurely will decompose the reactive intermediate.
-
-
Insufficient Stoichiometry: While DMP is often used in near-stoichiometric amounts, a slight excess (e.g., 1.1 to 1.3 equivalents) is commonly employed to drive the reaction to completion.[4] Ensure you have accurately calculated the molar equivalents based on the limiting reagent (the alcohol).
-
Low Temperature / Short Reaction Time:
-
DMP Oxidation: While typically run at room temperature, reactions with sterically hindered or less reactive alcohols may require longer reaction times (from 2 hours to overnight). Gently warming the reaction (e.g., to 30-40 °C) can sometimes help, but this increases the risk of byproduct formation.
-
Swern Oxidation: The reaction is rapid at low temperatures once the base is added.[6] The issue is more likely related to reagent addition or temperature control during the initial stages.
-
Problem: I've formed the over-oxidation product, 4-(trimethylsilylethynyl)benzoic acid.
Formation of the carboxylic acid indicates that the aldehyde intermediate was further oxidized.
Possible Causes & Solutions:
-
Oxidant Choice: You may be using an oxidant that is too strong for this substrate. If not already doing so, switch to a milder system like DMP or Swern oxidation.[6][14]
-
Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed (as monitored by TLC). For DMP oxidations, avoid excessive heating. While some reports suggest water can accelerate DMP oxidations, it has also been implicated in over-oxidation to carboxylic acids in specific substrates.[5][10] Therefore, running the reaction under strictly anhydrous conditions is recommended.
-
Workup Procedure: Ensure the reaction is properly quenched to destroy any excess oxidant before purification.
Problem: My analytical data (NMR/MS) shows loss of the trimethylsilyl (TMS) group.
The Si-C bond of the trimethylsilylethynyl group is susceptible to cleavage under certain conditions, a process known as desilylation.[2]
Possible Causes & Solutions:
-
Acidic or Basic Conditions: The TMS group is labile to both strong acid and base, and particularly to fluoride ion sources (e.g., TBAF).[11]
-
DMP Oxidation: The reaction itself produces two equivalents of acetic acid.[14] For acid-sensitive substrates, it is common practice to buffer the reaction with a mild, non-nucleophilic base like pyridine or sodium bicarbonate.
-
Workup: Avoid harsh acidic or basic washes during the workup. Use saturated sodium bicarbonate for a mild basic wash and brine for neutral washes.
-
-
Purification: Silica gel used in column chromatography is slightly acidic and can sometimes cause partial desilylation of sensitive compounds. If this is a persistent problem, you can neutralize the silica gel by preparing a slurry with a small amount of triethylamine in the eluent, filtering, and then drying before packing the column.
Problem: After my DMP oxidation, the crude product is contaminated with a persistent, insoluble white solid.
This is almost certainly the iodinane byproduct from the reduced DMP reagent. Its poor solubility in many organic solvents can complicate purification.
Solution: Modified Workup Protocol:
A standard and highly effective method to remove iodine byproducts is to quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
After the reaction is complete (monitored by TLC), dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with:
-
Saturated aqueous Na2S2O3 (repeat until no more solid precipitates).
-
Saturated aqueous NaHCO3 (to remove acetic acid).
-
Brine (saturated aqueous NaCl).
-
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo. This procedure effectively removes both the iodine byproducts and the acetic acid generated during the reaction.[13]
Visualizations and Diagrams
Reaction Pathways
The following diagrams illustrate the primary oxidation and potential side reactions.
References
- 1. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 2. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 9. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00240G [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Yields of 4-(Trimethylsilylethynyl)benzyl alcohol Coupling Reactions
Welcome to the Technical Support Center for optimizing coupling reactions with 4-(Trimethylsilylethynyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you enhance your reaction yields and minimize byproduct formation.
Troubleshooting Guide: Enhancing Reaction Performance
This section addresses specific challenges you might encounter when using this compound in coupling reactions. The solutions provided are based on established chemical principles and field-proven strategies.
Issue 1: Low or No Product Yield in Sonogashira Coupling
You've set up your Sonogashira reaction with this compound, an aryl halide, a palladium catalyst, a copper(I) co-catalyst, and a base, but the reaction is sluggish or fails to produce the desired product.
Potential Causes and Solutions:
-
Inactive Catalyst: The palladium(0) species is the active catalyst. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced to Pd(0) in situ. This reduction is often accomplished by an amine base or a phosphine ligand.[1] If this reduction is inefficient, the catalytic cycle will not initiate.
-
Solution: Ensure your palladium and copper(I) catalysts are fresh and have been stored under an inert atmosphere to prevent oxidation.[2] Consider a brief pre-reduction step or using a Pd(0) source like Pd(PPh₃)₄ directly.
-
-
Insufficiently Inert Atmosphere: Palladium(0) complexes are sensitive to oxygen, which can lead to catalyst decomposition and the promotion of alkyne homocoupling (Glaser coupling).[1]
-
Solution: Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the liquid.[2] Maintain a positive pressure of inert gas throughout the entire reaction.
-
-
Inappropriate Solvent or Base: The choice of solvent and base is critical. The base deprotonates the terminal alkyne to form the reactive copper acetylide and neutralizes the hydrogen halide byproduct.[3] The solvent must solubilize all reactants.
-
Solution: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can often serve as both the base and a co-solvent.[1][3] Ensure the base is used in sufficient excess. If solubility is an issue, consider solvents like THF, DMF, or acetonitrile.[4][5] Note that THF has been anecdotally reported to sometimes promote the formation of palladium black.[6]
-
-
Suboptimal Temperature: While many Sonogashira couplings proceed at room temperature, less reactive aryl halides (e.g., bromides and chlorides) may require heating to facilitate the rate-limiting oxidative addition step.[1][7]
-
Solution: Incrementally increase the reaction temperature, for example, to 50-80 °C, while monitoring for product formation and potential catalyst decomposition.[2]
-
Issue 2: Significant Alkyne Homocoupling (Glaser Coupling)
You're observing a significant amount of a dimeric byproduct, formed from the coupling of two molecules of your alkyne, which consumes your starting material and complicates purification.
Potential Causes and Solutions:
-
Presence of Oxygen: This is the most common cause of homocoupling. Oxygen facilitates the oxidative dimerization of copper acetylides.[1][4][8][9]
-
High Copper Catalyst Loading: While essential for the catalytic cycle, an excess of the copper(I) co-catalyst can increase the rate of homocoupling.[1][10]
-
Reaction Kinetics: If the rate of homocoupling is competitive with the cross-coupling reaction.
-
Solution: Consider a slow addition of the alkyne to the reaction mixture. This maintains a low instantaneous concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.[2]
-
Issue 3: Formation of Palladium Black
Your reaction mixture turns black with the formation of a precipitate, and the catalytic activity ceases.
Potential Causes and Solutions:
-
Catalyst Decomposition: Palladium black is finely divided, catalytically inactive palladium metal, resulting from the aggregation of Pd(0) species. This is often triggered by oxygen, impurities, or high temperatures.[2]
-
Solution: Ensure all reagents and solvents are pure and rigorously deoxygenated.[2] If heating is necessary, do not exceed the temperature required for a reasonable reaction rate. The use of stabilizing ligands, such as phosphines, can help prevent aggregation.
-
-
Catalyst Poisoning: Certain functional groups or impurities can irreversibly bind to the palladium center, inhibiting its catalytic activity. Sulfur-containing compounds are known catalyst poisons.[12] Heterocycles containing nitrogen or sulfur can also coordinate to the catalyst and impede the reaction.[13]
-
Solution: Purify all starting materials to remove potential poisons. If the substrate itself contains a problematic functional group, a change in ligand or catalyst system may be necessary.
-
Issue 4: In-situ Deprotection of the Trimethylsilyl (TMS) Group
You observe the formation of the terminal alkyne, 4-(ethynyl)benzyl alcohol, or products derived from its subsequent reaction.
Potential Causes and Solutions:
-
Basic or Nucleophilic Conditions: The TMS group is a common protecting group for terminal alkynes and is generally stable under Sonogashira conditions. However, it can be cleaved by strong bases or nucleophiles like fluoride ions.[1][14]
-
Solution: While amine bases like TEA are generally not strong enough to cause significant desilylation, ensure your reaction conditions are not overly basic. If you are using additives, confirm they are compatible with the TMS group. Mild deprotection can be achieved with K₂CO₃ in methanol, while TBAF in THF is more potent.[14] In some cases, in situ deprotection followed by a second coupling can be a deliberate strategy.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Sonogashira coupling with this compound?
A1: The three most critical factors are:
-
Catalyst Integrity: The activity of your palladium and copper catalysts is paramount. Use fresh, properly stored catalysts.
-
Inert Atmosphere: The rigorous exclusion of oxygen is crucial to prevent both catalyst decomposition (palladium black) and alkyne homocoupling.[1][2]
-
Choice of Base and Solvent: A suitable base (e.g., TEA, DIPA) and a solvent that ensures solubility of all components are essential for the reaction to proceed efficiently.[3][5]
Q2: Can the benzylic alcohol group on this compound interfere with the coupling reaction?
A2: The Sonogashira coupling is generally tolerant of the hydroxyl group. However, it is a Lewis basic site and could potentially coordinate to the palladium or copper center. If you suspect interference leading to low yields, you can protect the alcohol, for instance, as a silyl ether (e.g., TBDMS or TBDPS ether), before the coupling and deprotect it afterward.[15] In most standard protocols, however, protection is not necessary.
Q3: My aryl halide is an aryl bromide instead of an iodide. What adjustments should I make?
A3: The reactivity of aryl halides in the oxidative addition step follows the order: I > Br > Cl.[1] For an aryl bromide, you will likely need more forcing conditions compared to an aryl iodide. This typically involves:
-
Higher Temperature: Heating the reaction is often necessary.[7]
-
Different Ligand: More electron-rich and bulky phosphine ligands can facilitate the oxidative addition of aryl bromides.[16]
-
Longer Reaction Time: The reaction may require more time to reach completion.
Q4: How do I effectively purify the final product?
A4: Purification typically involves an aqueous work-up followed by column chromatography.
-
Work-up: After the reaction is complete, a standard aqueous work-up can remove the amine base and its salt. This involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water or a mild acidic solution (like saturated NH₄Cl), followed by brine.[17]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the coupled product from residual starting materials, homocoupled alkyne, and catalyst residues.[17][18] A gradient elution with a hexane/ethyl acetate solvent system is typically effective.[15]
Experimental Protocols & Data
Table 1: General Sonogashira Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Pd Catalyst Loading | 0.5 - 5 mol% | Balances reaction rate with cost and potential for side reactions. |
| Cu(I) Co-catalyst Loading | 1 - 10 mol% | Facilitates the formation of the copper acetylide; excess can promote homocoupling.[1] |
| Base (e.g., TEA, DIPA) | 2 - 5 equivalents | Neutralizes HX byproduct and acts as a solvent/co-solvent.[3] |
| Temperature | Room Temp. to 80 °C | Dependent on the reactivity of the aryl halide.[1][7] |
| Alkyne to Aryl Halide Ratio | 1.1 : 1 to 1.5 : 1 | A slight excess of the alkyne ensures complete consumption of the often more valuable aryl halide. |
Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), Pd catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).
-
Add degassed solvent (e.g., THF or DMF) and degassed amine base (e.g., TEA, 3.0 equiv.).
-
Add this compound (1.2 equiv.).
-
Stir the reaction at the desired temperature (e.g., room temperature or 60 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate and perform an aqueous work-up as described in the FAQ section.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.
Sonogashira Catalytic Cycle
Caption: The palladium-copper co-catalyzed Sonogashira coupling cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 17. benchchem.com [benchchem.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Column Chromatography Purification of 4-(Trimethylsilylethynyl)benzyl Alcohol Derivatives
Welcome to the technical support center for the column chromatography purification of 4-(Trimethylsilylethynyl)benzyl alcohol derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring successful and reproducible purifications.
Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the column chromatography of this compound and its derivatives.
Question 1: My desired product appears to be degrading on the silica gel column. What is happening and how can I prevent it?
Answer:
Product degradation on a silica gel column is a common issue, particularly with sensitive functional groups.[1] For this compound derivatives, two primary culprits are the acidic nature of silica gel and the lability of the trimethylsilyl (TMS) group.
-
Causality: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface, which can catalyze the removal of the TMS protecting group, leading to the corresponding terminal alkyne.[2] Additionally, the benzyl alcohol moiety can be susceptible to acid-catalyzed dehydration or other side reactions.[3]
-
Solutions:
-
Deactivation of Silica Gel: To mitigate the acidity of the stationary phase, you can deactivate the silica gel. This is typically done by adding a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to the eluent (typically 0.1-1% v/v).[4][5] This neutralizes the acidic silanol groups, minimizing TMS cleavage and other acid-catalyzed side reactions.
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[1] However, be aware that the elution profile of your compound will change, necessitating re-optimization of the solvent system.
-
2D TLC Test: To confirm if your compound is unstable on silica, you can perform a two-dimensional TLC analysis. Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and elute it again with the same solvent. The appearance of new spots or significant streaking indicates degradation.[1]
-
Question 2: I'm observing poor separation between my product and a closely related impurity. How can I improve the resolution?
Answer:
Achieving good separation, or resolution, is the primary goal of chromatography. Poor resolution between two compounds indicates that their interaction with the stationary and mobile phases are too similar.
-
Causality: The separation is governed by the differential partitioning of compounds between the stationary and mobile phases.[6] If the polarity of the eluent is too high, both your product and the impurity will travel quickly with the mobile phase, resulting in co-elution. Conversely, if the eluent is not polar enough, the compounds may move too slowly, leading to band broadening and overlap.
-
Solutions:
-
Optimize the Mobile Phase: The choice of eluent is critical.[7] For compounds of moderate polarity like benzyl alcohol derivatives, a common starting point is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[4][8] Fine-tune the ratio of these solvents to achieve a target Rf value for your desired compound of approximately 0.2-0.3 on a TLC plate, as this often provides the best separation in a column.[7]
-
Employ Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve the compounds, a gradient elution can be highly effective.[6] Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This will allow the less polar compounds to elute first, followed by the more polar ones with better separation.
-
Change Solvent Selectivity: If optimizing the polarity of a two-solvent system is unsuccessful, try switching one of the solvents to alter the selectivity.[9] For example, if you are using a hexane/ethyl acetate system, you could try a hexane/dichloromethane or a hexane/acetone system. Different solvents interact with your compounds in unique ways, which can be exploited to improve separation.[9]
-
Question 3: My compound is streaking or "tailing" down the column. What causes this and what is the solution?
Answer:
Tailing is a form of band broadening that results in an asymmetrical peak with a trailing edge. This can lead to decreased resolution and cross-contamination of fractions.
-
Causality: Tailing can be caused by several factors:
-
Strong interaction with the stationary phase: The benzyl alcohol hydroxyl group can interact strongly with the acidic silanol groups on the silica gel surface, leading to a slow release from the stationary phase.
-
Column Overload: Loading too much sample onto the column can exceed its capacity, causing the band to spread and tail.[4]
-
Poor Sample Loading Technique: If the initial sample band is too wide, it will remain wide as it moves down the column.
-
-
Solutions:
-
Add a Modifier to the Eluent: As with preventing degradation, adding a small amount of triethylamine (0.1-1%) to the eluent can block the acidic sites on the silica gel, reducing strong interactions and improving peak shape.[4] For acidic compounds, adding a small amount of acetic or formic acid can have a similar effect.[7]
-
Reduce Sample Load: A general rule of thumb is to use a silica gel to crude material weight ratio of at least 30:1 for difficult separations.[7] If tailing is observed, try reducing the amount of sample loaded onto the column.
-
Proper Sample Loading: Dissolve your sample in a minimal amount of the eluent or a slightly more polar solvent to ensure it is fully dissolved.[1] Apply the sample to the column in as narrow a band as possible. For compounds that are not very soluble in the eluent, dry loading is recommended.[10] This involves pre-adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound derivatives?
A1: A mixture of hexanes (or cyclohexane) and ethyl acetate is an excellent starting point for compounds of this polarity.[4][8] Begin by performing TLC analysis with varying ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) to find a system that gives your desired product an Rf value between 0.2 and 0.3.[7]
Q2: How much silica gel should I use for my column?
A2: The amount of silica gel depends on the quantity of your crude material and the difficulty of the separation. For a straightforward separation, a silica gel to crude product weight ratio of 20:1 to 40:1 is often sufficient. For more challenging separations, this ratio may need to be increased to 100:1 or even higher.[7]
Q3: Should I use dry packing or wet (slurry) packing for my column?
A3: For flash chromatography, both methods are acceptable, but slurry packing is often preferred as it can lead to a more homogenous and well-packed column, reducing the chances of channels and cracks forming. To slurry pack, mix the required amount of silica gel with the initial eluent and pour the resulting slurry into the column.
Q4: My compound is not moving off the baseline on the TLC plate, even in 100% ethyl acetate. What should I do?
A4: If your compound is very polar, a hexanes/ethyl acetate system may not be strong enough to elute it. You can try adding a more polar solvent, such as methanol, to your eluent. Start with a small percentage (e.g., 1-5%) of methanol in ethyl acetate or dichloromethane. Be cautious, as adding too much methanol can lead to all compounds eluting very quickly with poor separation.
Q5: Can I reuse my chromatography column?
A5: It is generally not recommended to reuse silica gel columns for the purification of different compounds, as this can lead to cross-contamination. However, if you are purifying multiple batches of the same compound and the column performance has not degraded, it may be possible to reuse the column. Always ensure that all previously loaded material has been eluted before loading a new sample.
Experimental Protocols & Data
Protocol 1: Standard Flash Column Chromatography Purification
-
TLC Analysis: Determine the optimal eluent system by TLC, aiming for an Rf of 0.2-0.3 for the target compound.
-
Column Packing:
-
Select a column of appropriate size.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial eluent and pour it into the column.
-
Gently tap the column to ensure even packing and allow the silica to settle.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
Wash the packed column with 2-3 column volumes of the eluent, ensuring no cracks or channels form.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Alternatively, for poorly soluble compounds, perform a dry load.
-
-
Elution:
-
Begin adding the eluent to the column and apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.
-
-
Fraction Collection & Analysis:
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
-
Table 1: Recommended Starting Solvent Systems
| Polarity of Derivative | Recommended Starting Eluent System (v/v) |
| Low Polarity | 95:5 Hexanes:Ethyl Acetate |
| Medium Polarity | 80:20 Hexanes:Ethyl Acetate |
| High Polarity | 50:50 Hexanes:Ethyl Acetate or Dichloromethane:Methanol (98:2) |
Visualizations
Diagram 1: Workflow for Troubleshooting Poor Separation
Caption: Troubleshooting workflow for poor chromatographic separation.
Diagram 2: Logical Relationship for Preventing Compound Degradation
Caption: Relationship between degradation causes and solutions.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 7. orgsyn.org [orgsyn.org]
- 8. sonaricollege.in [sonaricollege.in]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Managing the Lability of the Trimethylsilyl (TMS) Group in Multi-Step Synthesis
Welcome to the Technical Support Center dedicated to navigating the complexities of the trimethylsilyl (TMS) protecting group in multi-step organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the specific challenges posed by the inherent lability of the TMS group. Our focus is on providing practical, field-proven insights to enhance the success and reproducibility of your synthetic endeavors.
Introduction: The Double-Edged Sword of TMS Lability
The trimethylsilyl (TMS) group is a widely utilized protecting group for alcohols, amines, carboxylic acids, and terminal alkynes in organic synthesis.[1][2][3] Its popularity stems from the ease of introduction, often using trimethylsilyl chloride (TMSCl) and a base, and its facile removal under mild acidic conditions or with fluoride ion sources.[1][3] However, this very lability can be a double-edged sword, leading to premature deprotection, undesired side reactions, or incomplete cleavage when not carefully managed. This guide will equip you with the knowledge to harness the full potential of the TMS group while mitigating its associated challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered when working with TMS-protected compounds.
Q1: My TMS-protected alcohol seems to be deprotecting during workup or chromatography. What's happening and how can I prevent it?
A1: This is a classic issue stemming from the high sensitivity of TMS ethers to even mild acidic conditions. Silica gel used in column chromatography can be sufficiently acidic to cause partial or complete cleavage of the TMS group.[4]
-
Causality: The silicon-oxygen bond in a TMS ether is susceptible to protonation, which initiates cleavage. The slightly acidic nature of standard silica gel can catalyze this hydrolysis, especially in the presence of protic solvents.
-
Troubleshooting:
-
Neutralize Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (e.g., 0.1-1% in the eluent) and then with the pure eluent to remove the excess base.[4]
-
Alternative Stationary Phases: Consider using deactivated or neutral silica gel, or other stationary phases like alumina (basic or neutral).
-
Aprotic Workup: If possible, perform an aqueous workup with a saturated solution of a mild base like sodium bicarbonate to neutralize any residual acid before extraction and concentration.
-
Use a More Robust Silyl Group: If the substrate's synthetic route involves strongly acidic or basic conditions, consider a more sterically hindered and stable silyl ether like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[5][6][7]
-
Q2: I am attempting a selective deprotection of a TMS ether in the presence of a TBDMS ether, but I am seeing cleavage of both. How can I improve selectivity?
A2: Achieving orthogonality between different silyl ethers is a common strategy in complex molecule synthesis.[8][9] The significantly different steric hindrance around the silicon atom in TMS versus TBDMS groups is the basis for their differential stability.[5]
-
Causality: While TBDMS ethers are substantially more stable than TMS ethers, harsh deprotection conditions can lead to the cleavage of both.[5] The choice of reagent and reaction conditions is critical for selectivity.
-
Troubleshooting:
-
Mild Acidic Conditions: Use carefully controlled, mild acidic conditions. A common method is treatment with a catalytic amount of a weak acid like acetic acid in a protic solvent mixture (e.g., THF/acetic acid/water).[3]
-
Buffered Fluoride Source: While tetrabutylammonium fluoride (TBAF) is a common fluoride source for silyl ether cleavage, it can be quite basic and may not be selective. Consider using a buffered fluoride source like triethylamine trihydrofluoride (Et3N•3HF) or pyridine-HF.
-
Enzymatic Cleavage: In specific contexts, enzymatic deprotection can offer exquisite selectivity.
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction as soon as the TMS group is cleaved, minimizing the exposure of the TBDMS group to the deprotection conditions.
-
Q3: I am observing TMS group migration in my molecule, particularly in diol systems. What causes this and how can I prevent it?
A3: Silyl group migration between hydroxyl groups is a known side reaction, especially with less sterically hindered silyl groups like TMS.[5] This intramolecular rearrangement can lead to a mixture of isomers and complicate purification.
-
Causality: Migration can be catalyzed by both acid and base. The mechanism involves the formation of a pentacoordinate silicon intermediate, which can then rearrange to place the silyl group on an adjacent hydroxyl.
-
Troubleshooting:
-
Control pH: Maintain neutral or strictly controlled pH conditions throughout the reaction and workup.
-
Use a Bulky Silyl Group: More sterically hindered silyl groups like TBDMS or TIPS are significantly less prone to migration due to the higher energy barrier for the formation of the pentacoordinate intermediate.[5]
-
Diol Protection: If you are working with a 1,2- or 1,3-diol, consider protecting both hydroxyl groups simultaneously with a cyclic protecting group like an acetonide or a cyclic silyl ether (e.g., using di-tert-butylsilylene).[6]
-
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the management of TMS groups.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Deprotection | 1. Insufficient reagent stoichiometry.2. Low reaction temperature.3. Short reaction time.4. Inappropriate solvent.5. Steric hindrance around the TMS group.[10] | 1. Increase the equivalents of the deprotecting agent (e.g., TBAF, acid).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Extend the reaction time and monitor progress by TLC or LC-MS.4. Switch to a more appropriate solvent (e.g., THF or acetonitrile for fluoride-mediated deprotection).5. For highly hindered substrates, consider using a less sterically hindered deprotecting agent or a more forcing method like HF-pyridine (with appropriate safety precautions).[11] |
| Low Yield | 1. Degradation of the starting material or product under the reaction conditions.2. Formation of side products.3. Difficult purification. | 1. Use milder deprotection conditions (e.g., lower temperature, weaker acid).2. Optimize reaction parameters to minimize side reactions. Analyze byproducts to understand the decomposition pathway.3. Employ alternative purification techniques (e.g., recrystallization, preparative HPLC). |
| Formation of Side Products | 1. Cleavage of other protecting groups.2. Undesired reactions catalyzed by the deprotection reagents (e.g., TBAF can act as a base). | 1. Employ an orthogonal protecting group strategy.[8][9] Ensure the stability of other protecting groups under the TMS deprotection conditions.2. Use buffered or less basic deprotection reagents. For instance, if TBAF is causing basic side reactions, consider using a milder fluoride source. |
| TMS-Protected Alkyne Instability | 1. TMS-protected alkynes can be labile under both acidic and basic conditions, sometimes more so than TMS-protected alcohols.[12] | 1. For deprotection, mild basic conditions like potassium carbonate in methanol are often effective.[4]2. During synthesis, avoid strongly acidic or basic conditions if the TMS-alkyne needs to be preserved. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments involving the TMS group.
Protocol 1: Protection of a Primary Alcohol with TMSCl
This protocol describes the general procedure for the protection of a primary alcohol using trimethylsilyl chloride.
Materials:
-
Alcohol substrate
-
Trimethylsilyl chloride (TMSCl)
-
Triethylamine (Et3N) or Imidazole
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous DCM or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) or imidazole (1.2 eq) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add TMSCl (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude TMS-protected alcohol.
-
Purify the crude product by column chromatography on neutralized silica gel if necessary.
Protocol 2: Selective Deprotection of a TMS Ether using Mild Acid
This protocol outlines the selective cleavage of a TMS ether in the presence of more robust silyl ethers.
Materials:
-
TMS-protected substrate
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the TMS-protected substrate (1.0 eq) in a mixture of THF, acetic acid, and water (e.g., a 3:1:1 ratio).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protocol 3: Deprotection of a TMS Ether using TBAF
This protocol describes the use of tetrabutylammonium fluoride for the cleavage of a TMS ether.
Materials:
-
TMS-protected substrate
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the TMS-protected substrate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.1 eq) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Deprotection is usually rapid.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Visualization of Key Concepts
Diagram 1: TMS Protection and Deprotection Workflow
References
- 1. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
- 2. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.truegeometry.com [blog.truegeometry.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide: TMS vs. TIPS Protecting Groups for Ethynylbenzyl Alcohol
In the nuanced world of multi-step organic synthesis, particularly in drug development and materials science, the humble terminal alkyne of molecules like ethynylbenzyl alcohol presents a recurring challenge. Its acidic proton is incompatible with a vast array of common reagents, including organometallics, strong bases, and various nucleophiles. This necessitates the use of protecting groups, which act as temporary chemical shields. Among the most prevalent choices are silyl ethers, with trimethylsilyl (TMS) and triisopropylsilyl (TIPS) being two of the most frequently employed.
This guide offers an in-depth, data-supported comparison of TMS and TIPS as protecting groups for the terminal alkyne of ethynylbenzyl alcohol. We will delve into their distinct properties, provide detailed experimental protocols, and offer expert insights to guide your selection for optimal synthetic outcomes.
The Contenders: A Profile of TMS and TIPS
The fundamental difference between TMS and TIPS lies in steric hindrance. This single factor dictates their relative stability, ease of introduction, and the conditions required for their removal.[1][2]
-
Trimethylsilyl (TMS): Comprising a silicon atom bonded to three methyl groups, TMS is one of the smallest and most sterically accessible silyl protecting groups.[3][4] This low steric bulk allows for rapid reaction kinetics for both protection and deprotection.[1]
-
Triisopropylsilyl (TIPS): With three bulky isopropyl groups surrounding the silicon atom, the TIPS group is significantly more sterically hindered than TMS.[2][5] This bulkiness slows down its reactions but imparts a much greater stability to the protected alkyne, making it resilient to a broader range of chemical environments.[5][6]
Mechanism of Alkyne Silylation
The protection of a terminal alkyne with either TMS or TIPS follows a straightforward acid-base mechanism. First, a strong base deprotonates the terminal alkyne to form a reactive acetylide anion. This anion then acts as a nucleophile, attacking the electrophilic silicon atom of the silyl chloride (TMSCl or TIPSCl) in an SN2 reaction to form the protected silylalkyne.
Caption: General mechanism for the silylation of a terminal alkyne.
Head-to-Head Comparison: Experimental Showdown
The choice between TMS and TIPS protection hinges on a trade-off between ease of use and stability.
Protection Reaction
Protocol 1: TMS Protection of Ethynylbenzyl Alcohol [7]
-
Dissolve ethynylbenzyl alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert nitrogen atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 equiv., typically 1.6 M in hexanes) dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.
-
Add chlorotrimethylsilane (TMSCl, 1.2 equiv.) dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TIPS Protection of Ethynylbenzyl Alcohol [7]
-
Follow the same procedure as for TMS protection (Protocol 1), substituting chlorotriisopropylsilane (TIPSCl, 1.2 equiv.) for TMSCl.
-
Note that reaction times may be longer due to the increased steric hindrance of the TIPS group. Monitor carefully by TLC.
| Parameter | TMS Protection | TIPS Protection | Rationale & Insights |
| Reagents | n-BuLi, TMSCl | n-BuLi, TIPSCl | Standard conditions for acetylide formation and silylation. |
| Typical Time | 1-3 hours | 2-6 hours | The bulky isopropyl groups on TIPSCl slow the SN2 reaction. |
| Typical Yield | >95% | >90% | Both reactions are generally high-yielding. |
| Purification | Straightforward | Straightforward | The protected products are significantly less polar than the starting alcohol. |
Stability and Chemical Compatibility
This is where the two protecting groups diverge significantly. The greater steric bulk of the TIPS group provides substantially more protection against both acidic and basic hydrolysis.[2][6]
| Condition / Reagent | TMS Stability | TIPS Stability | Senior Scientist's Notes |
| Mild Base (e.g., K₂CO₃, MeOH) | Labile. [8][9][10] | Stable. [10] | This difference is the basis for selective deprotection. A TMS-alkyne can be cleaved while a TIPS-alkyne in the same molecule remains intact.[10] |
| Strong Base (e.g., LDA, Grignards) | Generally Stable | Very Stable | While stable, TMS groups can sometimes be labile to strongly basic conditions, especially with prolonged reaction times or elevated temperatures.[9] |
| Mild Acid (e.g., Acetic Acid) | Moderately Stable | Very Stable | TIPS ethers are significantly more resistant to acidic conditions than TMS ethers.[1][6] |
| Strong Acid (e.g., HCl, HI) | Labile. [11][12] | Moderately Stable | Both can be cleaved by strong acids, but TIPS offers greater resistance.[11][13] |
| Fluoride Ion (e.g., TBAF) | Very Labile. [14][15] | Labile. [7][16] | The Si-F bond is exceptionally strong, making fluoride the reagent of choice for cleaving most silyl ethers.[15][17] |
| Oxidizing/Reducing Agents | Generally Stable | Generally Stable | Both are compatible with a wide range of common oxidizing and reducing agents. |
Deprotection Reaction
The conditions required to remove the protecting group are a critical consideration for the overall synthetic plan.
Protocol 3: Deprotection of a TMS-protected Alkyne using K₂CO₃ [7][8]
-
Dissolve the TMS-protected ethynylbenzyl alcohol (1.0 equiv.) in methanol (MeOH).
-
Add potassium carbonate (K₂CO₃, 0.2-2.0 equiv.) to the solution.
-
Stir the mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the mixture, dilute with a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify by flash chromatography if necessary.
Protocol 4: Deprotection of a TIPS-protected Alkyne using TBAF [7]
-
Dissolve the TIPS-protected ethynylbenzyl alcohol (1.0 equiv.) in anhydrous THF at room temperature under an inert atmosphere.
-
Add tetrabutylammonium fluoride (TBAF, 1.1 equiv., typically 1.0 M solution in THF) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.
| Parameter | TMS Deprotection | TIPS Deprotection | Rationale & Insights |
| Mild Conditions | K₂CO₃ / MeOH[8] | N/A | The lability of the TMS group allows for very mild, fluoride-free deprotection.[8][9] |
| Standard Conditions | TBAF / THF[14] | TBAF / THF[7][16] | TBAF is highly effective for both, cleaving the strong Si-O bond via nucleophilic fluoride attack.[17][18][19] |
| Reaction Time | Typically < 1 hour | Typically 1-4 hours | The steric hindrance of the TIPS group makes the silicon atom less accessible to the fluoride nucleophile, slowing the reaction. |
| Selectivity | Can be removed in the presence of TIPS.[10] | Requires stronger conditions (e.g., TBAF, AgF, HF).[7][20] | This differential stability is a cornerstone of orthogonal protection strategies in complex molecule synthesis.[10][21] |
Visualizing the Synthetic Workflow
The following diagram illustrates the parallel synthetic pathways for the protection and deprotection of ethynylbenzyl alcohol using TMS and TIPS.
Caption: Comparative workflow for TMS and TIPS protection/deprotection.
Senior Application Scientist's Verdict
The decision to use TMS or TIPS is not about which is "better," but which is the right tool for the specific synthetic context.
Choose Trimethylsilyl (TMS) when:
-
You require a temporary protection for a single, high-yielding step.
-
The subsequent reaction conditions are mild (e.g., non-basic, non-acidic).
-
You need to perform a selective deprotection in the presence of bulkier silyl ethers like TBDMS or TIPS.[10]
-
Speed and ease of removal are paramount. Its lability is an asset for quick, final-step deprotections.[8][14]
Choose Triisopropylsilyl (TIPS) when:
-
The synthesis involves multiple steps with varied and potentially harsh conditions (e.g., strong bases, mild acids, organometallic reagents).[5][6]
-
Robustness and reliability are more critical than the speed of deprotection.
-
The substrate is part of a complex molecule where protecting group stability is essential to prevent unwanted side reactions and maximize overall yield.[22]
-
You are building a library of compounds and need a protecting group that can withstand a wide array of diversification reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 5. Silyl Groups - Gelest [technical.gelest.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. reddit.com [reddit.com]
- 10. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
- 13. synarchive.com [synarchive.com]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. redalyc.org [redalyc.org]
- 21. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 22. scielo.org.mx [scielo.org.mx]
A Comparative Guide to the Reactivity of 4-(trimethylsilylethynyl)benzyl alcohol and 4-ethynylbenzyl alcohol
In the landscape of synthetic chemistry, particularly within drug discovery and materials science, the choice of building blocks is paramount to the success of a synthetic route. Arylacetylene scaffolds are of significant interest due to their rigid structures and their utility in forming complex molecular architectures through reactions like Sonogashira coupling and azide-alkyne cycloadditions. This guide provides an in-depth comparison of two closely related yet functionally distinct arylacetylene building blocks: 4-(trimethylsilylethynyl)benzyl alcohol and its unprotected counterpart, 4-ethynylbenzyl alcohol. We will explore the fundamental differences in their reactivity, the strategic implications of the trimethylsilyl (TMS) protecting group, and provide experimental protocols to illustrate their applications.
Introduction: The Strategic Role of the Trimethylsilyl Group
At first glance, this compound and 4-ethynylbenzyl alcohol appear to be very similar molecules. Both possess a benzyl alcohol moiety and an ethynyl group, making them suitable for a variety of chemical transformations.[1][2] The critical difference lies in the presence of a trimethylsilyl (TMS) group on the terminal alkyne of this compound. This seemingly minor addition has profound implications for the reactivity and handling of the compound.
The acetylenic hydrogen in terminal alkynes, such as 4-ethynylbenzyl alcohol, is acidic and can be readily deprotonated by bases.[3][4] This acidity makes the terminal alkyne reactive in a variety of coupling reactions, but it can also lead to undesired side reactions, such as homocoupling (Glaser coupling), especially in the presence of copper catalysts.[5] Furthermore, the terminal alkyne can react with organometallic reagents like Grignard reagents.[6]
The TMS group in this compound serves as a protecting group for the terminal alkyne.[3][7] By replacing the acidic acetylenic proton with a bulky and chemically robust silyl group, the reactivity of the alkyne is temporarily masked.[8] This protection strategy offers several advantages:
-
Prevention of Undesired Side Reactions: The TMS group prevents homocoupling and other base-mediated side reactions.[8]
-
Enhanced Stability and Handling: TMS-protected alkynes are often more stable and easier to handle and purify than their terminal alkyne counterparts.[3]
-
Sequential Reactivity: The TMS group allows for selective reactions at other functional groups in the molecule without affecting the alkyne. It can be selectively removed later in the synthetic sequence to reveal the terminal alkyne for further transformations.[9][10]
The choice between these two reagents, therefore, depends on the specific synthetic strategy and the desired reaction outcome.
Comparative Reactivity in Key Transformations
The divergent reactivity of these two compounds is best illustrated by their behavior in two of the most common applications of alkynes in modern organic synthesis: the Sonogashira cross-coupling reaction and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[11][12][13]
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[12][14]
-
4-Ethynylbenzyl alcohol: This compound is a direct substrate for the Sonogashira coupling. The terminal alkyne readily reacts with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.[15] However, the reaction is susceptible to the formation of homocoupled diynes as a byproduct.[5]
-
This compound: In its protected form, this compound is generally unreactive in standard Sonogashira coupling conditions.[8] The C-Si bond is stable to the reaction conditions, which allows for Sonogashira coupling to occur at a different site in the molecule if one were present. To utilize the alkyne in a Sonogashira reaction, the TMS group must first be removed. This deprotection can be achieved in situ or in a separate step.[16][17] This two-step approach, while adding a step to the synthesis, can be advantageous in complex molecule synthesis where chemoselectivity is crucial.[18]
Table 1: Comparison of Reactivity in Sonogashira Coupling
| Feature | 4-Ethynylbenzyl alcohol | This compound |
| Reactivity | Directly reactive | Requires deprotection prior to coupling |
| Side Reactions | Prone to homocoupling | Homocoupling is prevented |
| Synthetic Strategy | Direct, one-step coupling | Staged or sequential coupling |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and specific reaction between a terminal alkyne and an azide to form a 1,4-disubstituted-1,2,3-triazole.[11][19][20]
-
4-Ethynylbenzyl alcohol: As a terminal alkyne, it is an ideal substrate for CuAAC reactions. It reacts readily with a wide variety of organic azides in the presence of a copper(I) catalyst to afford the corresponding triazole product in high yield.[21]
-
This compound: Similar to the Sonogashira coupling, the TMS-protected alkyne is unreactive in standard CuAAC conditions. The TMS group must be cleaved to generate the terminal alkyne before the cycloaddition can occur.[22] However, recent methodologies have been developed for the direct use of TMS-alkynes in CuAAC reactions, where the deprotection and cycloaddition occur in a one-pot fashion.[22] This approach can be selective for the TMS group over other silyl protecting groups.[22]
Table 2: Comparison of Reactivity in CuAAC
| Feature | 4-Ethynylbenzyl alcohol | This compound |
| Reactivity | Directly reactive | Requires deprotection or specialized one-pot conditions |
| Reaction Scope | Broadly applicable with various azides | Can be used for selective reactions |
| Synthetic Utility | "Click" ligation, bioconjugation | Controlled triazole formation |
Experimental Protocols
To provide a practical context for the discussed reactivity, the following are representative experimental protocols.
Deprotection of this compound
This protocol describes the removal of the TMS group to generate 4-ethynylbenzyl alcohol.
Workflow for TMS Deprotection
Caption: General workflow for the deprotection of this compound.
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in methanol.[23]
-
Add a catalytic amount of potassium carbonate (K₂CO₃) (e.g., 0.2 eq).[9][23]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[23]
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-ethynylbenzyl alcohol.
Sonogashira Coupling of 4-ethynylbenzyl alcohol with an Aryl Halide
This protocol outlines a typical Sonogashira coupling reaction.
Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira cross-coupling reaction.
Step-by-Step Protocol:
-
To a reaction vessel, add the aryl halide (1.0 eq), 4-ethynylbenzyl alcohol (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 eq), and copper(I) iodide (CuI) (0.04 eq).[15]
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).[15]
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical "click" reaction.
Workflow for CuAAC Reaction
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition.
Step-by-Step Protocol:
-
In a reaction flask, dissolve 4-ethynylbenzyl alcohol (1.0 eq) and the desired organic azide (1.0 eq) in a suitable solvent system, such as a 1:1 mixture of tert-butanol and water.[24]
-
To this solution, add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq).[24]
-
Add a freshly prepared solution of sodium ascorbate (0.05-0.10 eq) in water to the reaction mixture.[20][24]
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and 4-ethynylbenzyl alcohol is a strategic one that should be guided by the overall synthetic plan.
-
Choose 4-ethynylbenzyl alcohol for:
-
Direct and rapid synthesis where the terminal alkyne is the desired reactive site.
-
Applications in "click" chemistry for bioconjugation or materials science where simplicity and high yield are critical.[25]
-
When potential homocoupling can be minimized by careful control of reaction conditions.
-
-
Choose this compound for:
-
Multi-step syntheses where the alkyne needs to be protected while other transformations are carried out.
-
When avoiding homocoupling byproducts is essential for achieving high purity of the desired product.
-
Syntheses that require the sequential introduction of different groups via Sonogashira or other coupling reactions.
-
By understanding the nuanced reactivity differences imparted by the TMS protecting group, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in their research and development endeavors.
References
- 1. a2bchem.com [a2bchem.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Trimethylsilyl | TMS Definition, Structure & Protecting Groups | Study.com [study.com]
- 8. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. broadpharm.com [broadpharm.com]
- 21. 4-Ethynylbenzyl alcohol 97 10602-04-7 [sigmaaldrich.com]
- 22. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 23. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 24. benchchem.com [benchchem.com]
- 25. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
A Comparative Guide to Spectroscopic Analysis for Confirming TMS Deprotection of 4-(trimethylsilylethynyl)benzyl alcohol
Introduction: The Critical Role of Protecting Groups in Synthesis
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the use of protecting groups is a cornerstone strategy. These molecular scaffolds temporarily mask reactive functional groups, preventing undesired side reactions and enabling precise chemical transformations. The trimethylsilyl (TMS) group is frequently employed to protect terminal alkynes due to its straightforward installation, general stability to various reaction conditions, and, most importantly, its clean and efficient removal.[1] The deprotection step, however, is a critical juncture that requires rigorous verification. Incomplete removal of the TMS group can lead to impurities that complicate downstream processes and compromise the final product's integrity.
This guide provides an in-depth comparison of common spectroscopic techniques used to confirm the successful deprotection of a model substrate, 4-(trimethylsilylethynyl)benzyl alcohol, to yield 4-ethynylbenzyl alcohol. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols for researchers, chemists, and quality control professionals.
The Transformation: Unmasking the Terminal Alkyne
The reaction at the heart of our analysis is the cleavage of a silicon-carbon bond to liberate the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions.[2][3] A common and effective method involves the use of potassium carbonate in methanol, which is valued for its low cost and simple workup procedure.[4][5]
Figure 1: General reaction scheme for the deprotection of this compound.
Comparative Spectroscopic Analysis
The choice of analytical technique often depends on available instrumentation, required certainty, and desired throughput. Here, we compare the most effective methods for confirming the conversion of the TMS-protected alkyne to its terminal form.
¹H NMR Spectroscopy: The Gold Standard for Structural Detail
Proton NMR is arguably the most informative method, providing a detailed structural fingerprint of the molecule. The transition from starting material to product is marked by two unambiguous changes.
Causality of Spectral Changes:
-
Disappearance of the TMS Signal: The most prominent change is the complete disappearance of a sharp singlet at approximately 0.25 ppm. This signal corresponds to the nine equivalent protons of the trimethylsilyl group, and its absence is definitive proof of successful deprotection.
-
Appearance of the Alkynyl Proton: Concurrently, a new singlet appears in the region of 3.0-3.5 ppm. This signal represents the newly formed terminal alkyne proton (C≡C-H). Its integration value of 1H relative to other protons in the molecule confirms the transformation.
The signals for the aromatic protons (a doublet of doublets, ~7.2-7.5 ppm) and the benzylic methylene protons (-CH₂OH, ~4.6 ppm) will remain, though they may experience subtle shifts due to the change in the electronic environment of the alkyne substituent.
Table 1: Comparative ¹H NMR Data
| Assignment | This compound (Starting Material) | 4-ethynylbenzyl alcohol (Product) | Key Observation |
|---|---|---|---|
| Si(CH₃)₃ | ~0.25 ppm (s, 9H) | Absent | Disappearance |
| C≡C-H | Absent | ~3.1-3.3 ppm (s, 1H) | Appearance |
| Ar-H | ~7.4-7.5 ppm (m, 4H) | ~7.2-7.4 ppm (m, 4H) | Minor Shift |
| CH₂OH | ~4.6 ppm (s, 2H) | ~4.6 ppm (s, 2H) | Minimal Change |
| OH | Variable | Variable | Broad singlet |
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dried reaction product.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it (note: this is the reference TMS, not the protecting group).
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the internal standard to its known chemical shift.
-
Analysis: Integrate all peaks and assign them to the corresponding protons. Confirm the absence of the Si(CH₃)₃ signal and the presence of the C≡C-H signal with the correct integration.
Infrared (IR) Spectroscopy: Rapid and Definitive Functional Group Identification
IR spectroscopy is an exceptionally fast and powerful technique for identifying the presence or absence of specific functional groups. For this transformation, it provides a clear and immediate diagnostic test.
Causality of Spectral Changes: The key to using IR is the appearance of the terminal alkyne C-H bond. This bond gives rise to a characteristic stretching vibration that is absent in the TMS-protected starting material.
-
Appearance of ≡C-H Stretch: A sharp, strong absorption band appears between 3330-3270 cm⁻¹. This peak is highly diagnostic for a terminal alkyne and its presence is strong evidence of successful deprotection.[6]
-
Presence of C≡C Stretch: Both the starting material and the product will exhibit a carbon-carbon triple bond stretch in the 2260-2100 cm⁻¹ region.[7] While this peak confirms the alkyne is present, it is the appearance of the ≡C-H stretch that confirms it is terminal.
Table 2: Key Diagnostic IR Absorptions
| Vibrational Mode | This compound (Starting Material) | 4-ethynylbenzyl alcohol (Product) | Key Observation |
|---|---|---|---|
| ≡C-H Stretch | Absent | ~3300 cm⁻¹ (Strong, Sharp) | Appearance |
| C≡C Stretch | ~2150 cm⁻¹ (Weak to Medium) | ~2110 cm⁻¹ (Weak to Medium) | Presence/Slight Shift |
| O-H Stretch | ~3400-3200 cm⁻¹ (Broad) | ~3400-3200 cm⁻¹ (Broad) | No Change |
| sp³ C-H Stretch | ~2960 cm⁻¹ | Absent | Disappearance |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Analysis
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in air.
-
Sample Application: Place a small amount (a few milligrams) of the dry, solid product directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16 or 32 scans for a high-quality result.
-
Analysis: Examine the spectrum for the appearance of a sharp peak around 3300 cm⁻¹. Compare the spectrum to that of the starting material to confirm the change.
Mass Spectrometry: Unambiguous Molecular Weight Confirmation
Mass spectrometry provides the most direct evidence of the chemical transformation by measuring the molecular weight of the analyte. The removal of the TMS group (C₃H₉Si, MW: 73.19) and the addition of a proton results in a significant mass difference.
Causality of Spectral Changes:
-
Molecular Ion Peak (M⁺): The most crucial data point is the mass of the molecular ion. The starting material has a molecular weight of 204.34 g/mol [8], while the product has a molecular weight of 132.16 g/mol [9]. Observing a base peak or molecular ion peak at m/z 132 confirms the product's formation.
-
Fragmentation Patterns: The starting material often exhibits characteristic fragments, such as a strong peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, and an M-15 peak (m/z 189) from the loss of a methyl group.[10][11] The absence of these fragments in the product's spectrum further validates the deprotection.
Table 3: Comparative Mass Spectrometry Data
| Parameter | This compound (Starting Material) | 4-ethynylbenzyl alcohol (Product) | Key Observation |
|---|---|---|---|
| Molecular Weight | 204.34 g/mol | 132.16 g/mol | Mass decrease of 72.18 u |
| Expected [M+H]⁺ | 205.10 | 133.06 | Confirmation of product mass |
| Key Fragments | m/z 189 ([M-CH₃]⁺), m/z 73 ([Si(CH₃)₃]⁺) | Fragments related to benzyl/alkyne structure | Disappearance of TMS fragments |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the crude or purified product in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms) coupled to a mass spectrometer (electron ionization source is common). Set an appropriate temperature gradient for the GC oven to separate the product from any residual starting material or byproducts.
-
Injection and Acquisition: Inject 1 µL of the sample solution. The GC will separate the components, which are then ionized and analyzed by the mass spectrometer.
-
Analysis: Analyze the mass spectrum corresponding to the product's retention time. Confirm the molecular ion peak at m/z 132 and the absence of a peak at m/z 204 (starting material).
¹³C NMR Spectroscopy: A Complementary View
While ¹H NMR is often sufficient, ¹³C NMR provides further confirmation by probing the carbon skeleton of the molecule.
Causality of Spectral Changes:
-
Disappearance of TMS Carbons: The signal for the three equivalent methyl carbons of the TMS group, typically found near 0 ppm, will be absent in the product spectrum.
-
Shift of Alkyne Carbons: The two sp-hybridized carbons of the alkyne will shift upon deprotection. In the starting material, the signals are around 105 ppm (Si-C≡) and 92 ppm (≡C-Ar). In the product, they shift to approximately 83 ppm (≡C-H) and 78 ppm (≡C-Ar).[12][13] These shifts are due to the change in substituent from a silyl group to a hydrogen atom.
Table 4: Comparative ¹³C NMR Data
| Assignment | This compound (Starting Material) | 4-ethynylbenzyl alcohol (Product) | Key Observation |
|---|---|---|---|
| Si(CH₃)₃ | ~0.0 ppm | Absent | Disappearance |
| C≡C | ~105, 92 ppm | ~83, 78 ppm | Significant Shift |
| Ar-C | ~122-132 ppm | ~122-132 ppm | Minor Shifts |
| CH₂OH | ~64 ppm | ~64 ppm | Minimal Change |
Integrated Workflow and Summary
A robust analytical workflow ensures confidence in the reaction outcome. The process begins with the chemical reaction and concludes with a multi-faceted spectroscopic confirmation.
Figure 2: A self-validating workflow for TMS deprotection and spectroscopic confirmation.
Conclusion and Recommendations
Confirming the complete deprotection of a TMS-protected alkyne is essential for synthetic success. While each spectroscopic technique offers valuable information, a combined approach provides the highest level of confidence.
-
For rapid, qualitative screening: IR spectroscopy is unparalleled. The appearance of the sharp ≡C-H stretch around 3300 cm⁻¹ is a fast and reliable indicator that the reaction has proceeded.
-
For unambiguous structural confirmation: ¹H NMR spectroscopy is the method of choice. The simultaneous disappearance of the Si(CH₃)₃ signal and appearance of the ≡C-H proton signal provides definitive proof of the transformation and allows for quantification of purity.
-
For absolute mass verification: Mass spectrometry is definitive. It directly confirms the change in molecular weight, leaving no doubt about the removal of the TMS group.
For GMP environments and drug development, a combination of ¹H NMR and Mass Spectrometry is recommended to provide orthogonal verification of both structure and molecular weight, ensuring the highest standards of scientific integrity and product quality.
References
- 1. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. benchchem.com [benchchem.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 8. 4-(三甲基硅基乙炔基)苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. che.hw.ac.uk [che.hw.ac.uk]
- 13. rsc.org [rsc.org]
A Comparative Guide to Catalysts for the Sonogashira Coupling of 4-(trimethylsilylethynyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction stands as a cornerstone in the synthesis of complex organic molecules, prized for its efficiency in forging carbon-carbon bonds between sp² and sp hybridized carbons.[1] This reaction is particularly valuable in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] A key substrate in many of these syntheses is 4-(trimethylsilylethynyl)benzyl alcohol, a versatile building block that incorporates a protected alkyne and a functionalizable benzyl alcohol moiety. The success of the Sonogashira coupling of this substrate with aryl halides is critically dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Understanding the Catalytic Landscape: A Comparative Analysis
The choice of catalyst for the Sonogashira reaction dictates not only the yield and reaction rate but also the reaction's tolerance to various functional groups and its environmental footprint. The catalysts can be broadly categorized into homogeneous and heterogeneous systems, with further distinctions based on the use of a copper co-catalyst.
Homogeneous Catalysts: The Workhorses of Sonogashira Coupling
Homogeneous palladium complexes are the most widely used catalysts for the Sonogashira reaction. Their high activity and solubility in common organic solvents ensure efficient catalysis.
1. Traditional Palladium/Copper Systems:
The classical Sonogashira reaction employs a palladium catalyst, typically with phosphine ligands, in conjunction with a copper(I) co-catalyst.[2]
-
Pd(PPh₃)₄ and PdCl₂(PPh₃)₂: These are the most common palladium sources. Pd(PPh₃)₄ is a Pd(0) complex, while PdCl₂(PPh₃)₂ is a Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. While both are effective, PdCl₂(PPh₃)₂ is often preferred due to its higher stability to air and moisture.[3][4] The copper(I) salt, usually CuI, is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[2]
2. Copper-Free Systems:
A significant advancement in Sonogashira chemistry has been the development of copper-free protocols. The elimination of copper is desirable to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification, which is particularly important in pharmaceutical synthesis.[5][6]
-
Palladium with Bulky Electron-Rich Ligands: In the absence of copper, the choice of ligand on the palladium center becomes crucial. Bulky, electron-rich phosphine ligands, such as those used in Buchwald-Hartwig amination, can promote the catalytic cycle. A notable example is the use of [DTBNpP]Pd(crotyl)Cl, an air-stable precatalyst, which has been shown to be effective for room-temperature, copper-free Sonogashira couplings.[5]
-
N-Heterocyclic Carbene (NHC) Palladium Complexes: NHC ligands have emerged as powerful alternatives to phosphines. They form highly stable and active palladium complexes that can catalyze Sonogashira reactions under mild, copper-free conditions.[7][8][9][10][11] These catalysts often exhibit excellent functional group tolerance.
Heterogeneous Catalysts: The Path to Sustainable Synthesis
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, leading to more sustainable and cost-effective processes.
-
Palladium on Solid Supports: Palladium nanoparticles supported on various materials such as activated carbon (Pd/C), silica (e.g., MCM-41), or polymers have been successfully employed in Sonogashira couplings.[1][12][13] These catalysts can often be used in greener solvents like water and can be easily separated from the reaction mixture for recycling. However, leaching of palladium into the product can sometimes be a concern.
Performance Comparison of Catalysts
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂ / CuI | Iodobenzene | Propargyl alcohol | Et₃N | Ionic Liquid | 55 | 3 | 80 | [14] |
| Pd(PPh₃)₄ / CuI | 4-Iodotoluene | Phenylacetylene | Et₃N | THF | RT | 1.5 | 97 | [4] |
| [DTBNpP]Pd(crotyl)Cl | 4-Bromoanisole | Phenylacetylene | TMP | DMSO | RT | 2 | 97 | [5] |
| Pd-NHC Complex | Aryl bromides | Phenylacetylene | K₂CO₃ | DMF | 100 | - | Good | [9] |
| Nanosized MCM-41-Pd / CuI | 4-Iodotoluene | Phenylacetylene | Et₃N | Toluene | 50 | 1 | 98 | [1] |
| Pd/C (Copper-free) | Aryl iodides | Phenylacetylene | K₂CO₃ | Ethanol | Reflux | 6 | Excellent | [12] |
Note: The data presented is collated from different sources and for analogous substrates. Direct comparison should be made with caution as reaction conditions vary. RT = Room Temperature.
Experimental Protocols
Below are detailed, step-by-step methodologies for representative Sonogashira coupling reactions.
Protocol 1: Traditional Palladium/Copper Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of an aryl iodide with this compound using a classic Pd/Cu system.
Materials:
-
Aryl iodide (e.g., 4-iodoaniline) (1.0 equiv)
-
This compound (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling with an N-Heterocyclic Carbene (NHC) Palladium Catalyst
This protocol offers a copper-free alternative, which can be advantageous for sensitive substrates and for simplifying purification.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole) (1.0 equiv)
-
This compound (1.2 equiv)
-
NHC-Palladium Complex (e.g., [IPr]Pd(allyl)Cl) (1-2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl bromide, this compound, the NHC-palladium complex, and potassium carbonate.
-
Add anhydrous DMF.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction: Mechanism and Workflow
To better understand the intricacies of the Sonogashira reaction, the following diagrams illustrate the catalytic cycle and a general experimental workflow.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Caption: A generalized workflow for a Sonogashira coupling experiment.
Conclusion
The selection of an appropriate catalyst is paramount for a successful Sonogashira coupling with this compound. Traditional palladium/copper systems offer reliability and high yields, while modern copper-free alternatives, particularly those employing N-heterocyclic carbene ligands, provide a cleaner reaction profile. For applications where sustainability and catalyst reuse are critical, heterogeneous palladium catalysts present a compelling option. By carefully considering the factors outlined in this guide and utilizing the provided protocols as a starting point, researchers can optimize their synthetic strategies and efficiently access the desired coupled products.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. d-nb.info [d-nb.info]
- 4. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Soft Heteroleptic N-Heterocyclic Carbene Palladium(II) Species for Efficient Catalytic Routes to Alkynones via Carbonylative Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. journals.najah.edu [journals.najah.edu]
- 11. Carbamoyl-Substituted N-Heterocyclic Carbene Complexes of Palladium(II): Application to Sonogashira Cross-Coupling Reactions | CoLab [colab.ws]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Analysis of 4-(trimethylsilylethynyl)benzyl alcohol Reaction Mixtures: C18 vs. Phenyl-Hexyl Stationary Phases
For researchers engaged in the synthesis of complex molecules, particularly within drug development, the Sonogashira coupling stands as a cornerstone reaction for the formation of carbon-carbon bonds.[1] The introduction of silyl-protected alkynes, such as 4-(trimethylsilylethynyl)benzyl alcohol, is a common strategy to facilitate these couplings and subsequent transformations.[2][3] However, the very nature of these reactions—often involving a cocktail of starting materials, catalysts, products, and potential byproducts—presents a significant analytical challenge. Monitoring the progress of such a reaction and assessing the purity of the final product requires a robust and selective High-Performance Liquid Chromatography (HPLC) method.
This guide provides an in-depth comparison of two common reversed-phase HPLC stationary phases—the ubiquitous C18 and the alternative Phenyl-Hexyl—for the analysis of a typical this compound Sonogashira reaction mixture. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal analytical approach for their needs.
The Analytical Challenge: A Complex Reaction Mixture
A standard Sonogashira coupling to produce this compound typically involves the reaction of an aryl halide (e.g., 4-iodobenzyl alcohol) with a silyl-protected alkyne (trimethylsilylacetylene) in the presence of a palladium catalyst and a copper(I) co-catalyst.[1] Consequently, the reaction mixture is a complex matrix containing:
-
Product: this compound
-
Starting Materials: 4-iodobenzyl alcohol and trimethylsilylacetylene
-
Potential Byproducts:
A critical consideration in the development of an HPLC method for this analysis is the stability of the trimethylsilyl (TMS) protecting group. TMS-protected alkynes are known to be labile under both acidic and basic conditions, which can lead to in-situ deprotection.[6] This necessitates careful control over the mobile phase pH to ensure the analytical data accurately reflects the composition of the reaction mixture.
Comparative Analysis of Stationary Phases
The choice of stationary phase is paramount in achieving the desired separation. Here, we compare the performance of a traditional C18 column with a Phenyl-Hexyl column.
C18 Column: The Hydrophobic Workhorse
C18, or octadecylsilane, columns separate analytes primarily based on hydrophobic interactions.[7] Nonpolar compounds are retained longer than polar compounds. While highly effective for a wide range of applications, its selectivity for compounds with similar hydrophobicity but different structural features (like the presence of aromatic rings or alkynes) can be limited.
Phenyl-Hexyl Column: A Dual-Mode Separation
Phenyl-Hexyl columns offer a unique selectivity profile by providing both hydrophobic interactions (from the hexyl chain) and π-π interactions (from the phenyl group).[8][9][10] This dual-mode retention mechanism can be particularly advantageous for separating aromatic compounds and molecules containing π-systems, such as the alkyne in our target analyte.[11][12] The choice of organic modifier in the mobile phase can further modulate this selectivity; methanol tends to enhance π-π interactions, while acetonitrile can suppress them.[12][13]
Experimental Protocols
The following protocols outline the step-by-step methodology for analyzing the Sonogashira reaction mixture using both a C18 and a Phenyl-Hexyl column.
Sample Preparation
-
Reaction Quenching: At the desired time point, withdraw an aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water. The dilution factor may need to be adjusted based on the concentration of the reaction.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (chosen to capture the aromatic chromophores of the key analytes).[14]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
| Time (min) | %B |
| 0.0 | 40 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 40 |
| 20.0 | 40 |
Column Specifications
-
C18 Column: A high-quality, end-capped C18 column with dimensions of 4.6 x 150 mm and a 5 µm particle size.
-
Phenyl-Hexyl Column: A Phenyl-Hexyl column with the same dimensions and particle size for a direct comparison.
Results and Discussion: A Comparative Overview
The following table summarizes the expected retention times for the key components of the reaction mixture on both the C18 and Phenyl-Hexyl columns. This data is illustrative, based on the known separation principles of these columns.
| Compound | Structure | C18 Retention Time (min) | Phenyl-Hexyl Retention Time (min) |
| Trimethylsilylacetylene | C--INVALID-LINK--(C)C#C | ~2.5 | ~2.8 |
| 4-Iodobenzyl alcohol | O(C1=CC=C(I)C=C1)C | ~8.2 | ~9.5 |
| 4-Ethynylbenzyl alcohol | O(C1=CC=C(C#C)C=C1)C | ~7.5 | ~8.8 |
| This compound | C--INVALID-LINK--(C)C#CC1=CC=C(CO)C=C1 | ~10.5 | ~11.5 |
| 1,4-bis(trimethylsilyl)buta-1,3-diyne | C--INVALID-LINK--(C)C#CC#C--INVALID-LINK--(C)C | ~12.8 | ~13.5 |
Analysis of Separation Performance
On the C18 column , the elution order is primarily dictated by hydrophobicity. The highly nonpolar homocoupled byproduct, 1,4-bis(trimethylsilyl)buta-1,3-diyne, is expected to be the most retained species. The product, this compound, is more retained than the starting material, 4-iodobenzyl alcohol, due to the increased nonpolar character from the trimethylsilyl group.
The Phenyl-Hexyl column is anticipated to provide greater overall retention for all aromatic and alkyne-containing compounds due to the additional π-π interactions.[10][11] This can lead to better separation from any early-eluting, non-aromatic impurities. More significantly, the alternative selectivity of the Phenyl-Hexyl phase can improve the resolution between closely eluting aromatic species, such as the product and the starting material, 4-iodobenzyl alcohol. The increased retention and potential for altered elution order make the Phenyl-Hexyl column a powerful tool for method development, especially when the C18 column provides inadequate separation.
Visualizing the Workflow and Components
To better illustrate the experimental process and the relationships between the compounds in the reaction mixture, the following diagrams are provided.
Caption: Workflow of Sonogashira reaction and subsequent HPLC analysis.
Caption: Key components in the Sonogashira reaction mixture.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. By analyzing a mixture of authentic standards of the starting materials, the desired product, and any known byproducts, the identity of each peak in the chromatogram of the reaction mixture can be confirmed by retention time matching. Furthermore, the use of a photodiode array (PDA) detector allows for the comparison of UV spectra, providing an additional layer of confirmation for peak identity and purity.
The lability of the TMS group is a key consideration.[6] If the peak corresponding to the deprotected product (4-ethynylbenzyl alcohol) is observed, it is crucial to determine if it is present in the reaction mixture or if it is an artifact of the analytical method. This can be investigated by altering the mobile phase conditions (e.g., comparing a neutral mobile phase to one with a small amount of acid or base) or by analyzing a pure standard of the TMS-protected product to see if it degrades under the analytical conditions.
Conclusion and Recommendations
Both C18 and Phenyl-Hexyl columns can be effectively used for the analysis of this compound reaction mixtures.
-
A C18 column is a reliable choice for routine analysis, providing good separation based on hydrophobicity. It is an excellent starting point for method development.
-
A Phenyl-Hexyl column should be considered when the C18 column fails to provide adequate resolution, particularly between the main product and other aromatic components of the mixture. Its unique selectivity, derived from π-π interactions, offers a powerful alternative for optimizing the separation.
For comprehensive method development, it is recommended to screen both column types and potentially evaluate different organic modifiers (acetonitrile vs. methanol) to achieve the optimal separation for a specific reaction mixture. By understanding the underlying principles of these stationary phases and the chemical nature of the analytes, researchers can confidently develop robust and reliable HPLC methods to support their synthetic efforts.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. depts.washington.edu [depts.washington.edu]
- 6. researchgate.net [researchgate.net]
- 7. halocolumns.com [halocolumns.com]
- 8. separationmethods.com [separationmethods.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 11. halocolumns.com [halocolumns.com]
- 12. hplc.eu [hplc.eu]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 4-(Trimethylsilylethynyl)benzyl alcohol: A Comparative Performance Analysis in Key Solvent Systems
This guide offers an in-depth technical analysis of 4-(trimethylsilylethynyl)benzyl alcohol, a versatile bifunctional building block crucial in medicinal chemistry and materials science. As researchers and drug development professionals, our choice of solvent is not merely a matter of dissolution; it is a critical parameter that dictates reaction efficiency, product purity, and compound stability. This document moves beyond simple catalog data to provide a comparative analysis of this reagent's performance in various solvent systems, supported by established chemical principles and literature-derived data. We will explore the causality behind solvent selection for key transformations and compare its performance against practical alternatives.
Physicochemical Properties and Solubility Profile
This compound possesses a unique amphiphilic character. The molecule combines a nonpolar, sterically bulky trimethylsilyl (TMS) protected alkyne with a polar benzyl alcohol moiety. This duality governs its solubility and dictates the choice of appropriate solvent systems for subsequent reactions.
Table 1: Estimated Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate (EtOAc) | High | These solvents effectively solvate both the polar alcohol and the nonpolar TMS-alkyne portions of the molecule, offering an excellent balance for dissolution. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting nature of these solvents ensure excellent solubility. DMF, in particular, is a common choice for reactions involving this substrate. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solvent interacts favorably with the phenyl ring of the substrate via π-π stacking, and the nonpolar nature solubilizes the TMS group. The polar alcohol group may limit very high solubility. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | The alcohol solvents can hydrogen bond with the substrate's hydroxyl group. However, solubility is contingent on reaction conditions, as basic additives can cause deprotection (see Section 3). |
| Nonpolar Aliphatic | Hexanes, Heptane | Low | The significant polarity imparted by the benzyl alcohol group prevents effective dissolution in purely aliphatic, nonpolar solvents. |
| Aqueous | Water | Very Low | The molecule is predominantly organic in character and lacks sufficient hydrogen bonding capability to overcome the hydrophobic nature of the phenyl and TMS-ethynyl groups for significant aqueous solubility. |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
A primary application for this compound is the Sonogashira cross-coupling reaction, which forms a C(sp)-C(sp²) bond between the alkyne and an aryl or vinyl halide. The TMS group serves as a protecting group for the terminal alkyne, preventing the undesired homocoupling (Glaser coupling) that can plague reactions with terminal alkynes. The choice of solvent is paramount for this transformation.[1]
The solvent must:
-
Solubilize the aryl halide, the silyl-alkyne, the base, and the catalyst system.
-
Facilitate the catalytic cycle without deactivating the palladium or copper catalysts.
-
Remain inert under the reaction conditions.
Table 2: Comparative Performance in Sonogashira Coupling
| Solvent | Typical Base | Relative Rate | Expected Yield | Causality & Field Insights |
| Tetrahydrofuran (THF) | Triethylamine (TEA), Diisopropylamine (DIPA) | Good | Good to Excellent | THF is a moderately polar aprotic solvent that provides excellent solubility for a wide range of organic substrates and reagents. Its lower boiling point (66 °C) simplifies product isolation. It is a workhorse solvent for Sonogashira couplings, especially when mild conditions are required.[1] |
| Dimethylformamide (DMF) | TEA, DIPA | Excellent | Good to Excellent | DMF is a highly polar aprotic solvent that can accelerate the reaction rate, likely by stabilizing charged intermediates in the catalytic cycle. However, its high boiling point (153 °C) can make removal challenging and may require higher temperatures, which can sometimes lead to catalyst decomposition. |
| Toluene | TEA | Moderate to Good | Good | As a nonpolar solvent, toluene is particularly useful for reactions with very nonpolar substrates. It is less effective at solubilizing the amine base and catalyst salts, which can sometimes slow the reaction. It is a good choice when avoiding more polar, potentially reactive solvents is necessary. |
| Acetonitrile (ACN) | TEA | Good | Good | ACN is a polar aprotic solvent that can be a suitable alternative to DMF, offering good reaction rates with an easier workup due to its lower boiling point (82 °C). |
Stability Profile: The Lability of the TMS Group
A critical performance characteristic of this compound is the stability of the TMS protecting group. The silicon-carbon bond of the alkyne is susceptible to cleavage under both basic and acidic conditions, with basic conditions being the most common cause of unintentional deprotection.[2]
-
Aprotic Solvents (THF, Toluene, DMF, DCM): In the absence of strong acids or bases, the compound is highly stable in these solvents. This is why they are the preferred media for reactions like the Sonogashira coupling where the TMS group must remain intact.
-
Protic Solvents (Methanol, Ethanol): The use of protic solvents, especially alcohols, with an added base (even a mild one like K₂CO₃ or an amine) is a standard method for TMS deprotection.[3] Therefore, these solvent systems are generally incompatible if protection is desired. A reaction mixture containing an amine base in ethanol, for example, can lead to significant deprotection over the course of the reaction.[3]
-
Fluoride Ion Sources (e.g., TBAF in THF): Tetrabutylammonium fluoride (TBAF) is a highly efficient reagent for TMS group removal due to the high affinity of fluoride for silicon. This deprotection is typically rapid and high-yielding in a solvent like THF.
Comparison with Key Alternatives
The choice of this compound should be weighed against its closest alternatives, each with a distinct profile of reactivity and stability.
Table 3: Comparison with Alternative Reagents
| Reagent | Structure | Key Advantage | Key Disadvantage | Optimal Use Case |
| This compound (TMS-protected) | C--INVALID-LINK--(C)C#Cc1ccc(CO)cc1 | Readily available, cost-effective, easily deprotected under mild conditions. | Susceptible to cleavage by mild base, limiting compatibility with some reaction conditions.[2] | When a labile protecting group is desired for a straightforward, two-step coupling/deprotection sequence. |
| 4-Ethynylbenzyl alcohol (Unprotected) | OCc1ccc(C#C)cc1 | No deprotection step required; one less synthetic step. | Prone to homocoupling (Glaser coupling) side reactions in Sonogashira protocols, often requiring modified, copper-free conditions. | In copper-free Sonogashira reactions or when the terminal alkyne is needed for other transformations like "click" chemistry. |
| (4-((Triisopropylsilyl)ethynyl))benzyl alcohol (TIPS-protected) | CC(C)--INVALID-LINK--C)(C(C)C)C#Cc1ccc(CO)cc1 | Significantly more stable to basic conditions than the TMS analogue due to steric hindrance.[2] | More expensive; deprotection requires harsher conditions (typically TBAF), which may not be compatible with other functional groups. | In multi-step syntheses where the protecting group must survive basic reaction conditions before its intended removal. |
Experimental Protocols
The following protocols are provided as self-validating systems, incorporating in-process checks to ensure reaction success.
Protocol 1: General Sonogashira Coupling in THF
-
Objective: To couple this compound with an aryl bromide.
-
Rationale: THF is chosen for its excellent solvent properties and ease of removal. Triethylamine acts as both the base and a co-solvent. Rigorous deoxygenation is critical to prevent catalyst decomposition and alkyne homocoupling.
-
Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and copper(I) iodide (0.10 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed THF (approx. 0.2 M concentration relative to aryl bromide) followed by anhydrous, degassed triethylamine (3.0 equiv) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
In-Process Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Protocol 2: TMS Deprotection in Methanol
-
Objective: To remove the TMS group to yield 4-ethynylbenzyl alcohol.
-
Rationale: Anhydrous potassium carbonate in methanol provides a mild, effective, and economical method for TMS cleavage.
-
Methodology:
-
Dissolve the silyl-protected starting material (1.0 equiv) in anhydrous methanol (approx. 0.1 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 0.2 equiv).
-
Stir the mixture at room temperature.
-
In-Process Check: Monitor the reaction by TLC. The product, 4-ethynylbenzyl alcohol, will have a lower Rf value than the starting material in a typical ethyl acetate/hexanes system. The reaction is often complete within 1-3 hours.
-
Once the starting material is consumed, neutralize the mixture by adding a few drops of acetic acid or dilute HCl.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Validation: Confirm the absence of the TMS peak (singlet, ~0.25 ppm) and the appearance of the terminal alkyne proton (singlet, ~3.1 ppm) by ¹H NMR.
-
References
A Comparative Guide to the Electrochemical Properties of Polymers Derived from 4-(Trimethylsilylethynyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of electroactive polymers, the search for materials with tunable properties, good processability, and robust performance is perpetual. Polymers derived from 4-(trimethylsilylethynyl)benzyl alcohol, specifically their desilylated form, poly(4-ethynylbenzyl alcohol), represent an intriguing class of functionalized polyacetylenes. This guide provides a comparative analysis of the electrochemical properties of this polymer, contextualized against two industry-standard conductive polymers: Poly(3-hexylthiophene) (P3HT) and Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). This document synthesizes available experimental data to offer a comparative overview for researchers exploring novel conductive materials.
Introduction to the Polymers
Poly(4-ethynylbenzyl alcohol): A Functionalized Polyacetylene
Poly(4-ethynylbenzyl alcohol) is a conjugated polymer belonging to the polyacetylene family. The presence of the hydroxyl group in the benzyl substituent offers a site for further functionalization, potentially influencing its solubility, processability, and electrochemical behavior. The precursor, poly(this compound), is typically synthesized first, followed by a desilylation step to yield the final active polymer. While research on its electrochemical properties is emerging, its structural similarity to other substituted polyacetylenes suggests potential for interesting electronic and redox characteristics.
Poly(3-hexylthiophene) (P3HT): The Workhorse of Organic Electronics
P3HT is one of the most extensively studied p-type semiconducting polymers.[1] Its popularity stems from its good solubility in organic solvents, excellent film-forming properties, and relatively high charge carrier mobility.[2] P3HT has a well-defined redox chemistry and its electrochemical properties have been thoroughly characterized, making it an excellent benchmark for comparison.
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS): The Standard for Conductive Coatings
PEDOT:PSS is a commercially available conductive polymer dispersion known for its high conductivity, transparency, and excellent film-forming capabilities from aqueous solutions.[3][4] It is a composite material where the conductive PEDOT is charge-compensated by the water-soluble PSS.[5] The ease of processing and high conductivity of PEDOT:PSS have made it a ubiquitous material in a wide range of applications, including antistatic coatings, transparent electrodes, and in bioelectronics.[4][5]
Comparative Electrochemical Properties
A direct quantitative comparison of the electrochemical properties is challenging due to the limited availability of specific experimental data for poly(4-ethynylbenzyl alcohol). However, by drawing on data from its isomer, poly(2-ethynylbenzyl alcohol)[6], and the broader class of functionalized polyacetylenes, a qualitative and estimated comparison can be made.
| Property | Poly(4-ethynylbenzyl alcohol) (Estimated/Inferred) | Poly(3-hexylthiophene) (P3HT) | Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) |
| Conductivity | Expected to be in the semiconducting range, likely lower than P3HT and significantly lower than PEDOT:PSS. | 10⁻⁵ - 10⁻³ S/cm (undoped) | 10⁻⁴ - 10³ S/cm |
| Redox Behavior | Likely exhibits irreversible electrochemical behavior, as observed in its 2-isomer.[6] | Reversible p-doping (oxidation) process.[7] | Reversible p-doping (oxidation) process. |
| Oxidation Potential (vs. Fc/Fc⁺) | Not explicitly reported. | ~0.5 - 0.7 V[8] | Not typically measured by CV due to high doping level. |
| Processability | Soluble in common organic solvents.[9] | Soluble in common organic solvents like chloroform and chlorobenzene.[2] | Water-dispersible.[5] |
| Stability | Substituted polyacetylenes can have improved stability over unsubstituted polyacetylene.[10] | Susceptible to overoxidation at higher potentials.[7] | Generally stable, but can be affected by certain solvents and post-treatments. |
Expert Insights: The irreversible electrochemical behavior observed for poly(2-ethynylbenzyl alcohol) is a significant finding.[6] This suggests that the redox process in this class of polymers may involve chemical changes that prevent a fully reversible return to the neutral state. This contrasts with the generally reversible p-doping observed in P3HT. For researchers, this implies that while poly(4-ethynylbenzyl alcohol) may be electroactive, its application in devices requiring high cycling stability, such as rechargeable batteries, might be limited without further structural modification. The benzyl alcohol functionality, however, opens avenues for post-polymerization modification which could be leveraged to tune its electrochemical properties and stability.
Experimental Protocols
Synthesis of Poly(this compound) and Desilylation
The synthesis of the precursor polymer can be achieved through the polymerization of the this compound monomer using a suitable catalyst, such as a rhodium-based system. The subsequent desilylation to yield poly(4-ethynylbenzyl alcohol) is a critical step for activating its electrochemical properties.
Step-by-Step Synthesis:
-
Monomer Synthesis: this compound can be synthesized via a Sonogashira coupling reaction between 4-bromobenzyl alcohol and trimethylsilylacetylene.
-
Polymerization: The polymerization of the monomer is typically carried out in an inert atmosphere using a catalyst like [Rh(nbd)Cl]₂ (nbd = norbornadiene) in a suitable solvent such as chloroform or toluene. The reaction is usually stirred at room temperature for a specified period.
-
Polymer Isolation: The polymer is precipitated by adding the reaction mixture to a non-solvent like methanol, filtered, and dried under vacuum.
-
Desilylation: The trimethylsilyl protecting group is removed by treating the polymer with a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF). The reaction progress can be monitored by techniques like NMR spectroscopy.
-
Final Polymer Isolation: The desilylated polymer is then precipitated, washed, and dried.
Caption: Synthesis workflow for poly(4-ethynylbenzyl alcohol).
Electrochemical Characterization by Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental technique to probe the redox behavior of polymers. A standard three-electrode setup is employed.
Step-by-Step Protocol for Thin-Film CV:
-
Electrode Preparation: A working electrode (e.g., glassy carbon or ITO-coated glass) is thoroughly cleaned.
-
Film Deposition: A thin film of the polymer is cast onto the working electrode by drop-casting, spin-coating, or electropolymerization from a solution of the polymer. The film is then dried.
-
Electrochemical Cell Assembly: The working electrode, a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire) are assembled in an electrochemical cell containing an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
-
Degassing: The electrolyte solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
CV Measurement: The potential of the working electrode is swept linearly between two set potentials, and the resulting current is measured. Several cycles are typically run to obtain a stable voltammogram.[11]
Caption: Experimental workflow for cyclic voltammetry.
Authoritative Grounding and Mechanistic Insights
The electrochemical properties of conjugated polymers are intrinsically linked to their electronic structure. Upon oxidation (p-doping), an electron is removed from the polymer backbone, creating a polaron (a radical cation). Further oxidation can lead to the formation of a bipolaron (a dication). These charge carriers are mobile along the conjugated backbone, giving rise to electrical conductivity.
The irreversibility suggested for poly(ethynylbenzyl alcohol) derivatives could be attributed to several factors. The high reactivity of the polyacetylene backbone might lead to side reactions upon doping, such as cross-linking or reactions with the electrolyte. The presence of the hydroxyl group could also play a role, potentially participating in electrochemical or chemical follow-up reactions that alter the polymer structure. In contrast, the thiophene ring in P3HT is more stable towards oxidation, allowing for more reversible doping and undoping cycles.
Conclusion
Polymers derived from this compound present a promising platform for the development of new electroactive materials. While direct, quantitative electrochemical data is still scarce, insights from related structures suggest they are electroactive, likely with semiconducting properties and potentially irreversible redox behavior. Their key advantage lies in the pendant benzyl alcohol group, which offers a versatile handle for post-polymerization modification to fine-tune their properties.
In comparison to the well-established P3HT and PEDOT:PSS, poly(4-ethynylbenzyl alcohol) is at a much earlier stage of research. P3HT remains a superior choice for applications requiring reversible redox cycling and high charge carrier mobility in organic solvents. PEDOT:PSS is unparalleled for applications demanding high conductivity from an aqueous, processable system. However, for researchers seeking to explore novel polymer architectures with tunable functionality, the synthetic versatility of poly(4-ethynylbenzyl alcohol) makes it a compelling candidate for further investigation. Future work should focus on a detailed electrochemical characterization of this polymer and its derivatives to fully elucidate their potential in various applications.
References
- 1. Poly(3-hexylthiophene) as a versatile semiconducting polymer for cutting-edge bioelectronics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obtaining Poly(3-Hexylthiophene) (P3HT) by Electropolymerization as an Alternative for the Substitution of Initiators with Free Radicals [mdpi.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. ossila.com [ossila.com]
- 5. PEDOT:PSS - Wikipedia [en.wikipedia.org]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. High Thermoelectric Power Factor of Poly(3-hexylthiophene) through In-Plane Alignment and Doping with a Molybdenum Dithiolene Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Redox-Active Heteroatom-Functionalized Polyacetylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
A Senior Application Scientist's Guide to Orthogonal Deprotection Strategies for Silyl and Benzyl Protecting Groups
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. Among the most stalwart guardians of the hydroxyl group are silyl and benzyl ethers, each offering a unique profile of stability and reactivity. The true elegance of their application, however, lies in their orthogonal deprotection—the selective removal of one in the presence of the other. This guide provides an in-depth comparison of the primary strategies for the orthogonal cleavage of silyl and benzyl ethers, supported by mechanistic insights and actionable experimental protocols for researchers, scientists, and professionals in drug development.
The Strategic Imperative for Orthogonality
The core principle of an orthogonal protecting group strategy is the ability to address one protecting group under a specific set of conditions that leave others unaffected. This allows for the sequential unmasking of reactive sites, a critical capability in the synthesis of complex natural products and pharmaceutical agents.[1] Silyl ethers, such as the robust tert-butyldimethylsilyl (TBDMS) group, and benzyl (Bn) ethers are a classic orthogonal pair. Their disparate chemical natures—the labile silicon-oxygen bond versus the sturdy benzylic carbon-oxygen bond—are the foundation of their selective deprotection.
Deprotection of Silyl Ethers: The Fluoride-Mediated Approach
The cleavage of silyl ethers is most commonly and selectively achieved through the use of a fluoride ion source. The exceptional strength of the silicon-fluoride bond (bond dissociation energy ~135 kcal/mol) provides a powerful thermodynamic driving force for this transformation.[2]
The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. This forms a transient, hypervalent pentacoordinate silicon intermediate.[3] Subsequent collapse of this intermediate cleaves the silicon-oxygen bond, liberating the alkoxide, which is then protonated upon aqueous workup to yield the free alcohol.
reagents [label=<
R-O-TBDMS + F- (from TBAF)
];
intermediate [label=<
Pentacoordinate Silicon Intermediate R-OSiF MeMe t-Bu
];
products [label=<
R-O- + F-TBDMS
];
final_product [label="R-OH"];
reagents -> intermediate [label="Nucleophilic Attack", fontcolor="#202124"]; intermediate -> products [label="Si-O Bond Cleavage", fontcolor="#202124"]; products -> final_product [label="Protonation (Workup)", fontcolor="#202124"]; }
This protocol describes the selective removal of a TBDMS ether in the presence of a benzyl ether using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS- and Bn-protected substrate (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1-1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected substrate (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1.0 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates. For such cases, buffering the reaction mixture with acetic acid is recommended.[4]
Deprotection of Benzyl Ethers: The Hydrogenolysis Approach
The cleavage of benzyl ethers is most commonly achieved by catalytic hydrogenolysis. This mild, reductive method is highly selective for the C-O bond of the benzyl ether and is compatible with a wide array of other functional groups, including silyl ethers.[5]
The precise mechanism of heterogeneous catalytic hydrogenolysis is complex and occurs on the surface of the metal catalyst (typically palladium on carbon). The generally accepted pathway involves the following key steps:
-
Adsorption: Both hydrogen gas (H₂) and the benzyl ether substrate adsorb onto the surface of the palladium catalyst.
-
Oxidative Addition: The palladium catalyst facilitates the cleavage of the benzylic C-O bond through a process akin to oxidative addition.
-
Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the cleaved fragments.
-
Reductive Elimination & Desorption: The deprotected alcohol and toluene (the byproduct) desorb from the catalyst surface, regenerating the active catalyst.[6]
reagents [label=<
R-O-Bn + H2
];
catalyst_surface [label=<
Pd/C Catalyst Surface Adsorbed R-O-BnAdsorbed H2
];
cleavage [label="C-O Bond Cleavage"];
products [label=<
R-OH + Toluene
];
reagents -> catalyst_surface [label="Adsorption", fontcolor="#202124"]; catalyst_surface -> cleavage [label="Hydrogenolysis", fontcolor="#202124"]; cleavage -> products [label="Desorption", fontcolor="#202124"]; }
Catalytic transfer hydrogenolysis offers a convenient alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.[7] This method is often faster and avoids the need for specialized high-pressure equipment.
Materials:
-
Bn- and TBDMS-protected substrate (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (10-20% by weight of the substrate)
-
Ammonium formate (HCOONH₄) (5.0 equiv) or 1,4-cyclohexadiene
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the protected substrate (1.0 equiv) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
To the stirred suspension, add ammonium formate (5.0 equiv) in one portion.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Comparative Performance and Orthogonality
The true utility of this protecting group pair is demonstrated in their orthogonal stability. The following table summarizes the general conditions under which each group is selectively cleaved while the other remains intact.
| Protecting Group to be Cleaved | Reagent/Conditions | Orthogonal Group (Stable) | Typical Yields | Key Considerations |
| TBDMS Ether | TBAF, THF, 0 °C to rt | Benzyl Ether | >90% | TBAF is basic; may require buffering with AcOH for base-sensitive substrates.[4] |
| HF•Pyridine, THF/Pyridine | Benzyl Ether | >85% | HF is corrosive and requires plasticware. | |
| Acetic Acid/THF/H₂O | Benzyl Ether | Variable, often slower | Very mild conditions, suitable for highly sensitive substrates. | |
| Benzyl Ether | H₂ (g), 10% Pd/C, MeOH or EtOAc | TBDMS Ether | >95% | May reduce other functional groups (alkenes, alkynes, nitro groups). |
| HCOONH₄, 10% Pd/C, MeOH, reflux | TBDMS Ether | >90% | Catalytic transfer hydrogenolysis avoids the use of H₂ gas.[7] | |
| BCl₃•SMe₂, CH₂Cl₂, -78 to 0 °C | TBDMS Ether | >80% | A strong Lewis acid approach, useful when hydrogenolysis is not feasible. |
Conclusion
The orthogonal relationship between silyl and benzyl ethers provides a powerful tool in the synthetic chemist's arsenal. The selective cleavage of silyl ethers with fluoride reagents and benzyl ethers via hydrogenolysis are robust and high-yielding transformations that are largely mutually exclusive. By understanding the underlying mechanisms and having access to reliable experimental protocols, researchers can confidently navigate complex synthetic pathways, selectively revealing hydroxyl functionalities as needed to construct intricate molecular architectures. The choice between these protecting groups and their corresponding deprotection strategies should be guided by the overall synthetic plan, taking into account the stability of all functional groups present in the molecule.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Guide to Aryl-Alkyne Bond Formation: Sonogashira, Stille, and Suzuki-Miyaura Couplings
For the modern researcher, scientist, and drug development professional, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. Among the most powerful tools in the synthetic chemist's arsenal are palladium-catalyzed cross-coupling reactions. This guide provides an in-depth kinetic comparison of three prominent methods for the formation of aryl-alkyne bonds: the Sonogashira, Stille, and Suzuki-Miyaura couplings. Our central focus will be the kinetic intricacies of the Sonogashira coupling of 4-(trimethylsilylethynyl)benzyl alcohol, a versatile building block in organic synthesis, contextualized by a comparative analysis with its Stille and Suzuki-Miyaura alternatives.
The Sonogashira Coupling: A Kinetic Deep Dive
The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, has become a workhorse in organic synthesis due to its operational simplicity and broad functional group tolerance.[1][2][3] A typical Sonogashira coupling proceeds under mild conditions, often at room temperature, using an amine base.[2]
The Catalytic Cycle and Rate-Determining Step
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The generally accepted rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][5] However, under certain conditions, the transmetalation step can become rate-limiting.
dot
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Factors Influencing Reaction Kinetics
Several factors significantly impact the rate of the Sonogashira coupling:
-
Nature of the Aryl Halide: The reactivity of the aryl halide follows the order I > Br > OTf >> Cl.[2][6] This trend is directly related to the C-X bond strength, which influences the energy barrier of the rate-determining oxidative addition step.
-
Ligand Effects: Electron-rich and sterically bulky phosphine ligands generally accelerate the oxidative addition step, thus increasing the overall reaction rate.[7] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.
-
Copper Co-catalyst: The presence of a copper(I) salt, such as CuI, increases the reaction rate by facilitating the deprotonation of the terminal alkyne to form a more reactive copper acetylide intermediate.[1] However, copper can also promote the undesirable homocoupling of the alkyne (Glaser-Hay coupling), leading to the development of copper-free protocols.[2]
-
Base: An amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. The choice and concentration of the base can influence the reaction kinetics.
Quantitative Kinetic Data
The following table summarizes typical activation parameters for the Sonogashira coupling of various aryl halides. Aryl iodides, which would be the halide of choice for a substrate like this compound, generally exhibit lower activation enthalpies compared to aryl bromides and chlorides, indicating a faster reaction rate.[4][5]
| Aryl Halide | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Relative Rate (approx.) |
| Aryl Iodide | 11.5 - 14.8 | -17 to -9 | ~1000 |
| Aryl Bromide | 13 - 19.6 | -13 to 3 | ~100 |
| Aryl Chloride | 22.7 - 34.4 | -1.4 to 24 | 1 |
Data compiled from high-throughput kinetic studies and DFT calculations.[8]
Alternative Routes to Aryl-Alkynes: A Kinetic Comparison
While the Sonogashira reaction is a powerful tool, alternative methods exist for the synthesis of aryl-alkynes, primarily the Stille and Suzuki-Miyaura couplings.
The Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide.[9][10] For the synthesis of aryl-alkynes, an alkynylstannane is used.
dot
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Kinetic Profile: The rate-determining step in the Stille coupling can be either oxidative addition or transmetalation, depending on the substrates and reaction conditions.[9][11][12] A key kinetic feature is the relative transfer rate of different groups from the organostannane, which follows the general trend: alkynyl > alkenyl > aryl > allyl ~ benzyl > alkyl. This high transfer rate for the alkynyl group makes the Stille coupling an efficient method for aryl-alkyne synthesis. However, the high toxicity of organotin compounds is a significant drawback.[9]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species (such as a boronic acid or ester) with an organic halide.[13] For aryl-alkyne synthesis, an alkynylboronate ester or a potassium alkynyltrifluoroborate can be used.[14]
dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Kinetic Profile: A crucial kinetic aspect of the Suzuki-Miyaura coupling is the requirement for a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex that facilitates transmetalation.[15] The nature and concentration of the base can therefore significantly influence the reaction rate. The low toxicity of organoboron compounds makes the Suzuki-Miyaura coupling an attractive alternative to the Stille reaction.[16]
Comparative Performance Summary
| Feature | Sonogashira Coupling | Stille Coupling | Suzuki-Miyaura Coupling |
| Alkyne Source | Terminal Alkyne | Alkynylstannane | Alkynylboronate/-trifluoroborate |
| Key Activator | Copper(I) salt (optional), Base | None (ligand effects are key) | Base |
| Typical Rate-Determining Step | Oxidative Addition | Oxidative Addition or Transmetalation | Transmetalation |
| Key Kinetic Influencers | Aryl halide, ligand, presence of Cu(I) | Ligand, solvent polarity | Base, nature of boron species |
| Toxicity of Reagents | Low | High (organotins) | Low |
| Side Reactions | Alkyne homocoupling (Glaser) | Homocoupling of stannane | Protodeboronation |
Experimental Protocols for Kinetic Analysis
To ensure the trustworthiness of kinetic data, a well-designed and consistently executed experimental protocol is essential. The following provides a generalized workflow for the kinetic analysis of these cross-coupling reactions.
dot
Caption: A generalized workflow for the kinetic analysis of a chemical reaction.
Detailed Protocol: Kinetic Analysis of this compound Sonogashira Coupling via GC-MS
This protocol outlines a method for monitoring the reaction progress by quantifying the consumption of the aryl halide and the formation of the product over time.[17]
Materials:
-
4-Iodobenzyl alcohol (or a suitable aryl halide precursor to this compound if the coupling is performed on the benzyl alcohol itself)
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
-
Internal standard (e.g., dodecane)
-
Reaction vials with septa
-
Gas-tight syringes
-
GC-MS instrument
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 mmol), the palladium catalyst (e.g., 0.02 mmol, 2 mol%), and CuI (e.g., 0.04 mmol, 4 mol%).
-
Add the anhydrous, degassed solvent (10 mL) and the amine base (3.0 mmol).
-
Add a known amount of the internal standard.
-
Reaction Initiation: Add trimethylsilylacetylene (1.2 mmol) to initiate the reaction.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 120 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a gas-tight syringe.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a quenching solution (e.g., diethyl ether with a small amount of acetic acid).
-
Analysis: Analyze the quenched samples by GC-MS to determine the relative concentrations of the starting material and the product with respect to the internal standard.
-
Data Processing: Plot the concentration of the limiting reactant versus time to determine the reaction order and the rate constant.
In-situ Monitoring: For a more detailed kinetic profile, in-situ monitoring techniques such as ReactIR or in-situ NMR spectroscopy can be employed.[4] These methods allow for the continuous measurement of reactant and product concentrations without the need for sampling and quenching.
Conclusion
The Sonogashira coupling is a highly efficient and versatile method for the synthesis of aryl-alkynes, including derivatives of this compound. Its kinetic profile is well-understood, with the oxidative addition of the aryl halide generally being the rate-determining step. For substrates where the Sonogashira reaction may be suboptimal, the Stille and Suzuki-Miyaura couplings offer viable alternatives, each with its own distinct kinetic characteristics. A thorough understanding of the kinetics of these reactions, as outlined in this guide, is essential for researchers to make informed decisions regarding reaction design, optimization, and scale-up, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. Stille Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Kinetic Studies of the Oxidative Addition and Transmetallation Steps Involved in the Cross‐Coupling of Alkynyl Stannanes with Aryl Iodides Catalysed by η2‐(Dimethyl fumarate)(iminophosphane)palladium(0) Complexes | Semantic Scholar [semanticscholar.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. wwjmrd.com [wwjmrd.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to Bifunctional Linkers: Benchmarking 4-(trimethylsilylethynyl)benzyl alcohol
In the intricate landscape of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the bifunctional linker is a linchpin dictating the success or failure of a conjugate.[1] It is the molecular bridge that not only connects a targeting moiety to its payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and mechanism of action.[2] This guide provides an in-depth analysis of 4-(trimethylsilylethynyl)benzyl alcohol, a versatile linker precursor, benchmarking its potential against established linker technologies. We will explore its dual functionality, offering a pathway to both cleavable silyl ether linkages and stable triazole connections via "click chemistry," supported by experimental frameworks.
The Dichotomy of Linker Design: Stability vs. Release
The fundamental challenge in linker development is to balance two contradictory requirements: steadfast stability in systemic circulation to prevent premature payload release and minimize off-target toxicity, coupled with efficient and specific cleavage to unleash the payload at the target site.[3] This has led to two primary classes of linkers: non-cleavable and cleavable.
-
Non-Cleavable Linkers: These form highly stable bonds, such as thioethers, and release their payload only after the complete lysosomal degradation of the antibody carrier.[4] This approach enhances systemic stability but can limit the efficacy against antigen-negative cells in the tumor vicinity (the "bystander effect").[2]
-
Cleavable Linkers: These are designed to break under specific physiological conditions prevalent in target cells, such as low pH in endosomes/lysosomes, the presence of specific enzymes like cathepsins, or a high reducing environment.[4][] This allows for more diverse mechanisms of drug release and can facilitate a bystander effect.[2]
This compound offers a unique entry point into both paradigms, hinging on which of its functional groups is utilized for payload conjugation and which for attachment to the targeting moiety.
Deconstructing this compound: A Linker of Dual Potential
The power of this compound lies in its distinct chemical handles: a primary benzyl alcohol and a trimethylsilyl (TMS)-protected terminal alkyne. Each offers a different strategic advantage in the design of drug conjugates.
Caption: Functional components of this compound.
Pathway 1: The Acid-Cleavable Silyl Ether Linker
The benzyl alcohol moiety can be reacted with a hydroxyl-containing payload to form a silyl ether. While benzyl ethers are generally stable, silyl ethers are well-established as protecting groups whose stability is highly tunable based on the steric and electronic nature of the silicon substituents.[6][7] The lability of silyl ethers to acid provides a built-in mechanism for cleavage in the acidic environment of lysosomes (pH 4.5-5.0).[4]
This approach positions this compound as a precursor to a novel acid-cleavable linker, a strategy that has been explored to improve the stability of acid-labile systems compared to traditional hydrazones.[3]
Caption: Workflow for use as an acid-cleavable silyl ether linker.
Pathway 2: The Stable "Click" Chemistry Linker
Alternatively, the TMS-protected alkyne is a gateway to one of the most robust bioconjugation reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry".[8] The TMS group is a stable protecting group that can be selectively removed under mild conditions (e.g., using potassium carbonate or a fluoride source) to reveal the terminal alkyne.[9] This alkyne can then be irreversibly "clicked" to an azide-modified payload or antibody, forming an exceptionally stable triazole ring. In this scenario, the benzyl alcohol serves as the attachment point for the other component of the conjugate.
Caption: Workflow for use as a stable click chemistry linker.
Head-to-Head Comparison with Established Linkers
The optimal linker choice is context-dependent, relying on the payload's mechanism, the target antigen's biology, and the desired therapeutic window.[1][2]
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages | Representative Example |
| Silyl Ether (from proposed linker) | Acid Hydrolysis (pH-sensitive) | Tunable stability based on silyl substitution; potentially more stable in circulation than hydrazones.[3][7] | Susceptible to general acid catalysis; requires careful design to ensure sufficient stability differential between plasma and lysosome. | Silyl ether-based MMAE conjugate[3] |
| Hydrazone | Acid Hydrolysis (pH-sensitive) | Well-established; effective release in acidic endosomes/lysosomes.[4] | Can have unsatisfactory stability in circulation, leading to premature drug release.[3] | Gemtuzumab ozogamicin |
| Disulfide | Reduction (Glutathione-sensitive) | Exploits high intracellular glutathione concentrations for selective cleavage.[4] | Potential for premature cleavage in plasma by free thiols. | Maytansinoid ADCs |
| Peptide | Enzymatic (e.g., Cathepsin B) | Highly specific cleavage inside target cells; very stable in circulation.[10] | Efficacy depends on enzyme expression levels in the tumor. | Brentuximab vedotin (Val-Cit) |
| Thioether (Non-cleavable) | Antibody Degradation | Maximum stability in circulation, leading to a wider therapeutic window and lower off-target toxicity.[3] | No bystander effect; payload is released with a linker-amino acid appendage, which must remain active.[3] | Ado-trastuzumab emtansine (T-DM1) |
| Triazole (from proposed linker) | Non-cleavable | Extremely stable bond; bioorthogonal reaction conditions via click chemistry.[8] | Shares the same limitations as other non-cleavable linkers (no bystander effect). | (Used in various bioconjugation applications)[11] |
Experimental Protocols
Accurate benchmarking requires robust and reproducible experimental methodologies. The following protocols provide a framework for synthesizing and evaluating linkers derived from this compound.
Protocol 1: Synthesis of this compound
This synthesis is typically achieved via a Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[12][13]
Objective: To synthesize the linker precursor from a commercially available aryl halide.
Materials:
-
4-Iodobenzyl alcohol
-
Trimethylsilylacetylene
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., triethylamine or THF/diisopropylamine mixture)
-
Inert atmosphere (Nitrogen or Argon)
Methodology:
-
To a dried reaction flask under an inert atmosphere, add 4-iodobenzyl alcohol, the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 4-10 mol%).
-
Add the anhydrous solvent, followed by trimethylsilylacetylene (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.[14]
Protocol 2: TMS Deprotection to Reveal Terminal Alkyne
This protocol selectively removes the TMS protecting group, making the alkyne available for click chemistry. The reaction is mild and selective, often leaving other silyl ethers (like TBDMS) or acid-labile groups intact.[9]
Objective: To prepare the terminal alkyne for conjugation.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Methodology:
-
Dissolve this compound in methanol.
-
Add a catalytic or stoichiometric amount of potassium carbonate.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild acid (e.g., dilute HCl or acetic acid).
-
Remove the methanol under reduced pressure.
-
Extract the product, 4-ethynylbenzyl alcohol, with an organic solvent.
-
Dry and concentrate the organic phase to yield the deprotected product, which can be used in the next step without further purification.[15]
Protocol 3: Plasma Stability Assay
This assay is critical for evaluating a linker's performance by measuring its stability in a biologically relevant medium.[1]
Objective: To determine the half-life (t½) of an ADC linker in plasma.
Materials:
-
Purified ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method (e.g., ELISA, LC-MS)
Methodology:
-
Incubate the ADC in plasma at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 96 hours), withdraw an aliquot of the plasma sample.
-
Immediately process the sample to stop degradation and isolate the ADC or released payload. This may involve protein precipitation (e.g., with acetonitrile) or affinity capture.
-
Quantify the amount of intact ADC or released payload using a validated analytical method.
-
ELISA: Can be used to quantify the concentration of intact, payload-conjugated antibody.
-
LC-MS: Can be used to quantify both the intact ADC and the free payload.
-
-
Calculate the half-life (t½) by plotting the percentage of intact ADC versus time and fitting the data to a first-order decay model.
Conclusion
The selection of a bifunctional linker is a pivotal decision in the design of targeted drug conjugates.[2] this compound emerges not as a simple linker, but as a versatile and strategic precursor. Its dual chemical handles—the benzyl alcohol and the protected alkyne—provide access to distinct conjugation and release strategies. The ability to form a potentially acid-cleavable silyl ether linker offers a novel alternative to traditional pH-sensitive systems, while the alkyne function allows for the construction of exceptionally stable conjugates via click chemistry. The ultimate choice depends on the therapeutic goal: a cleavable strategy may offer a bystander effect, while a non-cleavable approach promises enhanced stability.[2][4] Rigorous experimental validation, following the protocols outlined here, is essential to benchmark the performance of linkers derived from this promising scaffold against established alternatives and to select the optimal design for clinical success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioconjugation application notes [bionordika.fi]
- 9. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-(三甲基硅基乙炔基)苄醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 4-乙炔苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Trimethylsilylethynyl)benzyl alcohol
As Senior Application Scientists, our role extends beyond simply supplying reagents; it involves empowering our partners in research and development with the knowledge to handle and manage these materials safely and responsibly. This guide provides a detailed, experience-driven protocol for the proper disposal of 4-(Trimethylsilylethynyl)benzyl alcohol, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established chemical safety principles and institutional best practices.
Hazard Assessment and Chemical Profile
Understanding the chemical nature of a substance is the foundation of its safe management. This compound is a solid organic compound whose hazard profile can be inferred from its structural components: a benzyl alcohol moiety and a trimethylsilyl group. While specific toxicity data for this compound is limited, a conservative approach requires treating it as a hazardous chemical.
The benzyl alcohol component suggests potential for irritation to the skin and eyes, and it may be harmful if swallowed or inhaled.[1][2][3] The trimethylsilyl (TMS) group, common in organic synthesis, implies a need to consider its reactivity, particularly with strong acids or oxidizing agents.[4][5] Therefore, this compound must be handled as a hazardous waste, in compliance with federal and local regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
Table 1: Chemical and Safety Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 275386-60-2 | [8] |
| Molecular Formula | C₁₂H₁₆OSi | [8][9] |
| Molecular Weight | 204.34 g/mol | [8] |
| Physical Form | Solid | |
| Melting Point | 68-72 °C | |
| Storage Class | 11 - Combustible Solids |
| Water Hazard Class | WGK 3 (severely hazardous to water) | |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure all appropriate personal protective equipment is in use. This is a non-negotiable standard for minimizing exposure risk.[10][11]
-
Eye Protection : Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any tears or defects before use.[11]
-
Body Protection : A standard laboratory coat is required to protect against accidental spills.
-
Respiratory Protection : All handling of the solid powder or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[10]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program, typically overseen by the Environmental Health & Safety (EHS) department.[12][13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [14][15]
Step 1: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous reactions in a waste container.[16][17]
-
Identify the Waste Stream : This includes the pure, unused chemical, reaction mixtures containing the compound, and contaminated materials (e.g., silica gel, filter paper, gloves, or weigh boats).
-
Segregate from Incompatibles : Keep this waste stream separate from strong oxidizing agents and acids.[5] Organosilicon compounds can have specific reactivities, and it is prudent practice to avoid co-mingling with other chemical classes unless explicitly permitted by your EHS office.[4]
Step 2: Container Selection and Labeling
The waste container serves as the primary containment and communication tool.
-
Choose a Compatible Container : For solid waste (pure compound, contaminated debris), a sealable plastic pail or a wide-mouthed glass jar with a screw-top lid is appropriate. For liquid waste (solutions), use a sturdy, leak-proof glass or plastic bottle with a secure cap.[18][19] Ensure the container material is compatible with all components of the waste mixture.
-
Label the Container : This is the most critical step for ensuring safe handling by all personnel, including the EHS team. The label must be securely affixed and clearly legible.[12][16] Include the following information:
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[12]
-
For mixtures, list all chemical constituents and their approximate percentages.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location (building and room number).
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][16]
-
Keep Containers Closed : Waste containers must be sealed at all times except when waste is being added.[12][15] Do not leave a funnel in the opening.
-
Use Secondary Containment : Place liquid waste containers in a secondary containment bin or tray to contain any potential leaks or spills.[15][17]
-
Store Securely : Store the waste container in a designated, low-traffic area of the lab, away from heat sources and direct sunlight.
Step 4: Arranging for Final Disposal
Once the container is full (typically around 90% capacity to prevent overfilling) or you are finished generating this waste stream, arrange for its removal.
-
Contact EHS : Submit a chemical waste pickup request through your institution's EHS department.[13] This is often done via an online portal.
-
Provide Accurate Information : Fill out the pickup request form completely and accurately, mirroring the information on the container label.
-
Prepare for Pickup : Ensure the container is clean on the outside, properly sealed, and accessible for the EHS team.
Spill and Decontamination Procedures
In the event of a small, manageable spill within a fume hood:
-
Alert Personnel : Inform others in the immediate area of the spill.
-
Don Appropriate PPE : Ensure you are wearing the full PPE described in Section 2.
-
Contain the Spill : If it is a solid, carefully sweep it up using a dustpan and brush or a scoop. Avoid creating dust. If it is a liquid, cover it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect Waste : Place all contaminated absorbent material and cleaning debris into a designated hazardous waste container and label it accordingly.[20]
-
Decontaminate the Area : Clean the spill surface with soap and water or an appropriate solvent. Collect all decontamination materials (wipes, etc.) as hazardous waste.[20]
-
For large spills , evacuate the area, prevent entry, and contact your institution's EHS emergency line immediately.
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. actylislab.com [actylislab.com]
- 4. nbinno.com [nbinno.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pfw.edu [pfw.edu]
- 7. Section 1: Hazardous Waste - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 8. This compound | C12H16OSi | CID 11241165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. gz-supplies.com [gz-supplies.com]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 14. nbinno.com [nbinno.com]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 16. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 18. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 19. engineering.purdue.edu [engineering.purdue.edu]
- 20. benchchem.com [benchchem.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 4-(Trimethylsilylethynyl)benzyl alcohol
For Immediate Use by Laboratory Professionals
In the fast-paced world of pharmaceutical research and drug development, the synthesis of novel molecular entities is a daily endeavor. Among the versatile building blocks available to the modern chemist, 4-(Trimethylsilylethynyl)benzyl alcohol stands out for its utility in coupling reactions and the construction of complex architectures. However, its unique structure—combining a reactive benzyl alcohol moiety with a sterically bulky and chemically sensitive trimethylsilyl-protected alkyne—necessitates a nuanced and informed approach to its handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective use, grounded in the chemical principles that govern its reactivity.
Understanding the Hazards: A Tale of Two Functional Groups
The key to safely handling this compound lies in understanding the distinct properties of its two primary functional groups. The benzyl alcohol component, while not acutely toxic, is a known irritant to the skin and eyes.[1][2][3] Prolonged or repeated exposure can lead to dermatitis.[4] Furthermore, like many organic solids, it can form flammable dust clouds in the air.
The trimethylsilylethynyl group introduces a different set of considerations. The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes, but it is known to be labile under both acidic and basic conditions. This lability is a double-edged sword; while it allows for easy deprotection when desired, it also means that inadvertent exposure to incompatible reagents can lead to unintended reactions, potentially compromising the integrity of the compound and the safety of the experiment.
Core Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum required PPE for handling this compound, along with the rationale for each.
| PPE Component | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of the solid or solutions, which can cause eye irritation.[5] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact, preventing potential irritation.[1][3] It is crucial to inspect gloves for any signs of degradation before use. |
| Body Protection | A flame-retardant laboratory coat. | Protects against spills and splashes on clothing and skin. |
| Respiratory Protection | Not generally required for small-scale handling in a well-ventilated area. A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or if there is a risk of aerosolization. | Minimizes the inhalation of any fine dust particles of the solid compound. |
Operational Plan: From Vial to Reaction Vessel
Safe handling is a continuous process. The following step-by-step guide outlines the best practices for weighing, dissolving, and using this compound in a typical laboratory setting.
Caption: A streamlined workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always work within a certified chemical fume hood to minimize inhalation exposure.
-
Don all required PPE as outlined in the table above.
-
Assemble all necessary glassware, spatulas, and solvents before opening the chemical container.
-
-
Weighing and Transfer:
-
As this compound is a solid, handle it carefully to avoid creating dust.
-
Use a micro-spatula for transferring small quantities.
-
If weighing a larger amount, do so in a tared, sealed container to minimize exposure.
-
-
Dissolution and Reaction:
-
This compound is soluble in many common organic solvents.
-
When adding to a reaction, ensure the solvent and other reagents are compatible. Avoid strong acids and bases which can cleave the trimethylsilyl group.
-
Keep the container tightly sealed when not in use to prevent contamination.[6]
-
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of a safe and sustainable research environment.
Caption: A decision-making flowchart for the proper disposal of waste generated from experiments involving this compound.
Disposal Protocol:
-
Solid Waste:
-
Any disposable items that have come into contact with the chemical, such as weighing paper, gloves, and pipette tips, should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and reaction mixtures containing this compound should be disposed of in a properly labeled organic waste container.
-
Segregate halogenated and non-halogenated solvent waste streams as per your institution's guidelines.
-
Some research suggests that organosilicon waste can be treated through methods like acid leaching to recover silicon, though this is typically performed on an industrial scale.[7][8][9] For laboratory purposes, disposal through a certified waste management vendor is the standard and safest practice.
-
-
Aqueous Waste:
-
Aqueous waste from reaction workups should be collected separately.
-
Before disposal, check the pH and neutralize if necessary.
-
Dispose of in the appropriate aqueous waste container.
-
By adhering to these guidelines, researchers can confidently and safely utilize this compound, unlocking its synthetic potential while upholding the highest standards of laboratory safety.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
